molecular formula C5H8O2S2 B1603288 4-Methyl-1,2-dithiolane-4-carboxylic acid CAS No. 208243-72-5

4-Methyl-1,2-dithiolane-4-carboxylic acid

Cat. No.: B1603288
CAS No.: 208243-72-5
M. Wt: 164.3 g/mol
InChI Key: CDYNUBURGFMPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2-dithiolane-4-carboxylic acid (CAS 208243-72-5) is a chemical building block of significant interest in biomedical and materials science research due to its strained 1,2-dithiolane ring . This saturated five-membered heterocycle features a disulfide bond constrained to a dihedral angle of less than 35°, which introduces substantial ring strain and weakens the S-S bond compared to linear disulfides . This inherent strain makes the compound a versatile precursor for dynamic covalent chemistry and susceptible to reactions like thiol-disulfide exchange and ring-opening polymerization . In biomedical research, this compound and its analogs are explored as potential inhibitors of the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance whose overexpression is linked to certain cancers . The reactivity of the dithiolane ring is central to its mechanism in these studies . In materials science, the strained disulfide bond is leveraged to create stimulus-responsive polymer networks . The ring-opening polymerization of the dithiolane core enables the development of dynamic, functional polymers, self-healing materials, and recyclable hydrogels . The carboxylic acid handle provides a convenient site for conjugation and incorporation into larger molecular structures or polymer backbones . This product is supplied with a minimum purity of 97% and must be stored sealed in a dry environment at 2-8°C . For Research Use Only. Not for human or veterinary use. CAS Number: 208243-72-5 Molecular Formula: C 5 H 8 O 2 S 2 Molecular Weight: 164.25 g/mol SMILES: CC1(CSSC1)C(=O)O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyldithiolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYNUBURGFMPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602095
Record name 4-Methyl-1,2-dithiolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208243-72-5
Record name 4-Methyl-1,2-dithiolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Occurrence of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2-dithiolane-4-carboxylic acid is an organosulfur compound of significant interest due to its unique strained-ring structure and its relation to the well-known asparagusic acid. This guide provides a detailed exploration of its natural occurrence, biosynthetic origins, and the methodologies required for its isolation and characterization. By synthesizing information from phytochemical analysis and synthetic chemistry, this document serves as a foundational resource for researchers investigating the biological activity and potential applications of this molecule, from redox biology to materials science.

Introduction and Chemical Significance

4-Methyl-1,2-dithiolane-4-carboxylic acid (C₅H₈O₂S₂) is a derivative of asparagusic acid (1,2-dithiolane-4-carboxylic acid), the compound famously associated with the characteristic odor in urine after consuming asparagus.[1][2] The core of this molecule is the 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond.[3] This ring is notable for its significant strain, with a disulfide dihedral angle of less than 35°, which weakens the S-S bond compared to linear disulfides.[3] This inherent strain makes the molecule a focal point for research in dynamic covalent chemistry, redox-responsive polymers, and as a potential modulator of biological systems, such as the thioredoxin reductase (TrxR) enzyme, which is a key regulator of cellular redox balance.[3][4]

This guide offers an in-depth analysis of the natural origins of 4-Methyl-1,2-dithiolane-4-carboxylic acid, its biosynthetic relationship to its parent compound, and a validated framework for its extraction and analytical characterization.

Natural Occurrence and Biological Context

The primary natural source identified for the 1,2-dithiolane-4-carboxylic acid family of compounds is the genus Asparagus, most notably Asparagus officinalis, the common garden asparagus.[1][5] Asparagus spears are rich in a variety of bioactive compounds, including flavonoids, saponins, and numerous sulfur-containing acids.[5][6] While asparagusic acid is the most studied of these, 4-methyl-1,2-dithiolane-4-carboxylic acid is recognized as a closely related derivative.[2][7]

A comprehensive analysis of sulfur-containing metabolites in both green and white asparagus spears has identified a complex profile of up to 80 such compounds.[8] These molecules collectively contribute to the vegetable's distinct organoleptic properties and its potential health benefits.[8] The presence of 4-methyl-1,2-dithiolane-4-carboxylic acid within this complex mixture highlights the metabolic diversity of sulfur chemistry within A. officinalis.

Biosynthesis Pathway

While the specific enzymatic step for the methylation at the C4 position to form 4-methyl-1,2-dithiolane-4-carboxylic acid is not definitively elucidated in the literature, the biosynthetic pathway for its parent compound, asparagusic acid, is well-established and serves as a foundational model.

Biosynthetic studies have demonstrated that asparagusic acid is derived from isobutyric acid.[1][2][9] The pathway involves a series of enzymatic conversions, including key intermediates such as methacrylic acid and 3-mercaptoisobutyric acid, culminating in the formation of the cyclic disulfide structure.[2] It is hypothesized that the 4-methyl derivative originates from a similar pathway, potentially involving a methylated precursor or a subsequent enzymatic methylation of the asparagusic acid core.

Asparagusic Acid Biosynthesis isobutyric_acid Isobutyric Acid methacrylic_acid Methacrylic Acid isobutyric_acid->methacrylic_acid Oxidation mercapto_propionic_acid 2-Methyl-3-mercaptopropionic Acid methacrylic_acid->mercapto_propionic_acid Sulfur Addition cysteine_conjugate S-(2-Carboxy-n-propyl)cysteine mercapto_propionic_acid->cysteine_conjugate dihydroasparagusic_acid Dihydroasparagusic Acid (γ,γ-Dimercaptoisobutyric acid) cysteine_conjugate->dihydroasparagusic_acid Sulfur Transfer asparagusic_acid Asparagusic Acid (1,2-Dithiolane-4-carboxylic acid) dihydroasparagusic_acid->asparagusic_acid Oxidative Cyclization

Caption: Biosynthetic pathway of asparagusic acid from isobutyric acid.

Recommended Protocol for Isolation and Characterization

A definitive, standardized protocol for the exclusive isolation of 4-methyl-1,2-dithiolane-4-carboxylic acid has not been published. However, based on methodologies for related sulfur-containing compounds from Asparagus officinalis, the following workflow provides a robust, self-validating system for its extraction, purification, and structural elucidation.[2][8][10]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Obtain fresh Asparagus officinalis spears.

    • Flash-freeze the spears in liquid nitrogen to quench enzymatic activity.

    • Lyophilize (freeze-dry) the tissue to remove water, then grind into a fine, homogenous powder.

  • Solvent Extraction:

    • Perform a liquid-liquid extraction on the dried powder using a non-polar solvent system, such as pentane-methylene chloride (2:1 v/v), which is effective for enriching sulfur-containing acids and esters.[2]

    • Suspend 100 g of asparagus powder in 500 mL of the solvent mixture.

    • Agitate at room temperature for 4-6 hours.

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate in vacuo using a rotary evaporator at a low temperature (<35°C) to yield a crude oleoresin.

  • Purification via Column Chromatography:

    • Subject the crude extract to Low-Pressure Liquid Chromatography (LPLC) on a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing polarity.

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors.

  • High-Performance Liquid Chromatography (HPLC) Refinement:

    • Further purify the target-containing fractions using preparative Reverse-Phase HPLC (RP-HPLC).

    • Employ a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution profile with a UV detector (approx. 210 nm) and collect the peak corresponding to the expected retention time of the target compound.

  • Structural Characterization and Validation:

    • Confirm the identity and purity of the isolated compound using a suite of spectroscopic techniques.

Isolation and Characterization Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization start Fresh Asparagus Spears freeze Lyophilization & Grinding start->freeze extract Solvent Extraction (Pentane-CH₂Cl₂) freeze->extract concentrate Concentration (in vacuo) extract->concentrate lplc Silica Gel LPLC concentrate->lplc hplc Preparative RP-HPLC lplc->hplc nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms LC-MS/MS hplc->ms ftir FTIR Spectroscopy hplc->ftir final Pure 4-Methyl-1,2-dithiolane- 4-carboxylic acid nmr->final ms->final ftir->final

Caption: Workflow for isolation and characterization of the target compound.

Analytical Data and Validation

The unambiguous identification of 4-methyl-1,2-dithiolane-4-carboxylic acid relies on corroborating evidence from multiple analytical platforms.[3]

Technique Parameter Expected Observation Justification
¹H NMR Chemical Shift (δ)Broad singlet, ~10-12 ppmAcidic proton of the carboxylic acid group.[3]
Singlets/Multiplets, ~1.5-3.5 ppmProtons on the dithiolane ring and the methyl group.
¹³C NMR Chemical Shift (δ)Signal, ~170-180 ppmCarbonyl carbon of the carboxylic acid.[3]
Signals, ~20-60 ppmAliphatic carbons of the ring and methyl group.
LC-MS/MS Molecular Ion [M-H]⁻m/z ~163.0Corresponds to the deprotonated exact mass (C₅H₇O₂S₂⁻).[11]
FragmentationCharacteristic loss of CO₂ (m/z ~119)Fragmentation of the carboxylic acid moiety.
FTIR Wavenumber (cm⁻¹)Broad peak, ~2500-3300 cm⁻¹O-H stretching of the carboxylic acid.
Sharp peak, ~1700 cm⁻¹C=O stretching of the carbonyl group.

Conclusion

4-Methyl-1,2-dithiolane-4-carboxylic acid is a naturally occurring organosulfur compound found within the complex phytochemical matrix of Asparagus officinalis. While its biosynthesis is presumed to follow a pathway similar to that of its well-studied parent, asparagusic acid, further research is needed to elucidate the specific methylation mechanisms. The experimental framework detailed in this guide provides a robust methodology for its targeted isolation and definitive characterization, enabling further investigation into its unique chemical properties and potential biological activities. The strained disulfide ring remains a compelling feature for drug development and materials science, ensuring this molecule will be a subject of continued scientific inquiry.

References

  • Bioactive Compounds in Asparagus and Impact of Storage and Processing. (2015). ResearchGate. [Link]

  • Asparagusic acid. Wikipedia. [Link]

  • Baldassarre, S., et al. (2019). Investigation of sulfur-containing compounds in spears of green and white Asparagus officinalis through LC-MS and HS-GC-MS. PubMed. [Link]

  • Special Issue : Bioactive Compounds from Asparagus Species. (2021). MDPI. [Link]

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid | C5H8O2S2 | CID 20069311. PubChem. [Link]

  • Asparagus, Urinary Odor, and 1,2-Dithiolane-4-Carboxylic Acid. (2014). ResearchGate. [Link]

  • Showing metabocard for Asparagusic acid (HMDB0029611). Human Metabolome Database. [Link]

  • Kim, S., et al. (2018). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. RSU Conference. [Link]

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid. LookChem. [Link]

  • Kim, S., et al. (2017). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). PubMed. [Link]

  • 1,2-Dithiolane-4-carboxylic acid | C4H6O2S2 | CID 16682. PubChem. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. (2023). National Institutes of Health (NIH). [Link]

  • Asparagusic Acid – A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. (2023). ResearchGate. [Link]

  • US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids.
  • Sasidharan, S., et al. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. PubMed. [Link]

  • Natural sources of Carboxylic Acids. (2015). Chemistry LibreTexts. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. (2023). PubMed. [Link]

  • ISOLATION AND CHARACTERIZATION OF THE CHEMICAL CONSTITUENTS OF STELLARIA MEDIA LINN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Molecule of Significant Potential

4-Methyl-1,2-dithiolane-4-carboxylic acid, a fascinating heterocyclic compound, stands at the forefront of innovation in both biomedical and materials science research.[1] Its unique structural feature, a strained 1,2-dithiolane ring, imparts a remarkable reactivity that makes it a valuable building block for a diverse range of applications.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical methodologies pertinent to this molecule, offering researchers, scientists, and drug development professionals a foundational resource for their work.

The core of 4-Methyl-1,2-dithiolane-4-carboxylic acid's utility lies in the inherent strain of its five-membered disulfide ring. This strain weakens the sulfur-sulfur bond, rendering the molecule susceptible to reactions such as thiol-disulfide exchange and ring-opening polymerization.[1] In the biomedical sphere, this reactivity is being explored for the development of inhibitors for enzymes like thioredoxin reductase (TrxR), a key player in cellular redox regulation and a target in cancer therapy.[1] In materials science, the ring-opening polymerization of the dithiolane moiety is being harnessed to create dynamic and self-healing polymers, as well as recyclable hydrogels.[1] The presence of a carboxylic acid functional group further enhances its versatility, providing a convenient handle for conjugation to other molecules and incorporation into larger polymer frameworks.[1]

This document will delve into the technical details of this compound, offering insights into its synthesis, a thorough examination of its physicochemical characteristics, and detailed protocols for its analytical characterization.

Molecular Structure and Key Physicochemical Properties

The structural attributes of 4-Methyl-1,2-dithiolane-4-carboxylic acid are fundamental to its chemical behavior. The presence of a quaternary carbon at the 4-position, bearing both a methyl and a carboxylic acid group, distinguishes it from its parent compound, asparagusic acid.

Core Molecular Identifiers
IdentifierValue
CAS Number 208243-72-5[1][2][3][4]
Molecular Formula C₅H₈O₂S₂[1][2][3][4]
Molecular Weight 164.25 g/mol [1]
IUPAC Name 4-methyl-1,2-dithiolane-4-carboxylic acid[4]
Canonical SMILES CC1(CSSC1)C(=O)O[2]
Predicted Physicochemical Data
PropertyPredicted Value
Boiling Point 305.7 °C at 760 mmHg[2][3]
Density 1.387 g/cm³[2][3]
pKa 3.92 ± 0.20[2]
LogP 1.47230[2]
Flash Point 138.7 °C[2][3]
Refractive Index 1.607[2][3]
Vapor Pressure 0.000184 mmHg at 25°C[2][3]

It is important to note that these are theoretical values and should be confirmed through empirical measurement.

Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid: A Guided Protocol

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid can be logically adapted from the well-established synthesis of its structural analog, asparagusic acid (1,2-dithiolane-4-carboxylic acid).[1] The following protocol outlines a plausible multi-step synthetic route, commencing from 3-bromo-2-(bromomethyl)-2-methylpropanoic acid.

Experimental Workflow: Synthesis

Synthesis_Workflow Precursor 3-bromo-2-(bromomethyl)-2-methylpropanoic acid Reaction Cyclization Reaction Precursor->Reaction Reactant Disulfide Sodium Disulfide (Na2S2) Disulfide->Reaction Sulfur Source Product 4-Methyl-1,2-dithiolane-4-carboxylic acid Reaction->Product Crude Product Purification Purification (e.g., Chromatography) Product->Purification Purification

Caption: Synthetic workflow for 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Step-by-Step Synthesis Protocol

Objective: To synthesize 4-Methyl-1,2-dithiolane-4-carboxylic acid via cyclization of a dihalo precursor with a disulfide salt.

Materials:

  • 3-bromo-2-(bromomethyl)-2-methylpropanoic acid

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a round-bottom flask, dissolve sodium sulfide nonahydrate in methanol.

    • To this solution, add elemental sulfur.

    • Reflux the mixture with stirring until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium disulfide. The stoichiometry should be carefully calculated to ensure the formation of Na₂S₂.

  • Cyclization Reaction:

    • Cool the sodium disulfide solution to room temperature.

    • Slowly add a solution of 3-bromo-2-(bromomethyl)-2-methylpropanoic acid in methanol to the stirred sodium disulfide solution. An exothermic reaction may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours, followed by gentle reflux for an additional period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After cooling, remove the methanol under reduced pressure.

    • To the residue, add water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate salt.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification:

    • The crude 4-Methyl-1,2-dithiolane-4-carboxylic acid can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Precursor: 3-bromo-2-(bromomethyl)-2-methylpropanoic acid provides the necessary carbon skeleton and two electrophilic centers for the nucleophilic attack by the disulfide.

  • Sodium Disulfide as Sulfur Source: This reagent is a direct and efficient means of introducing the two sulfur atoms and facilitating the ring closure in a single step.[1]

  • Acidification: Protonation of the carboxylate salt is necessary to render the final product soluble in the organic extraction solvent.

  • Purification Method: The choice between recrystallization and chromatography will depend on the nature and quantity of impurities present in the crude product.

Spectroscopic and Analytical Characterization

A thorough characterization of 4-Methyl-1,2-dithiolane-4-carboxylic acid is crucial for confirming its identity and purity. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this molecule.[1]

Predicted ¹H NMR Spectral Data:

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityRationale
-COOH10.0 - 12.0Broad SingletThe acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[1]
-CH₂-S-2.8 - 3.6MultipletThe methylene protons on the dithiolane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling.[1]
-CH₃~1.5SingletThe methyl group is attached to a quaternary carbon and therefore does not exhibit coupling with other protons.[1]

Predicted ¹³C NMR Spectral Data:

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale
-C OOH170 - 185The carbonyl carbon is significantly deshielded due to the double bond to an electronegative oxygen atom.
-C (CH₃)(COOH)50 - 60This quaternary carbon is in a relatively shielded environment.
-C H₂-S-35 - 50The methylene carbons are attached to sulfur, which is less electronegative than oxygen.
-C H₃20 - 30The methyl carbon is in a typical aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the key functional groups present in 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Characteristic IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500 - 3300Very broad and strong[1]
C=O (Carboxylic Acid)1690 - 1760Sharp and intense[1]
C-O (Carboxylic Acid)1210 - 1320Moderate
C-S600 - 800Weak to moderate
S-S400 - 540Weak[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z ≈ 164.00

  • High-Resolution Mass Spectrometry (HRMS): Should confirm the elemental composition of C₅H₈O₂S₂ with high accuracy.

  • Fragmentation Pattern: Electron impact (EI) ionization is expected to cause fragmentation of the dithiolane ring and loss of the carboxylic acid group.

Chromatographic Methods

Chromatography is essential for assessing the purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a suitable method. A mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would be effective for separation. UV detection can be utilized, although the chromophore is weak.

  • Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester) would be necessary prior to GC analysis.

Reactivity and Potential Applications

The unique chemical properties of 4-Methyl-1,2-dithiolane-4-carboxylic acid open up a wide range of potential applications.

Key Reactions

Reactivity_Diagram Molecule 4-Methyl-1,2-dithiolane-4-carboxylic acid ROP Ring-Opening Polymerization Molecule->ROP Thermal/Photochemical Activation Oxidation Oxidation of Sulfurs Molecule->Oxidation Oxidizing Agents Esterification Carboxylic Acid Esterification Molecule->Esterification Alcohol/Acid Catalyst

Caption: Key reaction pathways of 4-Methyl-1,2-dithiolane-4-carboxylic acid.

  • Ring-Opening Polymerization (ROP): The strained disulfide bond can be cleaved thermally or photochemically, leading to the formation of polymers with disulfide linkages in the backbone. This is a key reaction for the development of self-healing and dynamic materials.[1]

  • Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides and sulfones, which alters the electronic and steric properties of the molecule.

  • Carboxylic Acid Derivatization: The carboxylic acid group can readily undergo reactions such as esterification and amidation, allowing for its conjugation to other molecules of interest.

Application Areas
  • Drug Development: As a potential inhibitor of thioredoxin reductase, it and its analogs are being investigated for their anticancer properties.[1]

  • Materials Science: The ability to undergo ROP makes it a valuable monomer for the creation of stimulus-responsive polymers, self-healing materials, and recyclable hydrogels.[1]

  • Dynamic Covalent Chemistry: The reversible nature of the disulfide bond makes it a useful component in dynamic covalent systems.[1]

Handling and Storage

For optimal stability, 4-Methyl-1,2-dithiolane-4-carboxylic acid should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[1]

Conclusion

4-Methyl-1,2-dithiolane-4-carboxylic acid is a molecule with significant and diverse scientific interest. Its unique strained disulfide ring and versatile carboxylic acid functionality make it a valuable tool for researchers in both the life sciences and material sciences. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization, offering a solid foundation for future research and development endeavors. As with any chemical compound, it is imperative that researchers consult relevant safety data sheets (SDS) and adhere to appropriate laboratory safety protocols when handling this substance.

References

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid - LookChem. (URL: [Link])

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid | C5H8O2S2 | CID 20069311 - PubChem. (URL: [Link])

Sources

"spectroscopic data (NMR, IR, MS) of 4-Methyl-1,2-dithiolane-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound 4-Methyl-1,2-dithiolane-4-carboxylic acid (CAS No. 208243-72-5). This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the structural elucidation of this molecule. The guide emphasizes the rationale behind experimental choices, offers detailed protocols, and presents an integrated interpretation of the spectral data, grounded in authoritative scientific principles.

Introduction to 4-Methyl-1,2-dithiolane-4-carboxylic acid

4-Methyl-1,2-dithiolane-4-carboxylic acid is a heterocyclic compound of significant interest in both biomedical and materials science research.[1] Its core structure features a five-membered 1,2-dithiolane ring, which contains a disulfide bond constrained within a small dihedral angle, resulting in substantial ring strain.[1] This inherent strain weakens the S-S bond compared to linear disulfides, making the molecule a versatile tool for dynamic covalent chemistry, thiol-disulfide exchange reactions, and ring-opening polymerization.[1]

In the biomedical field, this compound and its analogs are investigated as potential inhibitors of thioredoxin reductase (TrxR), an enzyme linked to the redox balance in cells and overexpressed in some cancers.[1] In materials science, the strained ring is utilized to create stimulus-responsive and self-healing polymers.[1] The carboxylic acid functional group provides a convenient attachment point for conjugation into larger molecular architectures.[1]

Accurate structural confirmation is paramount for its application. This guide details the orthogonal spectroscopic techniques used to provide an unambiguous structural characterization.

Table 1: Chemical Properties of 4-Methyl-1,2-dithiolane-4-carboxylic acid

PropertyValueSource
CAS Number 208243-72-5[1][2][3][4]
Molecular Formula C₅H₈O₂S₂[1][2][3][4]
Molecular Weight 164.25 g/mol [1]
Monoisotopic Mass 163.99657184 Da[2][4]
Appearance Solid (typical)
Storage 2-8°C, sealed in a dry environment[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is the foundational technique for determining the molecular weight and confirming the elemental composition of a compound. For 4-Methyl-1,2-dithiolane-4-carboxylic acid, high-resolution mass spectrometry (HRMS) is the preferred method over standard-resolution MS. This choice is driven by the need for high mass accuracy to unequivocally validate the elemental formula, C₅H₈O₂S₂, from a measured mass.[1]

Recommended Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >10,000.

  • Ionization Source: Electrospray ionization (ESI) is recommended due to its soft ionization nature, which maximizes the abundance of the molecular ion. Both positive and negative ion modes should be tested.

    • Negative Ion Mode [M-H]⁻: Expected to be highly sensitive due to the acidic nature of the carboxylic acid group.

    • Positive Ion Mode [M+H]⁺ or [M+Na]⁺: Often viable alternatives.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis: Compare the measured accurate mass of the most abundant ion in the molecular ion cluster to the theoretical mass calculated for the expected species (e.g., [C₅H₇O₂S₂]⁻). The mass error should be below 5 ppm.

Predicted Mass Spectra and Fragmentation

The molecular formula C₅H₈O₂S₂ corresponds to a monoisotopic mass of approximately 163.9966 Da.[1] In ESI-HRMS, the primary observed ions would be:

  • [M-H]⁻: m/z 163.0022 (Calculated for C₅H₇O₂S₂)

  • [M+H]⁺: m/z 165.0171 (Calculated for C₅H₉O₂S₂)

  • [M+Na]⁺: m/z 187.0000 (Calculated for C₅H₈O₂S₂Na)

While ESI is a soft ionization technique, some fragmentation can be induced. A common fragmentation pathway for carboxylic acids involves the loss of CO₂ (44 Da). The strained dithiolane ring may also cleave under energetic conditions.

G M [M-H]⁻ m/z 163.0022 Frag1 Loss of CO₂ (Decarboxylation) M->Frag1 Ion1 [C₄H₇S₂]⁻ m/z 119.0049 Frag1->Ion1 Frag2 Ring Cleavage Ion1->Frag2 Ion2 Further Fragments Frag2->Ion2

Caption: Predicted ESI-MS fragmentation pathway for the [M-H]⁻ ion.

Table 2: Summary of Predicted HRMS Data

Ion SpeciesCalculated m/zDescription
[M-H]⁻ 163.0022Molecular ion (deprotonated)
[M-H - CO₂]⁻ 119.0049Loss of carbon dioxide

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[1] The spectrum of 4-Methyl-1,2-dithiolane-4-carboxylic acid is dominated by the characteristic absorptions of its carboxylic acid group.

Key Functional Group Vibrations

The most diagnostic peaks arise from the -COOH moiety:

  • O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹.[1][5] This significant broadening is a hallmark of the extensive intermolecular hydrogen bonding that occurs between carboxylic acid molecules, which typically exist as dimers in the solid state.[5][6] This broad band will often overlap with the sharper C-H stretching absorptions.[5]

  • C=O Stretch: A sharp and intense peak is predicted in the range of 1690-1760 cm⁻¹.[1] For a saturated, dimerized carboxylic acid, this peak typically appears around 1700-1725 cm⁻¹.[6]

  • C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1210-1320 cm⁻¹, while O-H bending vibrations appear in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions.[5]

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum by subtracting the background and performing an ATR correction if necessary. Identify the key absorption bands and assign them to the corresponding functional group vibrations.

G Start Place Sample on ATR Crystal Step1 Acquire Background Scan Start->Step1 Step2 Acquire Sample Scan Step1->Step2 Step3 Process Data (Background Subtraction) Step2->Step3 End Interpreted IR Spectrum Step3->End

Caption: Simplified workflow for acquiring an ATR-FTIR spectrum.

Table 3: Summary of Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityShapeAssignment
2500-3300 StrongVery BroadO-H stretch (carboxylic acid dimer)
~2960, ~2870 MediumSharpC-H stretch (aliphatic CH₃, CH₂)
1690-1760 StrongSharpC=O stretch (carboxylic acid)
1395-1440 MediumBroadO-H bend
1210-1320 MediumBroadC-O stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals:

  • Carboxylic Acid Proton (-COOH): A very broad singlet is predicted far downfield, typically in the 10-12 ppm range.[1] Its broadness is due to hydrogen bonding and chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O.

  • Dithiolane Methylene Protons (-CH₂-S-): The two methylene groups are diastereotopic because the carbon they are attached to (C3 and C5) are adjacent to a stereocenter (C4). This non-equivalence means they will appear as four distinct signals, likely complex multiplets due to both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) coupling. These signals would be expected in the aliphatic region, roughly 2.5-3.5 ppm.

  • Methyl Protons (-CH₃): The methyl group is attached to a quaternary carbon (C4) and therefore has no adjacent protons to couple with. It will appear as a sharp singlet in the upfield region of the spectrum, estimated around 1.5 ppm.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton, showing five distinct signals:

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the 170-180 ppm range.[7]

  • Quaternary Carbon (C4): The carbon atom bonded to the methyl and carboxyl groups will appear in the 40-50 ppm range.

  • Methylene Carbons (-CH₂-S-): The two methylene carbons of the dithiolane ring (C3 and C5) are equivalent and will appear as a single signal in the 30-40 ppm range.

  • Methyl Carbon (-CH₃): The methyl carbon is typically found in the upfield region, around 15-25 ppm.

Recommended Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point, but DMSO-d₆ may be required to clearly observe the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Optimize spectral width, number of scans (e.g., 16), and relaxation delay (e.g., 1-2 s).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Table 4: Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0 - 12.0 br s1H-COOH
~2.5 - 3.5 m4H-CH₂-S- (diastereotopic)
~1.5 s3H-CH₃

Table 5: Summary of Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175 -COOH
~45 C(CH₃)(COOH)
~35 -CH₂-S-
~20 -CH₃

Integrated Spectroscopic Analysis

The combination of MS, IR, and NMR spectroscopy provides a self-validating system for the structural confirmation of 4-Methyl-1,2-dithiolane-4-carboxylic acid.

  • HRMS confirms the correct elemental formula, C₅H₈O₂S₂.

  • IR Spectroscopy unequivocally identifies the presence of the carboxylic acid functional group via its characteristic O-H and C=O stretching vibrations.

  • NMR Spectroscopy maps out the precise connectivity of the carbon-hydrogen framework, confirming the methyl group on a quaternary carbon, the diastereotopic nature of the dithiolane ring protons, and the presence of the acidic proton.

Together, these three techniques leave no ambiguity as to the structure and identity of the synthesized or isolated compound, ensuring its suitability for further research and development.

References

  • Supporting Information - Royal Society of Chemistry. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - NIH. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - MDPI. [Link]

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid - LookChem. [Link]

  • IR: carboxylic acids - University of Calgary. [Link]

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid | C5H8O2S2 - PubChem. [Link]

  • US Patent for 4-amino-1,2-dithiolane-4-carboxylic acids - Google P
  • Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent - J-STAGE. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - ResearchGate. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass - Wiley Online Library. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Mass Spectrometry: Fragmentation - University of Arizona. [Link]

Sources

The Biological Versatility of Substituted 1,2-Dithiolanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 1,2-dithiolane scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of substituted 1,2-dithiolanes, moving beyond a simple recitation of facts to offer field-proven insights into their application.

Part 1: The Allure of the 1,2-Dithiolane Ring: From Natural Products to Synthetic Analogs

The five-membered ring containing a disulfide bond, the 1,2-dithiolane, is a fascinating chemical entity. Its inherent ring strain and the reactivity of the disulfide bond are key to its diverse biological functions.[1]

A Tale of Two Natural Products: Asparagusic Acid and Lipoic Acid

Nature provides the quintessential examples of biologically active 1,2-dithiolanes. Asparagusic acid, found in asparagus, is known to be a metabolic precursor to the sulfurous compounds that give urine a characteristic odor after consuming the vegetable.[2][3] Beyond this curiosity, it has demonstrated antimicrobial, antioxidant, and even anti-parasitic properties.[4][5]

Alpha-lipoic acid (ALA), another prominent natural 1,2-dithiolane, is a vital cofactor in mitochondrial dehydrogenase enzyme complexes, playing a crucial role in cellular energy metabolism.[6][7] Its oxidized (dithiolane) and reduced (dithiol) forms create a potent antioxidant system capable of quenching reactive oxygen species and regenerating other antioxidants like vitamin C and glutathione.[8]

Crafting Functionality: Synthetic Approaches to Substituted 1,2-Dithiolanes

The therapeutic potential of 1,2-dithiolanes has spurred the development of various synthetic strategies to create novel analogs with tailored properties. A common two-step approach involves the generation of a 1,3-dithiol followed by oxidation to form the 1,2-dithiolane ring.[1] However, these methods can be limited by harsh reaction conditions.[1] More recent advancements include modular one-step syntheses from readily available precursors, allowing for greater functional group tolerance and the introduction of diverse substituents.[1][9]

Part 2: Unraveling the Mechanisms: Key Biological Targets of 1,2-Dithiolanes

The biological activity of substituted 1,2-dithiolanes is largely attributed to their interaction with key cellular redox systems. Two primary targets have emerged as central to their therapeutic effects: the thioredoxin system and the Nrf2-ARE pathway.

Taming a Key Redox Regulator: Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin, is a critical regulator of cellular redox balance and is often upregulated in cancer cells.[10][11] This makes TrxR a compelling target for anticancer drug development.

Substituted 1,2-dithiolanes can inhibit TrxR through a fascinating and nuanced mechanism. While the 1,2-dithiolane moiety itself was initially thought to be a pharmacophore for TrxR interaction, recent studies indicate that the dithiolane ring alone is not sufficient for potent inhibition.[10][11] Instead, potent inhibitory activity is often associated with the presence of a Michael acceptor moiety on the molecule.[10][11] This allows for covalent modification of the active site cysteine or selenocysteine residues of TrxR.[10]

However, the 1,2-dithiolane ring is not merely a passive scaffold. Its reduction by the thioredoxin system can contribute to the overall biological effect, creating a complex interplay between direct inhibition and redox cycling.

Extensive SAR studies have revealed key structural features that govern the TrxR inhibitory activity of substituted 1,2-dithiolanes:

  • The Michael Acceptor is Key: The presence of an accessible Michael acceptor, such as a coumarin moiety, is strongly correlated with potent TrxR inhibition.[10]

  • Substituent Effects: The nature and position of substituents on the 1,2-dithiolane ring can influence activity. For instance, in a series of 3-methylenechroman-2-one derivatives, halogen substitution at the C-6 position of the chroman-2-one core enhanced TrxR1 inhibitory potency.[12]

Activating the Master Regulator of Antioxidant Response: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the expression of a battery of cytoprotective genes, including antioxidant and detoxification enzymes.[13][14] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation.[13]

Certain substituted 1,2-dithiolanes, particularly those bearing electrophilic moieties, can activate the Nrf2 pathway.[15][16] These compounds act as Michael acceptors, reacting with specific cysteine residues on Keap1.[17] This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[15][16] Consequently, newly synthesized Nrf2 can translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[13]

Nrf2_Activation Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Keap1 Keap1 Ub Ub Proteasome Proteasome ARE ARE Genes Genes

The combination of a 1,2-dithiolane ring with a Michael acceptor can lead to compounds with potent Nrf2-activating and, consequently, antioxidant and anti-inflammatory properties. This dual functionality underscores the versatility of this chemical scaffold in designing multi-target agents.

A Spectrum of Other Biological Activities

Beyond TrxR inhibition and Nrf2 activation, substituted 1,2-dithiolanes have demonstrated a range of other biological effects:

  • Antioxidant Activity: Many 1,2-dithiolane derivatives exhibit direct antioxidant properties by scavenging free radicals and chelating metal ions.[8][18] Dihydroasparagusic acid, the reduced form of asparagusic acid, has shown antioxidant and anti-inflammatory effects in microglial cells.[19]

  • Neuroprotective Effects: The ability of some 1,2-dithiolanes to combat oxidative stress has translated into promising neuroprotective activity in preclinical models.[20]

  • Anti-parasitic and Antimicrobial Activity: Asparagusic acid has shown efficacy against certain parasites and fungi.[4]

Part 3: Therapeutic Horizons: The Potential of Substituted 1,2-Dithiolanes in Medicine

The diverse biological activities of substituted 1,2-dithiolanes position them as promising candidates for the development of novel therapeutics for a range of diseases.

A New Arsenal Against Cancer

The dual ability of some substituted 1,2-dithiolanes to inhibit the TrxR system and induce apoptosis in cancer cells makes them attractive anticancer agents.[11] Their mechanism of action, which is distinct from many conventional chemotherapeutics, offers the potential to overcome drug resistance.

Protecting the Brain: Neuroprotective Applications

Given the central role of oxidative stress and inflammation in the pathogenesis of neurodegenerative diseases, the antioxidant and Nrf2-activating properties of 1,2-dithiolanes are of significant interest for the development of neuroprotective therapies.[20]

Quelling the Flames: Anti-inflammatory and Antioxidant Therapies

The capacity of these compounds to bolster the endogenous antioxidant defense system through Nrf2 activation suggests their potential utility in treating a variety of inflammatory conditions and diseases associated with oxidative stress.[18]

Part 4: The Scientist's Toolkit: Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel substituted 1,2-dithiolanes, a series of well-defined experimental protocols are essential.

In Vitro Thioredoxin Reductase (TrxR) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TrxR.

Principle: The assay follows the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, catalyzed by TrxR. The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

    • NADPH solution: 10 mM in assay buffer.

    • DTNB solution: 100 mM in assay buffer.

    • TrxR enzyme solution (recombinant human TrxR1): Dilute to a working concentration in assay buffer.

    • Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, NADPH solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the TrxR enzyme solution.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Add the DTNB solution to start the colorimetric reaction.

    • Immediately measure the increase in absorbance at 412 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

TrxR_Inhibition_Assay Reagents Prepare Reagents (Buffer, NADPH, DTNB, TrxR, Compound) Plate_Setup Set up 96-well Plate (Buffer, NADPH, Compound) Reagents->Plate_Setup Enzyme_Addition Add TrxR Enzyme Plate_Setup->Enzyme_Addition Incubation Incubate Enzyme_Addition->Incubation DTNB_Addition Add DTNB Incubation->DTNB_Addition Measurement Measure Absorbance at 412 nm DTNB_Addition->Measurement Analysis Calculate Inhibition and IC50 Measurement->Analysis

Cellular Nrf2 Activation: ARE-Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of a compound's ability to activate the Nrf2-ARE signaling pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Activation of Nrf2 leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to Nrf2 activity.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2, ARE-luciferase stable cell line).

    • If not using a stable cell line, transiently transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with the test compound at various concentrations for a specified period (e.g., 16-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity for each compound concentration relative to a vehicle control.

Assessing Anticancer Potential: Cytotoxicity Assays

Standard cytotoxicity assays are employed to determine the effect of substituted 1,2-dithiolanes on the viability and proliferation of cancer cell lines.

Principle: Assays like the MTT or CellTiter-Glo assay measure metabolic activity, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • After allowing the cells to adhere, treat them with serial dilutions of the test compound for a defined period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the MTT reagent or CellTiter-Glo reagent to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle control.

    • Determine the IC50 or GI50 value (the concentration that inhibits cell growth by 50%).

Part 5: Charting the Future: Concluding Remarks

Substituted 1,2-dithiolanes represent a rich and underexplored area of medicinal chemistry. Their ability to modulate key cellular redox pathways offers tremendous therapeutic potential for a wide range of diseases, from cancer to neurodegeneration. Future research will likely focus on the development of more selective and potent analogs, the elucidation of their detailed mechanisms of action, and their evaluation in more complex in vivo models. The continued exploration of this fascinating class of compounds holds great promise for the discovery of next-generation therapeutics.

References

  • Nikolaeva, I., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • Nikitjuka, A., et al. (2023). Design, Synthesis, and Bioactivity Evaluations of 3-Methylenechroman-2-one Derivatives as Thioredoxin Reductase (TrxR) Inhibitors. ChemMedChem. [Link]

  • Kramer, J. S., et al. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Chemical Science, 12(31), 10587-10593. [Link]

  • Gannon, O. C., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), e57954. [Link]

  • Felber, B., et al. (2023). Dithiolan compounds in cancer research. Molecules, 28(18), 6647. [Link]

  • Abbate, V., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 29(3), 693. [Link]

  • Guillonneau, C., et al. (2003). Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants. European Journal of Medicinal Chemistry, 38(1), 1-11. [Link]

  • Trujillo-Lemon, M., et al. (2020). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Polymer Chemistry, 11(3), 551-559. [Link]

  • Koufaki, M., et al. (2007). Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. Bioorganic & Medicinal Chemistry Letters, 17(15), 4223-4227. [Link]

  • Keum, Y. S. (2012). Mechanism of Chemical Activation of Nrf2. Journal of Cancer Prevention, 17(4), 217-224. [Link]

  • Li, W., et al. (2024). Efficacy and Safety of Asparagusic Acid against Echinococcus multilocularis In Vitro and in a Murine Infection Model. Pathogens, 13(5), 384. [Link]

  • Salehi, B., et al. (2019). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Antioxidants, 8(8), 292. [Link]

  • Keum, Y. S. (2012). Mechanism of Chemical Activation of Nrf2. Journal of Cancer Prevention, 17(4), 217-224. [Link]

  • Wikipedia. (n.d.). Asparagusic acid. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Activity of Lipoic Acid Ester Derivatives. Chemical Journal of Chinese Universities, 42(1), 163-173. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Activity of Lipoic Acid Ester Derivatives. Chemical Journal of Chinese Universities, 42(1), 163-173. [Link]

  • Nikitjuka, A., & Žalubovskis, R. (2022). Asparagusic Acid – A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. Chemistry & Biodiversity, 19(10), e202200548. [Link]

  • Uruno, A., & Yamamoto, M. (2016). The Keap1-Nrf2 system and its therapeutic potential. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2376-2384. [Link]

  • Wikipedia. (n.d.). Lipoic acid. [Link]

  • Linus Pauling Institute. (n.d.). Lipoic Acid. Oregon State University. [Link]

  • Ejae, O. A., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Antioxidants, 11(10), 2033. [Link]

  • Osińska, E., et al. (2024). A Review of the Pro-Health Activity of Asparagus officinalis L. and Its Components. Molecules, 29(2), 414. [Link]

  • Thornalley, P. (2012). Hot Topic in Biochemistry: Transcriptional control of glyoxalase 1 by nrf2. Biochemical Society. [Link]

  • Rinaldi, M., et al. (2016). Anti-inflammatory effects and antioxidant activity of dihydroasparagusic acid in lipopolysaccharide-activated microglial cells. Brain Research Bulletin, 120, 106-114. [Link]

Sources

Toxicology Profile of 4-Methyl-1,2-dithiolane-4-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive toxicological overview of 4-Methyl-1,2-dithiolane-4-carboxylic acid. It is intended for research, scientific, and drug development professionals. The information contained herein is based on available scientific literature and predictive toxicological principles. All laboratory and clinical research should be conducted in accordance with established ethical and regulatory guidelines.

Executive Summary

4-Methyl-1,2-dithiolane-4-carboxylic acid is a sulfur-containing heterocyclic carboxylic acid.[1][2] Direct toxicological data for this specific compound is not currently available in the public domain.[3] This guide, therefore, employs a read-across approach, leveraging toxicological data from structurally similar compounds, primarily Asparagusic acid (1,2-dithiolane-4-carboxylic acid) and α-Lipoic acid (1,2-dithiolane-3-pentanoic acid), to construct a predictive toxicology profile. This proactive assessment is crucial for guiding early-stage drug development and defining the necessary experimental investigations to de-risk this novel chemical entity. We will explore its physicochemical properties, project its metabolic fate, and propose a comprehensive toxicological testing strategy.

Introduction: The Rationale for a Predictive Toxicological Assessment

In modern drug discovery and development, a proactive and predictive approach to toxicology is paramount. Understanding the potential liabilities of a new chemical entity (NCE) at an early stage allows for informed decision-making, resource optimization, and the design of safer medicines. For 4-Methyl-1,2-dithiolane-4-carboxylic acid, the absence of empirical toxicological data necessitates a scientifically rigorous, structure-based assessment.

The core of our analysis rests on the principle of chemical similarity. By examining the known safety profiles of closely related molecules, we can infer potential hazards and guide a targeted experimental strategy. This approach, known as read-across, is a well-established practice in toxicology and regulatory science.

Structural Analogs for Read-Across

The primary analogs selected for this assessment are:

  • Asparagusic acid (1,2-dithiolane-4-carboxylic acid): This compound is structurally very similar, differing only by the absence of a methyl group at the 4-position of the dithiolane ring.[4][5] It is a naturally occurring compound found in asparagus and is generally considered to have low toxicity.[4][6][7]

  • α-Lipoic acid (ALA) (1,2-dithiolane-3-pentanoic acid): A well-studied dietary supplement and therapeutic agent, ALA shares the 1,2-dithiolane ring but has a longer carboxylic acid side chain at the 3-position.[8][9][10][11][12] Extensive toxicological and clinical safety data are available for ALA.

The following diagram illustrates the structural relationships.

cluster_target Target Compound cluster_analogs Structural Analogs for Read-Across Target 4-Methyl-1,2-dithiolane-4-carboxylic acid Asparagusic Asparagusic Acid Target->Asparagusic High Structural Similarity (Methyl group difference) Lipoic α-Lipoic Acid Target->Lipoic Shared Dithiolane Ring (Different substitution pattern)

Caption: Structural comparison of the target compound and its primary analogs.

Physicochemical Properties and Predicted ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its toxicological profile.

Physicochemical Data

The following table summarizes key physicochemical properties, with predicted values for the target compound.

Property4-Methyl-1,2-dithiolane-4-carboxylic acidAsparagusic Acidα-Lipoic Acid
Molecular Formula C5H8O2S2[1][2]C4H6O2S2[5]C8H14O2S2
Molecular Weight 164.25 g/mol [2]150.22 g/mol [5]206.33 g/mol
XLogP3 0.6[1][2]0.2[5]1.3
pKa (Predicted) 3.92 ± 0.20[2]~4.5~4.7
Hydrogen Bond Donors 1[2]1[5]1
Hydrogen Bond Acceptors 4[2]2[5]2
Predicted ADME Profile
  • Absorption: With a low molecular weight and a predicted XLogP3 of 0.6, good oral absorption is anticipated. The carboxylic acid moiety suggests that absorption may be pH-dependent.

  • Distribution: The compound is expected to distribute into aqueous compartments. Its ability to cross the blood-brain barrier is predicted to be limited due to its polarity.

  • Metabolism: The 1,2-dithiolane ring is the likely site of metabolic activity. Reduction of the disulfide bond to a dithiol is a probable metabolic pathway, similar to what is observed for lipoic acid. The methyl group may undergo hydroxylation. The carboxylic acid group may be subject to glucuronidation or conjugation with amino acids.

  • Excretion: Renal excretion is predicted to be the primary route of elimination for the parent compound and its metabolites.

The following diagram outlines the predicted metabolic pathways.

Parent 4-Methyl-1,2-dithiolane-4-carboxylic acid Metabolite1 Ring Opening (Reduction) [Dithiol metabolite] Parent->Metabolite1 Reductases Metabolite2 Phase II Conjugation [Glucuronide or Amino Acid Conjugate] Parent->Metabolite2 UGTs, Acyl-CoA Synthetases Metabolite3 Oxidation [Hydroxylated methyl group] Parent->Metabolite3 CYP450s Metabolite1->Metabolite2

Caption: Predicted metabolic pathways for 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Predictive Toxicological Profile

This section synthesizes the available data from structural analogs to construct a predictive toxicological profile.

Acute Toxicity

Based on the data for α-lipoic acid, which has an oral LD50 in rats of >2000 mg/kg, 4-Methyl-1,2-dithiolane-4-carboxylic acid is predicted to have low acute toxicity.[8][10] Asparagusic acid is also considered to have low toxicity.[4][6][7]

Genotoxicity

α-Lipoic acid was not mutagenic in Ames assays and showed no evidence of genotoxic activity in a mouse micronucleus assay.[8][10] Based on this, and the absence of structural alerts for mutagenicity in the target compound, it is predicted to be non-genotoxic.

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies on α-lipoic acid have established a No-Observed-Adverse-Effect Level (NOAEL) in rats of 60-61.9 mg/kg bw/day.[8][9][10] At higher doses (121-180 mg/kg bw/day), effects such as reduced food intake, decreased body weight, and slight alterations in liver enzymes were observed.[8][9][10][12] Given the structural similarities, a similar toxicity profile and target organs (liver) might be anticipated for 4-Methyl-1,2-dithiolane-4-carboxylic acid, although the potency could differ.

Analog Study Type Species NOAEL Observed Effects at Higher Doses
α-Lipoic Acid Subchronic (4 weeks)Rat61.9 mg/kg/day[8][10]Slight alterations in liver enzymes, histopathological effects on liver and mammary gland at 121 mg/kg/day.[8][10][12]
α-Lipoic Acid Chronic (24 months)Rat60 mg/kg/day[9]Reduced food intake and decreased body weight at 180 mg/kg/day.[9]
Safety Pharmacology

No specific safety pharmacology concerns have been identified for the structural analogs that would suggest a high risk for cardiovascular, respiratory, or central nervous system adverse effects at therapeutic doses.

Proposed Experimental Toxicology Strategy

To move beyond a predictive profile and establish a definitive safety assessment, a tiered experimental strategy is essential. The following workflow is proposed, adhering to international regulatory guidelines (e.g., ICH).

cluster_tier1 Tier 1: In Vitro & In Silico cluster_tier2 Tier 2: In Vivo Non-GLP cluster_tier3 Tier 3: In Vivo GLP A1 In Silico ADME/Tox Prediction A2 Ames Test (Bacterial Mutagenicity) A1->A2 Guide initial in vitro tests A3 In Vitro Micronucleus Test (Clastogenicity) A1->A3 Guide initial in vitro tests A4 hERG Assay (Cardiotoxicity) A1->A4 Guide initial in vitro tests A5 In Vitro Metabolism (Microsomes, Hepatocytes) A1->A5 Guide initial in vitro tests B1 Acute Toxicity (Rodent) A2->B1 Inform in vivo study design A3->B1 Inform in vivo study design A4->B1 Inform in vivo study design A5->B1 Inform in vivo study design B2 Dose Range-Finding Study (7-14 days, Rodent) B1->B2 C1 28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent) B2->C1 Set doses for GLP studies B3 Preliminary PK/ADME (Rodent) B3->C1 C2 Safety Pharmacology Core Battery (CNS, CV, Respiratory) C1->C2 C3 Full Genetic Toxicology Battery C2->C3

Caption: Proposed tiered toxicological testing workflow.

Tier 1: In Vitro and In Silico Assessment
  • Protocol: Ames Test (Bacterial Reverse Mutation Assay)

    • Objective: To assess mutagenic potential.

    • Method: The test compound will be incubated with multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

    • Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

  • Protocol: In Vitro Micronucleus Test

    • Objective: To assess clastogenic and aneugenic potential.

    • Method: A suitable mammalian cell line (e.g., CHO, TK6) will be exposed to the test compound at various concentrations with and without metabolic activation.

    • Endpoint: Cells will be analyzed for the presence of micronuclei, indicating chromosome breakage or loss.

Tier 2: In Vivo Non-GLP Studies
  • Protocol: Dose Range-Finding Study

    • Objective: To determine dose tolerance and select dose levels for longer-term studies.

    • Method: The compound will be administered daily to a small group of rodents (e.g., Sprague-Dawley rats) for 7 to 14 days at escalating dose levels.

    • Endpoints: Clinical observations, body weight changes, food consumption, and terminal macroscopic pathology.

Tier 3: GLP-Compliant In Vivo Studies
  • Protocol: 28-Day Repeated-Dose Oral Toxicity Study

    • Objective: To evaluate the toxicological profile following repeated administration and to identify target organs.

    • Method: The compound will be administered daily by oral gavage to one rodent and one non-rodent species for 28 days at three dose levels plus a control.

    • Endpoints: Comprehensive evaluation including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Conclusion and Future Directions

The toxicological profile of 4-Methyl-1,2-dithiolane-4-carboxylic acid is predicted to be one of low concern, based on a read-across from structurally similar compounds, notably α-lipoic acid and asparagusic acid. The primary anticipated target organ for toxicity at high doses is the liver. The compound is predicted to be non-genotoxic.

While this predictive assessment provides a strong foundation for early-stage development, it is not a substitute for empirical data. The tiered experimental strategy outlined in this guide provides a clear and efficient path to definitively characterize the safety profile of 4-Methyl-1,2-dithiolane-4-carboxylic acid and to support its further development as a potential therapeutic agent.

References

  • Cremer, D. R., Rabeler, R., Roberts, A., & Lynch, B. (2006). Safety evaluation of alpha-lipoic acid (ALA). Regulatory toxicology and pharmacology, 46(1), 29-41.
  • Mitchell, S. C. (2014). Asparagusic acid. Phytochemistry, 97, 5-10.[4]

  • Tolstikov, V. V., Lommen, A., Nakanishi, K., & Berova, N. (2003). Long-term safety of α-lipoic acid (ALA) consumption: A 2-year study. Food and Chemical Toxicology, 41(1), 1-8.
  • Rabeler, R., Merwar, D., & Lynch, B. (2006). Safety evaluation of α-lipoic acid (ALA). Toxicology, 226(1-2), 1-13.
  • Ziegler, D., Ametov, A., Barinov, A., Dyck, P. J., Gurieva, I., Low, P. A., ... & ALADIN III Study Group. (2006). Oral treatment with alpha-lipoic acid improves symptomatic diabetic polyneuropathy: the SYDNEY 2 trial. Diabetes care, 29(11), 2365-2370.
  • Ghibu, S., Richard, C., & Vergely, C. (2009). Alpha-lipoic acid and its oxidized form, dihydrolipoic acid, as antioxidants. Current medicinal chemistry, 16(34), 4510-4521.
  • Singh, R., & Singh, S. (2010). Asparagusic acid: a new antioxidant from Asparagus racemosus. Natural product research, 24(16), 1546-1555.
  • PubChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Retrieved from [Link]

  • Waring, R. H., & Mitchell, S. C. (2014). Asparagus, urinary odor, and 1, 2-dithiolane-4-carboxylic acid. Journal of agricultural and food chemistry, 62(44), 10634-10638.
  • Kim, B. Y., Cui, Z. G., Lee, S. R., Kim, S. J., Kang, H. K., Lee, Y. K., & Park, D. B. (2009). Effects of Asparagus officinalis extracts on liver cell toxicity and ethanol metabolism. Journal of food science, 74(7), H204-H208.
  • Uneme, H., Irie, H., Ueno, T., & Tanaka, K. (1991). Synthesis and Biological Activity of 1, 2-Dithiolanes and 1, 2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry, 55(11), 1784-1790.
  • Nikitjuka, A., Krims-Davis, K., Kaņepe-Lapsa, I., Ozola, M., & Žalubovskis, R. (2023). May 1, 2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules, 28(18), 6647.
  • PubChem. (n.d.). 1,2-Dithiolane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Architecture of a Unique Dithiolane: A Technical Guide to the Biosynthesis and Synthesis of 1,2-Dithiolane-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Strained Disulfide Ring

Welcome, esteemed researchers, to an in-depth exploration of 1,2-dithiolane-4-carboxylic acid, a molecule more commonly known as asparagusic acid, and its structurally diverse analogs. While its claim to fame may be the distinctive aroma it imparts to the urine of those who consume asparagus, the scientific significance of this compound and its derivatives extends far beyond this curious metabolic quirk. The strained five-membered disulfide ring of the 1,2-dithiolane core is a hub of chemical reactivity and biological potential, making it a compelling scaffold for drug development and a fascinating subject of biosynthetic inquiry.

This guide is structured to provide a comprehensive understanding of both the natural formation of this unique dithiolane and the chemical strategies employed to create its analogs. We will begin by dissecting the biosynthetic pathway of asparagusic acid, drawing parallels with the well-characterized biosynthesis of lipoic acid to illuminate the likely enzymatic machinery at play. Subsequently, we will transition to the laboratory, detailing robust synthetic protocols for the parent compound and key analogs, offering insights into the practical considerations for their creation and characterization.

Part 1: The Natural Blueprint - Biosynthesis of 1,2-Dithiolane-4-Carboxylic Acid

The biosynthesis of 1,2-dithiolane-4-carboxylic acid in Asparagus officinalis is a testament to nature's ability to construct strained ring systems. While not as exhaustively mapped as the biosynthesis of its close relative, α-lipoic acid, a clear pathway has been elucidated through isotopic labeling studies.

The Carbon Skeleton: From Isobutyric Acid to a Thiol Precursor

The journey begins with isobutyric acid, which serves as the foundational carbon skeleton. Investigations have revealed a series of enzymatic transformations that build upon this precursor, leading to a key thiol intermediate. The proposed biosynthetic sequence is as follows:

  • Isobutyric Acid Activation: The pathway likely commences with the activation of isobutyric acid, possibly to its coenzyme A thioester, a common strategy in fatty acid metabolism to prepare molecules for subsequent enzymatic reactions.

  • Desaturation to Methacrylic Acid: The activated isobutyrate is then desaturated to form methacrylic acid.

  • Thiol Addition: A crucial step involves the addition of a sulfur-containing molecule to methacrylic acid, forming 2-methyl-3-mercaptopropionic acid. The exact sulfur donor at this stage in Asparagus is not definitively known, but cysteine is a common biological sulfur source.

  • Formation of S-(2-carboxy-n-propyl)cysteine: Further elaboration leads to the formation of S-(2-carboxy-n-propyl)cysteine, indicating a second sulfur-containing molecule is incorporated.

The Dithiolane Ring Formation: A Tale of Two Sulfurs

The culminating steps of the biosynthesis involve the formation of the 1,2-dithiolane ring through the insertion of a second sulfur atom and subsequent cyclization. While the precise enzymatic machinery in Asparagus is yet to be fully characterized, the biosynthesis of α-lipoic acid provides a powerful model for understanding this critical transformation.

In the biosynthesis of lipoic acid, a radical S-adenosyl-L-methionine (SAM) enzyme, lipoyl synthase (LipA), is responsible for the insertion of two sulfur atoms into an octanoyl precursor. This remarkable reaction involves the abstraction of hydrogen atoms from the carbon backbone, creating radical intermediates that are then quenched by sulfur insertion. The source of the sulfur for this reaction is an iron-sulfur cluster within the LipA enzyme itself, which is sacrificed in the process.

It is highly probable that a similar radical SAM-dependent mechanism is at play in the biosynthesis of asparagusic acid, catalyzing the insertion of the two sulfur atoms to form the dithiolane ring.

Diagram: Proposed Biosynthetic Pathway of 1,2-Dithiolane-4-Carboxylic Acid

Biosynthesis isobutyric_acid Isobutyric Acid methacrylic_acid Methacrylic Acid isobutyric_acid->methacrylic_acid Desaturation mercaptopropionic_acid 2-Methyl-3-mercaptopropionic Acid methacrylic_acid->mercaptopropionic_acid Thiol Addition cysteine_adduct S-(2-carboxy-n-propyl)cysteine mercaptopropionic_acid->cysteine_adduct Further Elaboration dithiolane 1,2-Dithiolane-4-carboxylic Acid cysteine_adduct->dithiolane Sulfur Insertion & Cyclization (Likely Radical SAM Enzyme)

Caption: Proposed biosynthetic pathway from isobutyric acid.

Part 2: Laboratory Construction - Synthesis of 1,2-Dithiolane-4-Carboxylic Acid and Its Analogs

The ability to synthesize 1,2-dithiolane-4-carboxylic acid and its analogs in the laboratory is crucial for exploring their therapeutic potential and for creating novel molecular probes. Several robust synthetic strategies have been developed, which we will detail below.

Synthesis of the Parent Compound: 1,2-Dithiolane-4-Carboxylic Acid (Asparagusic Acid)

A common and effective route to the parent compound starts from diethyl bis(hydroxymethyl)malonate.

Experimental Protocol:

  • Dihalogenation and Decarboxylation:

    • Treat diethyl bis(hydroxymethyl)malonate with hydroiodic acid. This reaction concurrently replaces the hydroxyl groups with iodine and induces decarboxylation and ester hydrolysis to yield β,β'-diiodoisobutyric acid.

  • Formation of the Dithiol:

    • React the resulting β,β'-diiodoisobutyric acid with sodium trithiocarbonate (Na₂CS₃) followed by acidification with sulfuric acid. This step displaces the iodine atoms and, after workup, yields the dithiol, dihydroasparagusic acid.

  • Oxidative Cyclization:

    • The crude dihydroasparagusic acid is then oxidized to form the 1,2-dithiolane ring. This can be achieved by heating in dimethyl sulfoxide (DMSO) or by bubbling oxygen through a solution of the dithiol.

  • Purification:

    • The final product can be purified by recrystallization from a solvent system such as benzene-cyclohexane.

Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic Acid

The introduction of a methyl group at the 4-position requires a different starting material but follows a similar overall strategy of dithiolane ring formation.

Experimental Protocol:

  • Starting Material:

    • The synthesis commences with 3-bromo-2-(bromomethyl)-2-methylpropanoic acid.

  • Dithiolane Ring Formation:

    • React the dibromo acid with a sulfur nucleophile, such as sodium disulfide (Na₂S₂), in a suitable solvent. This single step forms the disulfide bond and closes the five-membered ring.

  • Purification:

    • The product can be purified by standard chromatographic techniques.

Synthesis of 4-Amino-1,2-dithiolane-4-carboxylic Acid

The synthesis of the 4-amino analog is a multi-step process that introduces the amino functionality early in the sequence.

Experimental Protocol:

  • Preparation of a Protected Ketone:

    • React 1,3-dichloro-2-propanone with two equivalents of sodium benzyl mercaptide to form 1,3-bis(benzylthio)-2-propanone. The benzyl groups serve as protecting groups for the sulfur atoms.

  • Hydantoin Formation:

    • Treat the protected ketone with potassium cyanide and ammonium carbonate in a heated solution of ethanol. This reaction forms a hydantoin ring at the site of the former ketone.

  • Hydrolysis to the Amino Acid:

    • Hydrolyze the hydantoin ring under basic conditions to yield the corresponding amino acid, 2-amino-3,3-bis(benzylthiomethyl)propanoic acid.

  • Deprotection and Oxidative Cyclization:

    • Remove the benzyl protecting groups using sodium in liquid ammonia. The resulting dithiol is not isolated but is directly oxidized, often with an iodine solution, to form the 1,2-dithiolane ring of 4-amino-1,2-dithiolane-4-carboxylic acid.

  • Purification:

    • The final product is purified by recrystallization, typically from aqueous methanol.

Table 1: Summary of Synthetic Precursors for 1,2-Dithiolane-4-Carboxylic Acid Analogs

AnalogKey Precursor
1,2-Dithiolane-4-carboxylic acidDiethyl bis(hydroxymethyl)malonate or β,β'-diiodoisobutyric acid
4-Methyl-1,2-dithiolane-4-carboxylic acid3-bromo-2-(bromomethyl)-2-methylpropanoic acid
4-Amino-1,2-dithiolane-4-carboxylic acid1,3-Dichloro-2-propanone
General Strategies for Other Analogs

The synthesis of other analogs, such as those with halogen substitutions or more complex side chains, generally follows the principle of constructing a suitable precursor containing two leaving groups (e.g., halides or tosylates) at the appropriate positions for reaction with a disulfide-forming reagent. The carboxylic acid functionality can be introduced at various stages, either present in the initial precursor or formed from a precursor functional group like an ester or nitrile.

Diagram: General Synthetic Workflow for 1,2-Dithiolane Analogs

Synthesis precursor Precursor with Two Leaving Groups dithiol Dithiol Intermediate precursor->dithiol Sulfur Introduction dithiolane 1,2-Dithiolane Analog dithiol->dithiolane Oxidative Cyclization reagent Sulfur Nucleophile (e.g., Na2S2) reagent->precursor oxidant Oxidant (e.g., O2, DMSO, I2) oxidant->dithiol

Caption: A generalized workflow for the synthesis of dithiolane analogs.

Part 3: Analytical Characterization

The purification and characterization of 1,2-dithiolane-4-carboxylic acid and its analogs are critical for ensuring their identity and purity. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools in this regard.

  • HPLC: Reversed-phase HPLC is commonly employed for the analysis and purification of these compounds. A C18 column with a gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid, provides good separation.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the synthesized analogs. The protons on the dithiolane ring typically appear as a complex multiplet in the ¹H NMR spectrum. The carbon bearing the carboxylic acid group gives a characteristic signal in the downfield region of the ¹³C NMR spectrum.

Conclusion

The study of 1,2-dithiolane-4-carboxylic acid and its analogs sits at a fascinating intersection of natural product biosynthesis and synthetic organic chemistry. Understanding the biosynthetic pathway not only provides insights into the enzymatic logic of constructing strained sulfur-containing rings but may also inspire novel chemoenzymatic approaches to these molecules. The synthetic strategies outlined in this guide provide a robust toolkit for accessing a wide range of analogs, paving the way for further exploration of their biological activities and potential therapeutic applications. As our understanding of the unique properties of the 1,2-dithiolane ring continues to grow, so too will the opportunities for innovation in this exciting area of research.

References

  • Dahnke, K. R., & Paquette, L. A. (n.d.). 2-methylene-1,3-dithiolane. Organic Syntheses Procedure. [Link]

  • Koufaki, M., Kiziridi, C., Nikoloudaki, F., & Alexis, M. N. (2007). Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. Bioorganic & Medicinal Chemistry Letters, 17(15), 4223–4227. [Link]

  • Mitchell, S. C., & Waring, R. H. (2014). Asparagusic acid. Phytochemistry, 97, 5–10. [Link]

  • Nikitjuka, A., Krims-Davis, K., Kaņepe-Lapsa, I., Ozola, M., & Žalubovskis, R. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • Parry, R. J., Mizusawa, A. E., Chiu, I. C., Naidu, M. V., & Ricciardone, M. (1985). Biosynthesis of sulfur compounds. Investigations of the biosynthesis of asparagusic acid. Journal of the American Chemical Society, 107(8), 2512–2521. [Link]

  • Pegiou, E., Mumm, R., Acharya, P., de Vos, R. C. H., & Hall, R. D. (2019). Green and White Asparagus (Asparagus officinalis): A Source of Developmental, Chemical and Urinary Intrigue. Metabolites, 10(1), 17. [Link]

  • Schotte, L., & Ström, H. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica, 10, 687–688. [Link]

  • Teuber, L. (1990). Naturally Occurring 1,2-Dithiolanes and 1,2,3-Trithianes. Chemical and Biological Properties. Sulfur Reports, 9(4), 257–333. [Link]

  • Wikipedia contributors. (2023, December 2). Asparagusic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Yanagawa, H., Kato, T., Kitahara, Y., & Ogura, K. (1973). A convenient synthesis of asparagusic acid. Synthesis, 1973(10), 607–608. [Link]

Navigating the Strained Ring: A Senior Application Scientist's Guide to the Structural Elucidation of Novel 1,2-Dithiolane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Disulfide Bridge

The 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond, represents a fascinating and challenging scaffold in chemical and pharmaceutical sciences. Found in potent natural products like asparagusic acid and the vital cofactor lipoic acid, this moiety's unique properties are a direct consequence of its inherent ring strain.[1][2] Unlike the relaxed ~90° dihedral angle of linear disulfides, the geometry of the 1,2-dithiolane ring forces the C-S-S-C bond into a much more acute angle (typically <35°), weakening the S-S bond and rendering it highly reactive.[1] This reactivity is a double-edged sword: it is the basis for its utility in dynamic covalent chemistry, drug delivery, and polymer science, but it also presents significant challenges in its structural characterization, including a propensity for ring-opening polymerization.[1][3]

This guide eschews a simple checklist of analytical techniques. Instead, it offers an integrated strategy, grounded in years of field experience, to confidently and accurately determine the structure of novel 1,2-dithiolane compounds. We will explore the causality behind our experimental choices, building a self-validating framework for elucidation from initial detection to final stereochemical assignment.

Part 1: The Foundational Toolkit - An Orchestra of Spectroscopic Techniques

The initial characterization of a novel compound is a multi-faceted process where each technique provides a unique piece of the puzzle. For 1,2-dithiolanes, a correlated, multi-spectroscopic approach is not just recommended; it is essential.

Mass Spectrometry (MS): The Molecular Blueprint

The first question for any new compound is "What is its molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this answer.

  • Expertise & Experience: While obtaining the [M+H]⁺ or [M+Na]⁺ adduct is routine, the isotopic signature is paramount. The presence of two sulfur atoms creates a characteristic [M+2] peak with an abundance of ~8.9% relative to the monoisotopic peak. This signature is a strong early indicator of a disulfide. Tandem MS (MS/MS) on cyclic structures can be challenging, as the ring system often resists fragmentation.[4][5][6] Specialized techniques or in-source fragmentation may be required to gain structural insights.

  • Trustworthiness: A self-validating protocol involves reductive cleavage. Reduction of the disulfide bond to a dithiol adds two hydrogen atoms. A successful reaction, confirmed by observing an [M+2H]⁺ ion in the mass spectrum, provides unequivocal evidence of the disulfide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • ¹H and ¹³C NMR: Protons and carbons on the 1,2-dithiolane ring have characteristic chemical shifts, typically in the range of 2.5-4.0 ppm for ¹H and 35-50 ppm for ¹³C, though these are highly dependent on substitution. The strained ring can lead to complex splitting patterns and non-equivalent (diastereotopic) protons on methylene groups adjacent to a stereocenter.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for assembling the molecular structure.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing you to "walk" along the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting the pieces. It reveals long-range (2-3 bond) correlations between protons and carbons, establishing connectivity across quaternary carbons and heteroatoms.

  • Scientist's Note: Pay close attention to HMBC correlations from protons on the dithiolane ring to carbons outside the ring, and vice versa. These correlations are critical for definitively placing the dithiolane moiety within the larger molecular structure.

Chiroptical and Optical Spectroscopy: Probing Chirality and the Chromophore
  • UV-Vis Spectroscopy: The disulfide bond in a 1,2-dithiolane ring exhibits a characteristic, albeit weak, electronic transition around 330 nm.[7] This feature can be an excellent diagnostic tool during purification via HPLC with a diode-array detector. Its disappearance upon addition of a reducing agent like TCEP is strong confirmation of its origin.[7]

  • Circular Dichroism (CD) Spectroscopy: For chiral 1,2-dithiolanes, CD spectroscopy is indispensable for assigning the absolute configuration.[8] The disulfide chromophore itself is chiral due to the helical twist of the C-S-S-C bond, and its electronic transitions contribute significantly to the CD spectrum. The experimental spectrum should be compared with theoretical spectra generated by computational methods (e.g., Time-Dependent Density Functional Theory, TDDFT) for reliable stereochemical assignment.[9]

Part 2: The Integrated Elucidation Workflow

A logical, phased approach prevents wasted effort and leads to a robust structural assignment. The following workflow integrates the core techniques into a self-validating system.

Elucidation_Workflow cluster_0 Phase 1: Isolation & Initial Characterization cluster_1 Phase 2: Structural Assembly cluster_2 Phase 3: Confirmation & Stereochemistry cluster_3 Final Output Isolation Isolation & Purification (e.g., HPLC) HRMS HRMS Isolation->HRMS NMR_1D NMR_1D HRMS->NMR_1D Data_Integration Data_Integration NMR_2D NMR_2D NMR_1D->NMR_2D NMR_2D->Data_Integration Chem_Confirm Chem_Confirm Data_Integration->Chem_Confirm Chem_Confirm->Data_Integration Validate Stereochem Stereochem Chem_Confirm->Stereochem Final_Structure Definitive Structure Stereochem->Final_Structure Xray Xray Xray->Final_Structure Gold Standard

Caption: Integrated workflow for novel 1,2-dithiolane structural elucidation.

Part 3: Confirmatory Protocols and Data

Theoretical knowledge must be paired with robust experimental practice. Here, we detail a critical confirmatory protocol and present a typical data summary.

Protocol: Reductive Cleavage for HPLC-MS Analysis

This protocol serves to unequivocally confirm the presence of the 1,2-dithiolane ring.

Objective: To reduce the disulfide bond to a dithiol and observe the corresponding changes in HPLC retention time and mass spectrum.

Materials:

  • Sample of purified novel 1,2-dithiolane compound (approx. 1 mg/mL in a suitable solvent like acetonitrile or methanol).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water).

  • HPLC system with a C18 column and UV/Diode-Array Detector.

  • LC-MS system.

  • Standard solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

Methodology:

  • Initial Analysis (Control):

    • Prepare a dilution of the stock 1,2-dithiolane solution for HPLC and LC-MS analysis.

    • Inject the sample onto the HPLC system. Record the retention time (t_R) and the UV-Vis spectrum. Note the characteristic absorbance at ~330 nm.[7]

    • Inject the sample onto the LC-MS system. Record the retention time and obtain the mass spectrum, confirming the [M+H]⁺ ion.

  • Reduction Reaction:

    • In a clean HPLC vial, mix 100 µL of the 1,2-dithiolane stock solution with 10 µL of the 100 mM TCEP solution.

    • Allow the reaction to proceed at room temperature for 15-30 minutes. The faint yellow color, if present, should disappear.

  • Post-Reduction Analysis:

    • Inject the TCEP-treated sample onto the HPLC system using the same method as the control.

    • Expected Outcome: The original peak should diminish or disappear, and a new, typically later-eluting peak corresponding to the more polar dithiol should appear.[7] The absorbance at 330 nm should be absent in the new peak's spectrum.

    • Inject the TCEP-treated sample onto the LC-MS system.

    • Expected Outcome: The mass spectrum for the new peak should show an ion corresponding to [M+2H]⁺, confirming the addition of two hydrogen atoms across the cleaved disulfide bond.

Self-Validation: The combination of a retention time shift, loss of the 330 nm absorbance, and a +2 Da mass shift provides a powerful, multi-point confirmation of the 1,2-dithiolane moiety.

Data Presentation: A Hypothetical Case Study

For a novel compound, "Dithiolane-X," the following data would be compiled to support its proposed structure.

Technique Parameter Observed Data Interpretation
HRMS (ESI+) [M+H]⁺ m/z207.0382Formula: C₇H₁₁O₂S₂ (Calculated: 207.0384)
UV-Vis λ_max334 nm (weak)Consistent with S-S bond transition[7]
¹H NMR δ (ppm)3.85 (m, 1H), 3.40 (dd, 1H), 3.25 (dd, 1H)Protons on the dithiolane ring
¹³C NMR δ (ppm)48.5 (CH), 42.1 (CH₂), 172.4 (C=O)Carbons of the dithiolane and a carboxyl group
HMBC CorrelationsH(δ 3.85) → C(δ 172.4)Dithiolane ring is attached to the carboxyl group
Reductive Test Δt_R (HPLC)+1.2 minIncreased polarity confirms ring opening[7]
Reductive Test MS of new peak[M+2H]⁺ at m/z 209.0539Confirms disulfide cleavage
CD/TDDFT Cotton EffectsPositive at 280 nm, Negative at 330 nmCorrelates to (R)-configuration by TDDFT

Part 4: The Gold Standard and Computational Synergy

X-Ray Crystallography

When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It yields precise bond lengths, angles, and the absolute configuration (if a heavy atom is present or anomalous dispersion is used).[10] For 1,2-dithiolanes, it directly measures the C-S-S-C dihedral angle, providing a quantitative measure of ring strain.[1]

Computational Chemistry

In modern structural elucidation, computational methods are not just a confirmatory tool but a predictive and synergistic partner.[11][12]

  • NMR Prediction: Calculating theoretical NMR chemical shifts and coupling constants for candidate structures can help distinguish between close isomers when experimental data is ambiguous.[13]

  • Stereochemistry: As mentioned, calculating the theoretical CD spectrum is a primary method for assigning absolute configuration in the absence of X-ray data.[9]

Caption: Synergy between experimental and computational methods.

Conclusion

The structural elucidation of novel 1,2-dithiolane compounds is a formidable but achievable task that demands a meticulous and integrated analytical strategy. Success lies not in the application of a single technique, but in the corroboration of evidence from multiple, orthogonal methods. By combining the foundational power of MS and NMR with the confirmatory insights from chemical reactions and the stereochemical precision of chiroptical methods, researchers can navigate the complexities of this strained and reactive ring system. The synergistic use of computational chemistry and, when possible, the definitive power of X-ray crystallography, completes the modern toolkit, enabling scientists to unlock the full potential of these remarkable molecules in drug discovery and materials science.

References

  • Neves, R., Stephens, K., & Smith-Carpenter, J. E. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), e58135. [Link]

  • Lama, B., & Hean, D. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Beilstein Journal of Organic Chemistry, 17, 2636-2644. [Link]

  • Garg, A. D., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Antioxidants, 11(5), 989. [Link]

  • Barltrop, J. A., Hayes, P. M., & Calvin, M. (1954). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. Journal of the American Chemical Society, 76(17), 4348-4367. [Link]

  • Collina, S., et al. (2023). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 28(21), 7385. [Link]

  • Shin, J., et al. (2020). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Polymer Chemistry, 11(3), 659-666. [Link]

  • Neves, R., Stephens, K., & Smith-Carpenter, J. E. (2023). Synthesis & Characterization Of 1,2-Dithiolane Modified Self-Assembling Peptides l Protocol Preview. YouTube. [Link]

  • Neves, R., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138). [Link]

  • ResearchGate. (2025). Special Issue: Sulfur-Nitrogen Heterocycles. ResearchGate. [Link]

  • Li, F., et al. (2020). Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma. Journal of Chromatography B, 1152, 122241. [Link]

  • De Visch, A., et al. (2019). Mass Spectrometric Analysis of Cyclic Peptides. In Comprehensive Analytical Chemistry (Vol. 85, pp. 415-453). Elsevier. [Link]

  • Smith, A. B., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2- and 1,3-Diols. The Journal of Organic Chemistry, 80(21), 10549-10561. [Link]

  • El-iti, G. A., & Al-qahtani, A. A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Journal of Sulfur Chemistry, 39(3), 301-337. [Link]

  • Santa, T. (2014). Derivatization in Sample Preparation for LC‐MS Bioanalysis. ResearchGate. [Link]

  • Cameron, J. M., et al. (2020). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. Chemical Science, 11(3), 779-785. [Link]

  • Yang, B., et al. (2023). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. ChemRxiv. [Link]

  • Zhang, Y., et al. (2018). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 23(11), 2958. [Link]

  • Chem LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. [Link]

  • Ewing, G. W. (2017). Techniques of Chiroptical Spectroscopy. In Ewing's Analytical Instrumentation Handbook (4th ed.). CRC Press. [Link]

  • Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]

  • De Paepe, A. G., et al. (2019). 1D and 2D-HSQC NMR: Two Methods to Distinguish and Characterize Heparin From Different Animal and Tissue Sources. Frontiers in Medicine, 6, 137. [Link]

  • Berova, N., et al. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy. John Wiley & Sons. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Brandolini, A. J., & Hills, D. D. (2000). NMR Spectra of Polymers and Polymer Additives. ResearchGate. [Link]

  • Gao, C., et al. (2019). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 271, 154-161. [Link]

  • Van der Gucht, J., et al. (2021). Computational Tools to Rationalize and Predict the Self-Assembly Behavior of Supramolecular Gels. Gels, 7(3), 101. [Link]

Sources

"thermodynamic stability of the 1,2-dithiolane ring"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of the 1,2-Dithiolane Ring

Abstract

The 1,2-dithiolane ring, a five-membered heterocycle containing a disulfide bond, is a fascinating and functionally significant motif in chemistry and biology. Its unique thermodynamic properties, largely governed by substantial ring strain, render it a reactive yet tunable functional group. This guide provides a comprehensive exploration of the thermodynamic stability of the 1,2-dithiolane ring, delving into the structural origins of its instability, the influence of substituents, and its pivotal role in redox chemistry. We will examine key natural products such as lipoic acid and asparagusic acid, and explore the applications of this moiety in drug development and materials science. Furthermore, this guide will detail the experimental and computational methodologies employed to probe the thermodynamics of this intriguing heterocyclic system, offering researchers, scientists, and drug development professionals a thorough understanding of its fundamental principles and practical applications.

The Structural Basis of 1,2-Dithiolane's Thermodynamic Instability

The inherent reactivity of the 1,2-dithiolane ring is a direct consequence of its strained five-membered cyclic structure.[1] Unlike its linear disulfide counterparts, which can adopt a relaxed conformation, the 1,2-dithiolane ring is conformationally constrained, leading to significant potential energy.[1] This ring strain is a composite of several contributing factors:

  • Torsional Strain: Acyclic disulfides exhibit a strong preference for a C-S-S-C dihedral angle of approximately 90°. This gauche conformation minimizes the repulsion between the lone pairs of electrons on the adjacent sulfur atoms. However, the geometric constraints of the five-membered ring force the C-S-S-C dihedral angle in 1,2-dithiolane to be much smaller, typically less than 35°.[1][2] This enforced acute angle leads to a significant increase in torsional strain due to the eclipsing of the sulfur lone pairs, a destabilizing four-electron interaction.[2] This is the most significant contributor to the overall ring strain.[1]

  • Angle Strain: The ideal sp³ bond angle for the carbon atoms in the ring is 109.5°.[1] While the C-C-C bond angles in the 1,2-dithiolane ring can be close to this value, the C-C-S and C-S-S bond angles deviate from their ideal values to accommodate the cyclic structure, contributing to angle strain.[3]

  • Transannular Strain: This type of strain, also known as van der Waals strain, arises from non-bonded interactions between atoms across the ring.[4] In substituted 1,2-dithiolanes, substituents can sterically interact with each other or with ring atoms, further destabilizing the molecule.

The culmination of these strains results in a relatively weak S-S bond, making the 1,2-dithiolane ring susceptible to ring-opening reactions, particularly through thiol-disulfide exchange.[2] This inherent reactivity is not a liability but rather a key feature that is harnessed in various biological and synthetic applications.

Quantifying Ring Strain

The ring strain energy of 1,2-dithiolane can be estimated both computationally and experimentally. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the enthalpy of formation (ΔfH°) for the molecule.[2][5] By comparing this to the enthalpy of formation of a hypothetical strain-free acyclic analogue, the ring strain energy can be determined. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often employed in these calculations to minimize errors.[2]

Experimentally, the heat of combustion can be measured and compared to that of a strain-free reference compound to determine the ring strain.[4]

A study using quantum chemical calculations determined the ring strain for 4-hydroxy-1,2-dithiolane (HDL) to be -27.9 kJ/mol, which is a significant value highlighting the inherent instability of the ring.[2] This stored potential energy is the driving force for many of the reactions involving 1,2-dithiolanes.

The Redox Chemistry of the 1,2-Dithiolane Ring: The Lipoic Acid/Dihydrolipoic Acid Couple

Perhaps the most well-known and biologically significant 1,2-dithiolane is α-lipoic acid (LA).[6][7][8] The redox couple of LA and its reduced form, dihydrolipoic acid (DHLA), is a cornerstone of cellular antioxidant defense and mitochondrial energy metabolism.[7][8] The thermodynamic stability of the 1,2-dithiolane ring in LA is central to its function.

The reduction of the disulfide bond in LA to the two thiol groups in DHLA is a reversible process with a standard reduction potential (E°') of -0.32 V.[9] This negative reduction potential indicates that DHLA is a strong reducing agent, capable of regenerating other key antioxidants such as glutathione, vitamin C, and vitamin E.[6][7][9]

The interconversion between LA and DHLA allows it to participate in a wide range of redox reactions, quenching reactive oxygen species (ROS) and chelating metal ions.[6] The ability of the 1,2-dithiolane ring to be readily opened and closed is what makes LA such a versatile and potent antioxidant.[10]

Below is a diagram illustrating the redox cycle of lipoic acid and its role in the antioxidant network.

LipoicAcid_RedoxCycle LA α-Lipoic Acid (1,2-dithiolane) DHLA Dihydrolipoic Acid (dithiol) LA->DHLA Reduction (e.g., by NADH, NADPH) DHLA->LA Oxidation (e.g., by ROS) GSSG Glutathione Disulfide (GSSG) DHLA->GSSG Reduces VitC_ox Oxidized Vitamin C DHLA->VitC_ox Reduces VitE_ox Oxidized Vitamin E DHLA->VitE_ox Reduces GSH Glutathione (GSH) VitC_red Reduced Vitamin C VitE_red Reduced Vitamin E

Caption: The redox cycle of α-lipoic acid and its role in regenerating other antioxidants.

Influence of Substituents on Thermodynamic Stability

The thermodynamic stability of the 1,2-dithiolane ring can be significantly modulated by the presence of substituents.[2][11] These substituents can exert both steric and electronic effects, altering the ring's conformation and the reactivity of the disulfide bond.

Steric Effects

Bulky substituents on the carbon backbone of the 1,2-dithiolane ring can increase steric hindrance, which can, in some cases, stabilize the ring by disfavoring the conformational changes required for ring-opening reactions.[2] However, severe steric crowding can also introduce additional strain, further destabilizing the ring. The position of the substituents is also crucial; for instance, gem-disubstitution at the C4 position, as seen in asparagusic acid derivatives, can have a pronounced effect on the ring's properties.[12][13]

Electronic Effects

Electron-withdrawing and electron-donating groups can influence the stability of the 1,2-dithiolane ring by altering the electron density around the S-S bond.[11][14]

  • Electron-withdrawing groups (EWGs): EWGs, such as halogens or nitro groups, can withdraw electron density from the disulfide bond, making it more electrophilic and potentially more susceptible to nucleophilic attack by thiols.[11][15] This generally leads to a decrease in the thermodynamic stability of the ring.

  • Electron-donating groups (EDGs): EDGs, such as alkyl or alkoxy groups, can donate electron density to the disulfide bond, potentially increasing its stability by making it less electrophilic.[14]

A study on benzo-1,2-dithiolan-3-one 1-oxides demonstrated that substituents on the fused benzene ring significantly impact the reactivity of the dithiolanone-oxide ring system.[11] The reaction with thiols was facilitated by reducing the electron density at the para position or by placing substituents with lone pair electrons ortho to the sulfinate sulfur.[11]

The following table summarizes the expected effects of different substituent types on the thermodynamic stability of the 1,2-dithiolane ring:

Substituent TypeExampleElectronic EffectExpected Impact on Thermodynamic Stability
Electron-Donating Group (EDG)-CH₃, -OCH₃Donates electron densityIncrease
Electron-Withdrawing Group (EWG)-Cl, -NO₂Withdraws electron densityDecrease
Bulky Alkyl Group-C(CH₃)₃Steric hindranceCan either increase or decrease depending on position

Applications in Drug Development and Materials Science

The unique thermodynamic properties of the 1,2-dithiolane ring have made it a valuable moiety in both drug development and materials science.

Drug Development

The ability of the 1,2-dithiolane ring to undergo thiol-disulfide exchange in the reducing environment of the cell has been exploited in the design of various therapeutic agents.

  • Antioxidants and Neuroprotective Agents: Lipoic acid and its derivatives are widely investigated for their antioxidant and neuroprotective properties.[16][17] Their ability to cross the blood-brain barrier and participate in cellular redox regulation makes them promising candidates for treating diseases associated with oxidative stress, such as diabetic neuropathy and Alzheimer's disease.[10][16]

  • Targeted Drug Delivery: The 1,2-dithiolane moiety can be incorporated into drug delivery systems as a redox-sensitive linker.[18] These linkers are stable in the bloodstream but are cleaved in the reducing environment inside cells, releasing the therapeutic cargo at the target site. This strategy has been explored for the delivery of anticancer drugs and other therapeutic agents.

  • Enzyme Inhibition: The strained disulfide bond of the 1,2-dithiolane ring can act as a warhead to covalently modify cysteine residues in the active sites of enzymes.[18] This has been investigated as a strategy for inhibiting enzymes such as thioredoxin reductase, which is overexpressed in some cancers.[18][19] However, some studies suggest that the 1,2-dithiolane moiety alone may not be sufficient for specific enzyme inhibition and requires other functionalities for potent activity.[19]

Materials Science

The reversible ring-opening polymerization of 1,2-dithiolanes, initiated by thiols, has been utilized to create dynamic and responsive materials.[12][13]

  • Self-Healing Hydrogels: ABA triblock copolymers containing pendant 1,2-dithiolane groups can self-assemble in water to form micellar networks. The addition of a thiol catalyst triggers the ring-opening polymerization of the dithiolane units, leading to the formation of cross-linked hydrogels.[12][13] The reversibility of the disulfide bond formation allows these materials to exhibit self-healing properties. The mechanical properties of these hydrogels can be tuned by varying the structure of the 1,2-dithiolane monomer.[12][13] For example, hydrogels derived from methyl asparagusic acid are dynamic and self-healing, while those from lipoic acid are more rigid and brittle.[12][13]

  • High Refractive Index Polymers: The high sulfur content of polymers derived from 1,2-dithiolanes can lead to materials with high refractive indices.[20] The ring-opening polymerization of these monomers also results in low volumetric shrinkage, which is advantageous for applications in optical devices.[20]

The following diagram illustrates the thiol-initiated ring-opening polymerization of a 1,2-dithiolane.

RingOpeningPolymerization initiation Initiation Thiol (R'-SH) attacks the disulfide bond propagation Propagation The resulting thiolate attacks another dithiolane ring polymer Resulting Polydisulfide A linear polymer with repeating disulfide units dithiolane 1,2-Dithiolane thiolate R'-S-S-(CH2)3-S⁻ dithiolane->thiolate ring-opening polydisulfide -[S-S-(CH2)3]-n dithiolane->polydisulfide polymerization thiol R'-SH thiol->dithiolane attacks thiolate->dithiolane attacks

Caption: Thiol-initiated ring-opening polymerization of 1,2-dithiolane.

Methodologies for Studying 1,2-Dithiolane Stability

A variety of experimental and computational techniques are employed to investigate the thermodynamic stability and reactivity of the 1,2-dithiolane ring.

Experimental Techniques
5.1.1. UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions of the disulfide bond in 1,2-dithiolanes. The energy of the first electronic transition (S₀ → S₁) is sensitive to the C-S-S-C dihedral angle.[2] A smaller dihedral angle, indicative of greater ring strain, leads to a stronger overlap of the non-bonding sulfur orbitals. This raises the energy of the highest occupied molecular orbital (HOMO) while having little effect on the lowest unoccupied molecular orbital (LUMO), resulting in a lower energy transition and a longer maximum absorbance wavelength (λₘₐₓ).[2] By comparing the λₘₐₓ of different 1,2-dithiolane derivatives, one can qualitatively assess their relative ring strain and stability.[2]

Experimental Protocol for UV-Vis Spectroscopy of 1,2-Dithiolanes:

  • Sample Preparation: Prepare solutions of the 1,2-dithiolane compounds of interest in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).[2] Ensure the solvent is transparent in the UV-Vis region of interest.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan from approximately 200 nm to 500 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution. Place the cuvette in the sample beam path and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for the S₀ → S₁ transition, which is typically a broad, low-intensity peak in the near-UV region. Compare the λₘₐₓ values for different substituted 1,2-dithiolanes to infer relative stabilities.

5.1.2. Calorimetry

Calorimetric techniques, such as bomb calorimetry, can be used to experimentally determine the enthalpy of combustion of 1,2-dithiolane derivatives.[21] By comparing this value to the enthalpy of combustion of a strain-free acyclic analogue, the ring strain energy can be calculated. This provides a direct quantitative measure of the thermodynamic instability of the ring.

Computational Chemistry

Computational methods are powerful tools for investigating the thermodynamic properties of 1,2-dithiolanes at the molecular level.[2][22][23]

5.2.1. Density Functional Theory (DFT)

DFT calculations are widely used to model the structure, energetics, and reactivity of 1,2-dithiolanes.[2][24] These calculations can provide valuable insights into:

  • Optimized Geometries: Determination of the minimum energy conformation of the 1,2-dithiolane ring, including bond lengths, bond angles, and the critical C-S-S-C dihedral angle.

  • Enthalpies of Formation: Calculation of the standard enthalpy of formation (ΔfH°), which can be used to estimate ring strain energy.[5]

  • Reaction Energetics: Modeling the reaction pathways and activation energies for processes such as thiol-disulfide exchange and ring-opening polymerization.[22]

Workflow for DFT Calculation of 1,2-Dithiolane Ring Strain:

  • Structure Building: Construct the 3D structures of the 1,2-dithiolane derivative and a suitable strain-free acyclic reference compound (e.g., diethyl disulfide).

  • Geometry Optimization: Perform geometry optimization calculations for both molecules using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[2] This will find the lowest energy conformation for each molecule.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Enthalpy Calculation: Calculate the total enthalpy of each molecule at a standard temperature (e.g., 298.15 K).

  • Isodesmic Reaction: Define an isodesmic reaction to calculate the ring strain. For example: 1,2-dithiolane + 2 CH₃CH₃ → CH₃SSCH₃ + CH₃CH₂CH₂CH₃.

  • Ring Strain Energy Calculation: The ring strain energy is calculated as the change in enthalpy for the isodesmic reaction: ΔH_reaction = [ΣΔfH°(products)] - [ΣΔfH°(reactants)].[2]

The following diagram illustrates a typical workflow for the computational study of 1,2-dithiolane stability.

ComputationalWorkflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis structure Build 3D Structure of 1,2-Dithiolane Derivative geom_opt Geometry Optimization structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc reaction_path Reaction Pathway Modeling geom_opt->reaction_path energy_calc Single Point Energy Calculation freq_calc->energy_calc thermo_props Thermodynamic Properties (ΔfH°, Ring Strain) energy_calc->thermo_props reactivity Reactivity Indices (HOMO/LUMO energies) energy_calc->reactivity

Caption: A generalized workflow for the computational analysis of 1,2-dithiolane stability.

Conclusion

The thermodynamic stability of the 1,2-dithiolane ring is a finely balanced interplay of ring strain, electronic effects, and steric interactions. Its inherent instability, primarily due to torsional strain imposed by the five-membered ring, is the very source of its versatile reactivity. This has been elegantly exploited by nature in cofactors like lipoic acid and is increasingly being harnessed by scientists in the rational design of novel therapeutics and advanced materials. A thorough understanding of the factors governing the stability of this unique heterocyclic system is paramount for its continued and innovative application. The combination of experimental techniques and computational modeling provides a powerful toolkit for elucidating the thermodynamic landscape of 1,2-dithiolanes, paving the way for the development of new molecules with tailored stability and reactivity profiles.

References

  • Rochette, L., Ghibu, S., Richard, C., Zeller, M., Cottin, Y., & Vergely, C. (2013). Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential. Molecular nutrition & food research, 57(1), 114-25. [Link]

  • Shay, K. P., Moreau, R. F., Smith, E. J., Smith, A. R., & Hagen, T. M. (2009). Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(10), 1149-1160. [Link]

  • Mayr, J. A., Feichtinger, R. G., & Sperl, W. (2014). Lipoic acid metabolism and mitochondrial redox regulation. Journal of inherited metabolic disease, 37(5), 729-33. [Link]

  • Redox Science. (2025). Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions. Redox Science. [Link]

  • Kumar, A., & Sathish, V. (2016). Oxidation products of α-lipoic acid. ResearchGate. [Link]

  • Guillonneau, C., Charton, Y., Ginot, Y. M., Fouquier-d'Hérouël, M. V., Bertrand, M., Lockhart, B., Lestage, P., & Goldstein, S. (2003). Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants. European journal of medicinal chemistry, 38(1), 1-11. [Link]

  • Le, A. T., Lim, C. H., & Kim, B. (2020). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Beilstein journal of organic chemistry, 16, 2919-2927. [Link]

  • ResearchGate. (n.d.). Natural and synthetic 1,2‐dithiolanes. [Link]

  • Koufaki, M., Kiziridi, C., Nikoloudaki, F., & Alexis, M. N. (2007). Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. Bioorganic & medicinal chemistry letters, 17(15), 4223-7. [Link]

  • Gates, K. S., & Dmitrenko, O. (2005). Substituent effects on the reactivity of benzo-1,2-dithiolan-3-one 1-oxides and their possible application to the synthesis of DNA-targeting drugs. The Journal of organic chemistry, 70(17), 6968-71. [Link]

  • Bachrach, S. M. (2002). Effect of ring strain on the thiolate-disulfide exchange. A computational study. The Journal of organic chemistry, 67(25), 8983-90. [Link]

  • ResearchGate. (n.d.). 1,2-dithiolane probe design and synthesis. [Link]

  • Wikipedia. (n.d.). 1,2-Dithiolane. [Link]

  • Zhang, X., & Waymouth, R. M. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Journal of the American Chemical Society, 139(10), 3822-3833. [Link]

  • Zhang, X., & Waymouth, R. M. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Journal of the American Chemical Society, 139(10), 3822-3833. [Link]

  • Gates, K. S., & Dmitrenko, O. (2005). Substituent effects on the reactivity of benzo-1,2-dithiolan-3-one 1-oxides and their possible application to the synthesis of DNA-targeting drugs. The Journal of organic chemistry, 70(17), 6968-71. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Zhang, X., & Waymouth, R. M. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. ResearchGate. [Link]

  • Chatterjee, S., & Bowman, C. N. (2025). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Polymer Chemistry. [Link]

  • MDPI. (n.d.). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. [Link]

  • Calvin, M. (1954). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. eScholarship.org. [Link]

  • Liu, Y., Jia, T., & Zhang, W. (2020). Cryopolymerization of 1,2-Dithiolanes for the Facile and Reversible Grafting-from Synthesis of Protein–Polydisulfide Conjugates. Journal of the American Chemical Society, 142(5), 2365-2370. [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. [Link]

  • askIITians. (2012). S-S Bond energy=? Given: Hf (Et-S-Et). [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • National Institute of Standards and Technology. (n.d.). WTT User's Guide - Enthalpy of Formation. [Link]

  • ResearchGate. (n.d.). Cyclic Thiosulfinates and Cyclic Disulfides Selectively Cross-Link Thiols While Avoiding Modification of Lone Thiols. [Link]

  • Milkovic, M., Sadowska-Bartosz, I., & Bartosz, G. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Antioxidants, 11(5), 839. [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. [Link]

  • n.d. A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. [Link]

  • Chemistry Stack Exchange. (2022). Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. [Link]

  • Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. [Link]

  • CORE. (n.d.). Computational Thermodynamics. [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]

  • ResearchGate. (n.d.). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid, a significant heterocyclic compound and an analog of the naturally occurring asparagusic acid.[1] The protocol outlines a multi-step synthetic pathway, commencing with the versatile building block, diethyl malonate.[2] This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and expert commentary on critical process parameters. The narrative emphasizes the rationale behind procedural choices, potential challenges, and strategies for optimization, ensuring a robust and reproducible synthesis.

Introduction and Scientific Background

4-Methyl-1,2-dithiolane-4-carboxylic acid belongs to the class of cyclic disulfides, which are of considerable interest due to their unique chemical properties and biological activities.[3] The parent compound, asparagusic acid (1,2-dithiolane-4-carboxylic acid), is known for its role in cellular uptake mechanisms and as a potential inhibitor of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[4][5][6] The introduction of a methyl group at the C4 position creates a quaternary center, which can significantly alter the molecule's steric and electronic properties, potentially modulating its biological activity and metabolic stability.

The synthesis of such substituted dithiolanes presents a unique challenge. The core of the strategy involves constructing a propane backbone with a quaternary carbon bearing the carboxylic acid precursor and two functional groups that can be converted into the dithiol, which is subsequently oxidized to form the strained five-membered disulfide ring.[7][8] While various synthetic routes to the 1,2-dithiolane core exist, this guide focuses on a pathway originating from diethyl malonate, a readily available and highly versatile C2 synthon in organic chemistry.[9]

Retrosynthetic Analysis and Strategy

The synthesis is designed around a convergent strategy where the carbon skeleton is first assembled using classic malonic ester chemistry, followed by functional group manipulations to install the sulfur atoms and form the heterocyclic ring.

Diagram: Retrosynthetic Pathway

G Target 4-Methyl-1,2-dithiolane-4-carboxylic acid Dithiol Dihydro-4-methyl-1,2-dithiolane-4-carboxylic acid (Dithiol Precursor) Target->Dithiol Oxidation Dihalide 3-Bromo-2-(bromomethyl)-2-methylpropanoic acid (Key Intermediate) Dithiol->Dihalide Disulfide Formation Malonate_Deriv Diethyl Allyl(methyl)malonate Dihalide->Malonate_Deriv Halogenation & Hydrolysis/Decarboxylation Methyl_Malonate Diethyl Methylmalonate Malonate_Deriv->Methyl_Malonate Allylation Diethyl_Malonate Diethyl Malonate Methyl_Malonate->Diethyl_Malonate Methylation G cluster_0 Step A.1: Methylation cluster_1 Step A.2: Allylation A1 Dissolve Na in EtOH to form NaOEt A2 Add Diethyl Malonate (1) A1->A2 A3 Add Methyl Iodide A2->A3 A4 Reflux & Workup A3->A4 A5 Purify Diethyl Methylmalonate (2) A4->A5 B2 Add Diethyl Methylmalonate (2) A5->B2 Product from A.1 B1 Prepare NaOEt solution B1->B2 B3 Add Allyl Bromide B2->B3 B4 Reflux & Workup B3->B4 B5 Purify Diethyl Allyl(methyl)malonate (3) B4->B5

Caption: Workflow for the two-stage alkylation of diethyl malonate.

Protocol A.1: Synthesis of Diethyl Methylmalonate (2)

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Base Preparation: In the flask, carefully add sodium metal (11.5 g, 0.5 mol) in small pieces to 250 mL of absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.

  • Malonate Addition: To the warm sodium ethoxide solution, add diethyl malonate (80.1 g, 0.5 mol) dropwise via the dropping funnel with stirring.

  • Alkylation: Following the malonate addition, add methyl iodide (78.1 g, 0.55 mol) dropwise, maintaining a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture under reflux for 3 hours.

  • Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Add 200 mL of water to the residue and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by vacuum distillation to yield diethyl methylmalonate as a colorless liquid.

Protocol A.2: Synthesis of Diethyl Allyl(methyl)malonate (3)

  • Setup: Use the same apparatus as in Protocol A.1.

  • Base Preparation: Prepare a sodium ethoxide solution from sodium metal (9.2 g, 0.4 mol) and 200 mL of absolute ethanol.

  • Malonate Addition: Add diethyl methylmalonate (2) (69.6 g, 0.4 mol), from the previous step, dropwise to the ethoxide solution.

  • Alkylation: Add allyl bromide (53.2 g, 0.44 mol) dropwise, maintaining a gentle reflux.

  • Reaction & Workup: Reflux for 4 hours. Follow the same workup procedure as in Protocol A.1.

  • Purification: Purify the crude product by vacuum distillation to yield diethyl allyl(methyl)malonate (3).

Part B: Synthesis of the Dithiol Precursor (5)

This part of the synthesis is the most challenging, involving the conversion of the stable allylmalonate derivative into a reactive dihalide, followed by hydrolysis and reaction with a sulfur nucleophile. An established method for the analogous asparagusic acid involves using a dihaloisobutyric acid intermediate. W[10]e adapt this logic.

Protocol B.1: Synthesis of 3-Bromo-2-(bromomethyl)-2-methylpropanoic acid (4)

  • Expert Insight: This step is complex. A robust method involves the radical bromination of the terminal carbons of the allyl group.

  • Hydrolysis: Saponify diethyl allyl(methyl)malonate (3) (42.8 g, 0.2 mol) by refluxing with excess 2 M NaOH (250 mL) for 6 hours. 2[11]. Acidification & Decarboxylation: Cool the mixture and acidify carefully with concentrated HCl. Heat the acidic mixture to induce decarboxylation, yielding 2-methyl-4-pentenoic acid. Extract the product with ether, dry, and concentrate.

  • Bromination: Dissolve the resulting acid in CCl₄. Add N-bromosuccinimide (NBS) (71.2 g, 0.4 mol) and a catalytic amount of AIBN. Reflux the mixture while irradiating with a sunlamp until the reaction is complete (monitored by TLC).

  • Purification: Filter the mixture to remove succinimide, wash the filtrate with water, dry, and concentrate to yield the crude dibromo acid (4), which may be used directly in the next step.

Protocol B.2: Synthesis of Dihydro-4-methyl-1,2-dithiolane-4-carboxylic acid (5)

  • Setup: Equip a 500 mL flask with a stirrer and reflux condenser.

  • Sulfur Reagent: Prepare a solution of sodium disulfide (Na₂S₂) in situ by heating sodium sulfide nonahydrate (Na₂S·9H₂O) (57.6 g, 0.24 mol) with sulfur powder (7.7 g, 0.24 mol) in 200 mL of water until a clear, dark solution is formed.

  • Cyclization: Add a solution of the crude dibromo acid (4) in ethanol to the sodium disulfide solution.

  • Reaction: Heat the mixture under reflux for 8 hours. The reaction progress can be monitored by the disappearance of the starting material.

  • Workup: Cool the reaction mixture and acidify with dilute H₂SO₄. This will protonate the carboxylate and precipitate the dithiol product.

  • Purification: Extract the dithiol (5) into diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dithiol.

Part C: Oxidation to 4-Methyl-1,2-dithiolane-4-carboxylic acid (6)

The final step is the oxidation of the dithiol to form the cyclic disulfide. Various mild oxidizing agents can be used. A[12]tmospheric oxygen catalyzed by metal salts or DMSO at elevated temperatures are common choices.

[10]Protocol C.1: Oxidative Cyclization

  • Setup: Dissolve the crude dithiol (5) in a suitable solvent like DMSO or a mixture of water/DMSO.

  • Oxidation: Heat the solution to 80-100 °C and stir, open to the atmosphere, for 4-6 hours. The oxidation can also be facilitated by bubbling air through the solution.

  • Workup: Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

  • Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. The final product can be purified by recrystallization or column chromatography on silica gel to yield 4-Methyl-1,2-dithiolane-4-carboxylic acid (6) as a solid.

Quantitative Data Summary

StepReagentMW ( g/mol )Moles (mol)Mass/VolumeRole
A.1Diethyl Malonate160.170.580.1 gStarting Material
Sodium22.990.511.5 gBase Precursor
Methyl Iodide141.940.5578.1 gAlkylating Agent
A.2Diethyl Methylmalonate174.200.469.6 gSubstrate
Sodium22.990.49.2 gBase Precursor
Allyl Bromide120.980.4453.2 gAlkylating Agent
B.2Dibromo Acid (4)~287.9~0.2~57.6 gSubstrate
Na₂S·9H₂O240.180.2457.6 gSulfur Nucleophile
Sulfur32.060.247.7 gSulfur Source
C.1Dithiol (5)180.29~0.2~36 gSubstrate for Oxidation

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, each key intermediate should be characterized to confirm its structure before proceeding to the next step.

  • Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation at each stage. For the final product, the disappearance of the thiol protons (-SH) and the appearance of characteristic diastereotopic methylene protons of the dithiolane ring are key indicators of successful cyclization. *[13] Chromatography: TLC should be used to monitor reaction progress. A change in Rf value will indicate the conversion of starting material to product.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product (C₅H₈O₂S₂), which has a calculated exact mass of 163.9966.

This document provides a detailed, research-grade protocol for the synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid, starting from diethyl malonate. By breaking down the synthesis into three distinct phases—skeleton construction, functionalization, and heterocycle formation—we provide a clear and logical pathway for researchers. The inclusion of expert insights into the rationale behind key steps and potential challenges equips the user to troubleshoot and optimize the procedure effectively. This synthesis opens avenues for the exploration of novel dithiolane analogs for applications in drug discovery and materials science.

References

  • PrepChem. (n.d.). Preparation of 1,3-propanedithiol. PrepChem.com. [Link]

  • Ginka, E., & Goliszewska, K. (2021). Asparagusic Acid – A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. ResearchGate. [Link]

  • Gimeno, A., et al. (2019). Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake. Research Collection, ETH Zurich. [Link]

  • MDPI. (2019). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. MDPI. [Link]

  • chemeurope.com. (n.d.). 1,3-Propanedithiol. [Link]

  • Wikipedia. (n.d.). Asparagusic acid. [Link]

  • Gimeno, A., et al. (2019). Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Li, H., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • YouTube. (2023). Synthesis of Aldehydes & Ketones from 1,3-Dithiane. [Link]

  • Pearson+. (n.d.). The acid-catalyzed hydrolysis of an ester results in the formation.... [Link]

  • ChemRxiv. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]

  • Wikipedia. (n.d.). Propane-1,3-dithiol. [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. [Link]

  • PrepChem. (n.d.). Synthesis of Diethyl bis(2-cyanoethyl)malonate. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • Mitchell, S. C. (2001). Asparagus, Urinary Odor, and 1,2-Dithiolane-4-Carboxylic Acid. ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Zhang, Y., et al. (2012). Synthesis of Diethyl 2-(2-cyanoethyl) malonate Catalyzed by L-Proline. Advanced Materials Research. [Link]

  • Roe, E. T., & Swern, D. (1953). Addition of Alkylmalonic Esters to Acrylonitrile. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]

  • Google Patents. (2018).
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

  • ResearchGate. (n.d.). Synthesis of Disulfides from a Variety of Thiols. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]

  • Numerade. (n.d.). Outline syntheses of each of the following from diethyl malonate and any other required reagents. [Link]

  • Grossman, R. B., & Varner, M. A. (2000). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2017). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. [Link]

  • Jurga, E., et al. (2021). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

  • LookChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]

Sources

Application Note: A Proposed Experimental Protocol for the Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a detailed, two-step experimental protocol for the synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid, a heterocyclic compound of interest for its strained disulfide bond.[1] Due to the limited availability of a direct, published synthesis protocol, this guide proposes a robust and scientifically-grounded pathway adapted from established methods for synthesizing its close structural analog, asparagusic acid (1,2-dithiolane-4-carboxylic acid).[2][3] The proposed synthesis begins with the preparation of a key intermediate, 3-bromo-2-(bromomethyl)-2-methylpropanoic acid, from 2-methylmalonic acid, followed by a cyclization reaction to form the target dithiolane ring. This protocol provides in-depth, step-by-step instructions, explains the chemical principles behind the methodology, and includes necessary safety precautions.

Introduction and Scientific Background

4-Methyl-1,2-dithiolane-4-carboxylic acid is an organosulfur compound featuring a five-membered dithiolane ring. This ring system is characterized by a disulfide bond constrained to a small dihedral angle, resulting in significant ring strain.[1] This inherent strain weakens the S-S bond compared to linear disulfides, making the molecule a valuable building block in dynamic covalent chemistry, stimulus-responsive polymers, and self-healing materials.[1] Furthermore, its structural similarity to asparagusic acid, a known plant growth inhibitor and potential therapeutic agent, suggests possible applications in biomedical research.[4][5]

The synthetic strategy detailed herein is based on the well-documented synthesis of asparagusic acid, which involves the formation of a di-halo precursor followed by reaction with a sulfur source to form the disulfide bridge.[2][3][6] This application note adapts this proven methodology for the synthesis of the 4-methyl analog, providing a reliable starting point for researchers.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process:

  • Step 1: Synthesis of 3-bromo-2-(bromomethyl)-2-methylpropanoic acid (DBMA). This key intermediate is synthesized from diethyl 2-methylmalonate via a hydroxymethylation reaction followed by bromination.

  • Step 2: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid. The dithiolane ring is formed by reacting the dibromo intermediate (DBMA) with potassium thioacetate, followed by hydrolysis and oxidative cyclization.[2][6]

Experimental Workflow Diagram

The following diagram provides a high-level overview of the synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization & Oxidation A Diethyl 2-methylmalonate B Diethyl bis(hydroxymethyl) -2-methylmalonate A->B  Paraformaldehyde, K2CO3 C 3-bromo-2-(bromomethyl) -2-methylpropanoic acid (DBMA) B->C  HBr (48%) D Crude bis(acetylthio) intermediate C->D  Potassium Thioacetate (KSAc) E Dihydro-4-Methyl-1,2- dithiolane-4-carboxylic acid D->E  NaOH (Hydrolysis) F 4-Methyl-1,2-dithiolane- 4-carboxylic acid (Final Product) E->F  DMSO, Air (Oxidation) Final Final Product F->Final Start Starting Material Start->A

Caption: Proposed two-step synthesis workflow for 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Detailed Experimental Protocols

4.1. Step 1: Synthesis of 3-bromo-2-(bromomethyl)-2-methylpropanoic acid (DBMA)

Causality and Rationale: This step creates the carbon backbone with leaving groups (bromine atoms) positioned at the 1 and 3 positions relative to the central quaternary carbon. This specific arrangement is crucial for the subsequent 5-membered ring formation. The reaction proceeds via a base-catalyzed reaction with formaldehyde to install two hydroxymethyl groups, which are then substituted by bromine using hydrobromic acid.

Materials:

  • Diethyl 2-methylmalonate

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Hydrobromic acid (48% aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Hydroxymethylation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2-methylmalonate (1.0 eq) in ethanol.

    • Add paraformaldehyde (2.2 eq) and a catalytic amount of potassium carbonate (0.1 eq).

    • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and extract with ethyl acetate. The combined organic layers contain the crude diethyl bis(hydroxymethyl)-2-methylmalonate.

  • Bromination and Hydrolysis:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive HBr and heating.

    • Add the crude diol intermediate to a round-bottom flask and add an excess of 48% hydrobromic acid (approx. 5-6 eq).

    • Heat the mixture to reflux (approx. 120-125 °C) and stir vigorously for 24-48 hours. This step achieves both the conversion of alcohols to bromides and the hydrolysis of the esters followed by decarboxylation.

    • Cool the reaction mixture in an ice bath. The product may precipitate or form an oil.

    • Extract the mixture several times with dichloromethane (DCM).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude 3-bromo-2-(bromomethyl)-2-methylpropanoic acid (DBMA), which can be used in the next step without further purification or purified by recrystallization if necessary.

4.2. Step 2: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Causality and Rationale: This step builds the dithiolane ring. Potassium thioacetate acts as a sulfur nucleophile, displacing both bromine atoms in an Sₙ2 reaction to form a bis(acetylthio) intermediate.[2][6] This intermediate is then hydrolyzed under basic conditions to yield the free dithiol. Finally, a mild oxidizing agent (DMSO under aerobic conditions) facilitates an intramolecular disulfide bond formation, yielding the strained five-membered ring.[2]

Materials:

  • 3-bromo-2-(bromomethyl)-2-methylpropanoic acid (DBMA) from Step 1

  • Potassium thioacetate (KSAc)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl, for acidification)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Displacement Reaction:

    • Dissolve the crude DBMA (1.0 eq) in a 1 M NaOH solution, ensuring the carboxylic acid is deprotonated and soluble.

    • Add potassium thioacetate (KSAc, 2.2 eq) to the solution.

    • Stir the reaction at room temperature for 20-24 hours. Monitor the reaction by LC-MS to ensure the complete disappearance of the starting material.[2]

  • Hydrolysis:

    • To the crude reaction mixture containing the bis(acetylthio) intermediate, add a solution of NaOH (e.g., 4M) until the pH is strongly basic (>12).

    • Stir at room temperature for 2-3 hours to ensure complete hydrolysis of the thioacetate groups to the corresponding dithiol.

  • Oxidative Cyclization:

    • Transfer the aqueous dithiol solution to a larger flask and add DMSO (a volume equal to the aqueous solution).

    • Heat the mixture to 70-80 °C with vigorous stirring, open to the air, for 4-6 hours.[2] The DMSO and atmospheric oxygen facilitate the oxidation of the dithiol to the disulfide.

    • Monitor the disappearance of the dithiol by checking for the absence of the thiol peak in a ¹H NMR spectrum of a worked-up aliquot.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to a pH of ~1-2. The final product should precipitate out of the solution.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude 4-Methyl-1,2-dithiolane-4-carboxylic acid.

    • The final product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Quantitative Data Summary

The following table provides an example calculation for a laboratory-scale synthesis. Actual yields may vary.

ReagentMolar Mass ( g/mol )Molar Eq.Moles (mmol)Mass/Volume
Step 1
Diethyl 2-methylmalonate174.201.0508.71 g
Paraformaldehyde30.032.21103.30 g
Hydrobromic acid (48%)80.91~6.0~300~37 mL
Step 2
DBMA (from Step 1)273.931.0~40 (80% yield)~10.96 g
Potassium thioacetate (KSAc)114.222.28810.05 g
Final Product
4-Methyl-1,2-dithiolane-4-carboxylic acid164.25-Theoretical: 40~6.57 g

Safety and Handling

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated chemical fume hood.

  • Hydrobromic Acid: Highly corrosive and can cause severe burns. Handle with extreme care.

  • Thioacetates and Thiols: These compounds have strong, unpleasant odors. Handle them in a fume hood and quench any residual reagents and waste with bleach before disposal.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Tirla, A., Hansen, M., & Rivera Fuentes, P. (2018). Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake. ETH Zurich Research Collection. [Online] Available at: [Link]

  • Wikipedia. Asparagusic acid. [Online] Available at: [Link]

  • ChemistryViews. (2020). The Smell of Asparagus Urine – Part 2. [Online] Available at: [Link]

  • Ņikitjuka, A., & Žalubovskis, R. (2023). Asparagusic Acid - A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. ChemMedChem, 18(17), e202300143. [Online] Available at: [Link]

  • Schotte, L., & Ström, H. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica, 10, 687-688. [Online] Available at: [Link]

  • Venditti, V., et al. (2019). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 24(10), 1901. [Online] Available at: [Link]

  • Jansen, E. F. (1948). The isolation and identification of an onion-like substance from the asparagus plant. Journal of Biological Chemistry, 176(2), 657-664. Note: While not directly linked, this historical reference is foundational to the chemistry of asparagusic acid. A direct URL is not available for the original paper.

Sources

Application Note: Leveraging 4-Methyl-1,2-dithiolane-4-carboxylic Acid for the Synthesis of Advanced Self-Healing Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Regenerative Materials

In the pursuit of durable and sustainable materials, the development of polymers capable of autonomous damage repair represents a significant paradigm shift. Self-healing polymers, inspired by biological systems, possess the intrinsic ability to mend cracks and fissures, thereby extending their operational lifetime and reducing waste.[1] This functionality is often achieved through dynamic covalent chemistry (DCC), which utilizes reversible chemical bonds that can break and reform under specific stimuli like heat or light.[2][3]

Among the various dynamic chemistries, the disulfide bond has emerged as a particularly effective moiety for creating robust self-healing networks.[4][5] The key to its utility lies in the reversible nature of the S-S bond, which can undergo exchange reactions, allowing the polymer network to re-establish covalent linkages across a damaged interface. This application note focuses on a specialized monomer, 4-Methyl-1,2-dithiolane-4-carboxylic acid , a potent building block for next-generation self-healing materials. The inherent ring strain in its five-membered dithiolane ring significantly facilitates ring-opening polymerization (ROP) and disulfide exchange reactions, making it a highly reactive and desirable component for creating dynamic polymer networks.[6][7]

This document provides a comprehensive guide for researchers, outlining the core principles, a detailed synthesis protocol for a self-healing polyurethane elastomer, and robust methods for characterization and validation.

Physicochemical Profile: 4-Methyl-1,2-dithiolane-4-carboxylic acid

A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.

PropertyValueSource
CAS Number 208243-72-5[6][8][9]
Molecular Formula C₅H₈O₂S₂[6][8][9]
Molecular Weight 164.25 g/mol [6][9]
Appearance Not specified, typically a solid
Density ~1.387 g/cm³[8]
Boiling Point 305.7 °C at 760 mmHg[8]
pKa 3.92 ± 0.20 (Predicted)[8]
InChI Key CDYNUBURGFMPLE-UHFFFAOYSA-N[9]

The Healing Mechanism: Dynamic Disulfide Exchange and ROP

The self-healing capability imparted by the dithiolane moiety is primarily governed by two interconnected dynamic covalent processes: Ring-Opening Polymerization (ROP) and Disulfide Exchange .

  • Initiation via Ring-Opening: The strained 1,2-dithiolane ring can be opened by a nucleophilic initiator, such as a thiol, or by external stimuli like heat or UV light, generating a linear disulfide with a terminal thiolate or thiyl radical.[5][7][10] This ring-opening process is crucial for incorporating the monomer into a polymer backbone.

  • Network Re-equilibration: When the polymer is damaged (e.g., cut), disulfide bonds along the fractured surfaces are cleaved. Upon bringing the surfaces into contact and applying a stimulus (typically moderate heat), the disulfide bonds undergo exchange reactions.[4][11] This can occur through either thiol-disulfide exchange (if free thiols are present) or disulfide-disulfide metathesis (shuffling).[5][11] This dynamic process allows polymer chains to bridge the gap, covalently "stitching" the material back together and restoring its mechanical integrity.[4] The introduction of disulfide bonds has been shown to significantly lower the activation energy required for network rearrangement, promoting efficient healing.[12]

Caption: Disulfide bonds in the polymer network are cleaved upon damage and reform across the interface when stimulated, restoring the material.

Application Protocol: Synthesis of a Self-Healing Polyurethane (PU) Elastomer

This protocol describes the synthesis of a self-healing polyurethane incorporating dynamic disulfide bonds. For accessibility and proven efficacy, this protocol utilizes 2-hydroxyethyl disulfide (HEDS) as the disulfide-containing chain extender, which functions on the same principle as a diol derivative of 4-Methyl-1,2-dithiolane-4-carboxylic acid.[13][14][15]

Rationale: Polyurethanes are selected for their exceptional versatility, tunable mechanical properties (from soft elastomers to rigid plastics), and the presence of hydrogen bonds that aid in crack closure prior to covalent healing.[16]

Materials & Equipment:

  • Monomers/Reagents: Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol ), Isophorone diisocyanate (IPDI), 2-hydroxyethyl disulfide (HEDS), Dibutyltin dilaurate (DBTDL, catalyst), N,N-Dimethylformamide (DMF, solvent), Triethylamine (TEA).

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet, condenser, dropping funnel, vacuum oven, Teflon mold.

G Figure 2: Synthesis Workflow start 1. Reagent Prep prepolymer 2. Prepolymer Synthesis (PCL + IPDI in DMF) 80°C, 2h under N2 start->prepolymer chain_ext 3. Chain Extension (Add HEDS) 80°C, 2h prepolymer->chain_ext degas 4. Degassing (Vacuum) chain_ext->degas cast 5. Casting (Pour into Teflon mold) degas->cast cure 6. Curing (70°C in vacuum oven, 24h) cast->cure demold 7. Demolding (Final Polymer Film) cure->demold

Caption: Overall workflow for the synthesis of the self-healing polyurethane elastomer.

Exemplary Synthesis Parameters:

ReagentMolar Ratio (NCO:OH)Example Mass (g)Moles (mmol)
PCL-diol (Mn=2000)1.00 (OH)20.010.0
IPDI2.00 (NCO)4.4420.0
HEDS0.95 (OH)1.469.5
DBTDL (catalyst)~0.1 wt% of total~0.026 g-
DMF (solvent)-50 mL-

Step-by-Step Protocol:

  • Preparation: Dry the PCL-diol under vacuum at 80°C for at least 4 hours to remove residual water. Set up the three-neck flask with a mechanical stirrer, nitrogen inlet, and condenser.

  • Prepolymer Synthesis: Add the dried PCL-diol and DMF to the flask. Stir under a nitrogen atmosphere until the PCL is fully dissolved. Add the DBTDL catalyst. Heat the mixture to 80°C. Add the IPDI dropwise over 15 minutes. Allow the reaction to proceed at 80°C for 2 hours to form the NCO-terminated prepolymer.

    • Causality: This step creates the main soft segment backbone of the polyurethane, capped with reactive isocyanate groups ready for the next stage. The NCO:OH ratio is kept at 2:1 to ensure all polyol chains are capped.

  • Chain Extension: Dissolve the HEDS in a small amount of DMF. Add this solution to the prepolymer mixture. Continue stirring at 80°C for an additional 2 hours. The viscosity of the solution will increase significantly.

    • Causality: The HEDS diol reacts with the terminal isocyanate groups, linking the prepolymer chains together and incorporating the dynamic disulfide bonds into the polymer main chain.[14][15]

  • Casting and Curing: Stop heating and stirring. Degas the viscous solution under vacuum for 10-15 minutes to remove any trapped air bubbles. Pour the solution into a Teflon mold.

  • Place the mold in a vacuum oven and cure at 70°C for 24 hours to complete the polymerization and remove the solvent.

  • After curing, allow the mold to cool to room temperature. Carefully demold the resulting polyurethane film. Store the film in a desiccator.

Characterization and Performance Validation

A rigorous characterization is essential to validate the synthesis and quantify the self-healing performance.

A. Structural and Thermal Characterization

  • FTIR Spectroscopy: Confirm the reaction by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the N-H (~3300 cm⁻¹) and C=O (~1730 cm⁻¹) peaks of the urethane linkage.[15]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). The healing temperature should typically be set above the Tg to ensure sufficient polymer chain mobility for the healing process.[17]

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer, identifying the onset of degradation.

B. Protocol for Quantifying Self-Healing Efficiency

This protocol uses tensile testing to provide a quantitative measure of the recovery of mechanical properties after damage.[18]

G Figure 3: Healing Efficiency Test Workflow prep 1. Prepare Specimen (e.g., dog-bone shape) test_orig 2. Tensile Test (Pristine) Measure original strength (σ_orig) prep->test_orig cut 3. Damage Cut sample completely in half prep->cut Use separate sample calc 7. Calculate Efficiency η (%) = (σ_healed / σ_orig) * 100 test_orig->calc contact 4. Reposition Bring cut surfaces into contact cut->contact heal 5. Heal Apply heat (e.g., 70°C > Tg) for a set time (e.g., 12h) contact->heal test_healed 6. Tensile Test (Healed) Measure healed strength (σ_healed) heal->test_healed test_healed->calc

Caption: Step-by-step process for the quantitative evaluation of self-healing efficiency using mechanical testing.

Step-by-Step Healing Test:

  • Sample Preparation: Cut polymer films into a standard shape for tensile testing (e.g., ASTM D638 Type V "dog-bone").

  • Pristine Test: Measure the tensile strength of several pristine (undamaged) samples to establish a baseline for the original mechanical properties (σ_original).

  • Damage: Take a new pristine sample and cut it in half at the center with a sharp razor blade.

  • Healing: Carefully realign the two halves, ensuring the cut surfaces are in intimate contact. Place the sample in an oven at a temperature above its Tg (e.g., 70°C) for a specified duration (e.g., 2, 8, or 20 hours).[12]

  • Healed Test: After the healing period, allow the sample to cool to room temperature. Perform a tensile test on the healed sample to measure its recovered tensile strength (σ_healed).

  • Efficiency Calculation: Calculate the healing efficiency (η) using the following formula:

    η (%) = (σ_healed / σ_original) x 100

  • Visual Confirmation: The healed region can be inspected using optical microscopy or Scanning Electron Microscopy (SEM) to visually confirm the disappearance of the crack.[19]

Conclusion and Outlook

4-Methyl-1,2-dithiolane-4-carboxylic acid and related disulfide-containing monomers are powerful tools for the design of smart, regenerative materials. The inherent reactivity of the strained dithiolane ring enables the creation of highly dynamic polymer networks capable of efficient self-repair. The polyurethane system detailed here serves as a robust and adaptable platform for exploring this chemistry. By tuning the polymer backbone, cross-link density, and the concentration of dynamic disulfide bonds, materials can be tailored for a wide array of applications, including resilient coatings, flexible electronics, soft robotics, and sustainable consumer products. Future research will likely focus on enhancing healing speeds at lower temperatures and developing multi-stimuli responsive systems that combine disulfide chemistry with other dynamic interactions.

References

  • Amamoto, Y., et al. (2011). Self-Healing Materials Based on Disulfide Links. Macromolecules, 44(8), pp.2573–2578. [Link]

  • Luo, J., et al. (2022). Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. MDPI. [Link]

  • Martin, R., et al. (2015). Self-healing systems based on disulfide–thiol exchange reactions. Polymer Chemistry, 6(39), pp.6957-6966. [Link]

  • McKay, C.S., et al. (2018). Dynamic covalent bonds in self-healing, shape memory, and controllable stiffness hydrogels. Polymer Chemistry, 9(13), pp.1546-1555. [Link]

  • Jimenez, E. (2022). Dynamic Covalent Chemistry in Self-Healing Polymers – Toward Smart, Sustainable Materials. Kean University Research Days. [Link]

  • LookChem. 4-Methyl-1,2-dithiolane-4-carboxylic acid. LookChem. [Link]

  • ResearchGate. Healing efficiency characterization of self-healing polymers. ResearchGate. [Link]

  • Jacobs, W.M., et al. (2019). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Molecules, 24(12), p.2211. [Link]

  • Wang, Z., et al. (2021). Disulfide bond-embedded polyurethane solid polymer electrolytes with self-healing and shape-memory performance. Polymer Chemistry, 12(35), pp.4966-4976. [Link]

  • Cromwell, O.R., et al. (2015). Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters. Macromolecules, 48(18), pp.6605-6611. [Link]

  • Fun Facts. (2024). Dynamic Covalent Chemistry: Materials with Self-Healing and Adaptive Properties. GFun Facts. [Link]

  • ACS Publications. (2022). Shape-Memory and Self-Healing Polymers Based on Dynamic Covalent Bonds and Dynamic Noncovalent Interactions: Synthesis, Mechanism, and Application. ACS Applied Bio Materials. [Link]

  • ResearchGate. Suitable characterization/testing for polymer self healing coating.? ResearchGate. [Link]

  • Bode, S., et al. (2013). Characterization of Self-Healing Polymers: From Macroscopic Healing Tests to the Molecular Mechanism. Advanced Polymer Science, 263, pp.1-47. [Link]

  • PubChem. 4-Methyl-1,2-dithiolane-4-carboxylic acid. PubChem. [Link]

  • National Institutes of Health. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? NIH. [Link]

  • Deng, Z., et al. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Journal of the American Chemical Society, 139(9), pp.3585-3592. [Link]

  • Royal Society of Chemistry. (2022). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. RSC Publishing. [Link]

  • National Institutes of Health. (2021). Self-Healing of Polymers and Polymer Composites. NIH. [Link]

  • Barbero, E. Characterization of Self-Healing Fiber-Reinforced Polymer-Matrix Composite with Distributed Damage. Dr. Ever Barbero's Website. [Link]

  • Royal Society of Chemistry. (2016). Injectable self-healing hydrogels formed via thiol/disulfide exchange of thiol functionalized F127 and dithiolane modified PEG. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2018). Combining uretdione and disulfide reversibly degradable polyurethanes: route to alternating block copolymers. RSC Publishing. [Link]

  • ResearchGate. Synthesis and properties of self-healing waterborne polyurethanes containing disulfide bonds in the main chain. ResearchGate. [Link]

  • ResearchGate. Synthesis and Properties of Reversible Disulfide Bond-based Self-healing Polyurethane with Triple Shape Memory Properties. ResearchGate. [Link]

  • ACS Publications. (2019). Self-Healing Polyurethane Elastomers Based on a Disulfide Bond by Digital Light Processing 3D Printing. ACS Macro Letters. [Link]

  • MDPI. (2022). Preparation and Properties of Self-Healing Waterborne Polyurethane Based on Dynamic Disulfide Bond. MDPI. [Link]

Sources

"protocol for ring-opening polymerization of 1,2-dithiolane monomers"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Protocol for Ring-Opening Polymerization of 1,2-Dithiolane Monomers: A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of 1,2-dithiolane monomers. The focus is on explaining the causality behind experimental choices to ensure both technical accuracy and practical success. The resulting polydisulfides are a significant class of dynamic covalent polymers with applications ranging from recyclable materials to advanced drug delivery systems.[1][2]

Introduction: The Versatility of the 1,2-Dithiolane Ring

The 1,2-dithiolane is a five-membered cyclic disulfide that serves as a versatile monomer for polymer synthesis.[3] Found in naturally occurring molecules like α-lipoic acid and asparagusic acid, these monomers are both renewable and amenable to large-scale production.[3] The inherent strain within the five-membered ring makes it susceptible to ring-opening polymerization through various mechanisms, including thermal, photochemical, and anionic pathways.[3][4]

The resulting linear polydisulfides are of immense interest for several key reasons:

  • Dynamic Covalent Nature: The disulfide bonds in the polymer backbone are dynamic, meaning they can cleave and reform. This property allows for the design of self-healing, adaptable, and recyclable materials.[5][6]

  • High Refractive Index: The high sulfur content imparts a high refractive index to the polymers, a desirable quality for advanced optical materials.[3][4]

  • Biocompatibility and Degradability: Polymers derived from monomers like lipoic acid are often biocompatible and can be degraded under mild reducing conditions, making them excellent candidates for biomedical applications such as drug delivery and protein conjugation.[2][7]

  • Low Volumetric Shrinkage: The ring-opening mechanism of polymerization typically results in lower volumetric shrinkage compared to traditional chain-growth polymerization of vinyl monomers, which is advantageous in applications like coatings and additive manufacturing.[4]

This guide details three primary protocols for 1,2-dithiolane ROP and the subsequent characterization of the synthesized polydisulfides.

PART I: Foundational Concepts and Mechanism

The driving force for the ROP of 1,2-dithiolanes is the release of ring strain. The polymerization proceeds via the cleavage of the S-S bond, which can be initiated by various stimuli. The most common pathway, anionic ROP, is initiated by a nucleophile, typically a thiolate anion (RS⁻).

The mechanism involves two key steps:

  • Initiation: A thiolate initiator attacks one of the sulfur atoms of the 1,2-dithiolane ring. This nucleophilic attack cleaves the disulfide bond and opens the ring, generating a new linear disulfide with a terminal thiolate.

  • Propagation: The newly formed thiolate chain end then acts as the nucleophile, attacking another dithiolane monomer. This process repeats, propagating the polymer chain.

This process is technically a near-equilibrium polymerization, meaning depolymerization can occur, which is fundamental to the dynamic nature of these materials.[8]

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., R-S⁻) Monomer1 1,2-Dithiolane Monomer Initiator->Monomer1 Attack Intermediate Ring-Opened Intermediate (Dimer Thiolate) Monomer1->Intermediate Ring Opening Monomer2 1,2-Dithiolane Monomer Intermediate->Monomer2 Attack Polymer Polydisulfide Chain (n+1 units) Monomer2->Polymer Chain Growth

Figure 1: General mechanism of anionic ring-opening polymerization of 1,2-dithiolanes.

PART II: Experimental Protocols

Here we provide step-by-step methodologies for three common ROP techniques. Safety precautions, including working in a well-ventilated area and using appropriate personal protective equipment (PPE), should be followed at all times.

Protocol 1: Thermal Ring-Opening Polymerization (Bulk, Initiator-Free)

This method is the simplest, relying on heat to initiate the homolytic cleavage of the disulfide bond and subsequent polymerization. It is particularly effective for monomers like α-lipoic acid (LA).[9][10]

Causality: Heating the monomer above its melting point provides sufficient thermal energy to overcome the activation energy for S-S bond cleavage, creating sulfur-centered radicals that initiate polymerization. The bulk (solvent-free) condition ensures a high monomer concentration, driving the polymerization forward.

Materials & Equipment:

  • DL-α-Lipoic Acid (LA) monomer

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Heating mantle or oil bath with temperature controller

  • Vacuum line or inert gas (N₂ or Ar) supply

  • Solvents for purification: Tetrahydrofuran (THF), Methanol

  • Glass funnel and filter paper

Step-by-Step Procedure:

  • Monomer Preparation: Place 1.0 g of α-lipoic acid into a dry Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can interfere with radical polymerization.

  • Heating and Polymerization: Immerse the flask in a preheated oil bath set to 80-100°C (above the melting point of LA, which is ~60-62°C).

  • Observation: The LA will melt into a clear, yellow liquid. As polymerization proceeds, the viscosity of the liquid will noticeably increase over several hours. Continue heating for 12-24 hours.

  • Cooling and Dissolution: After the reaction period, remove the flask from the heat and allow it to cool to room temperature. The product will be a viscous, rubbery solid. Dissolve the crude polymer in a minimal amount of THF (~5-10 mL).

  • Purification: Slowly pour the THF solution into a beaker of cold methanol (~100 mL) while stirring vigorously. The polymer will precipitate as a pale yellow solid.

  • Isolation: Collect the precipitated polymer by vacuum filtration, wash with additional cold methanol, and dry under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Photochemically-Initiated Ring-Opening Polymerization

This protocol uses light to generate initiating radicals from a photoinitiator, offering spatial and temporal control over the polymerization. It is highly relevant for creating coatings, adhesives, and 3D-printed structures.[4][11]

Causality: A photoinitiator, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), absorbs light at a specific wavelength (e.g., 400-500 nm) and cleaves to form highly reactive radicals. These radicals initiate the ROP of the dithiolane monomer. This method allows for polymerization at room temperature, preserving thermally sensitive functional groups.

Materials & Equipment:

  • 1,2-dithiolane monomer (e.g., methyl ester of lipoic acid, LipOMe)

  • Photoinitiator (e.g., TPO)

  • Reaction vessel (e.g., glass vial or mold)

  • Light source (e.g., filtered mercury arc lamp or LED with appropriate wavelength, 400-500 nm)

  • Radiometer to measure light intensity

  • Solvents for purification: Dichloromethane (DCM), Methanol

Step-by-Step Procedure:

  • Formulation: In a glass vial, dissolve the photoinitiator (TPO) in the LipOMe monomer to a final concentration of 1 wt%. Mix thoroughly until the initiator is fully dissolved. This process should be done under yellow light or in the dark to prevent premature polymerization.

  • Sample Preparation: Place the monomer/initiator mixture in a mold or between two glass slides to create a thin film.

  • Irradiation: Expose the sample to a light source (e.g., 400-500 nm filtered lamp) with a known intensity (e.g., 40 mW/cm²).[4]

  • Monitoring: The polymerization is typically rapid. The liquid monomer will solidify within minutes. Irradiate for a set time (e.g., 600 seconds) to ensure high conversion.[4] The progress can be monitored in real-time using FTIR spectroscopy by observing the disappearance of a characteristic monomer peak.[4]

  • Purification: After irradiation, dissolve the resulting polymer in DCM.

  • Precipitation and Isolation: Precipitate the polymer by adding the DCM solution to cold methanol. Collect the solid product by filtration and dry under vacuum.

Protocol 3: Thiol-Initiated Anionic Ring-Opening Polymerization

Anionic ROP, initiated by a thiolate, offers a more controlled route to polydisulfides and is the basis for advanced techniques like living polymerizations that produce polymers with well-defined molecular weights and narrow dispersities.[2][12]

Causality: A strong, non-nucleophilic base (like DBU) deprotonates a thiol initiator (e.g., an alkyl thiol) to generate a thiolate anion. This highly nucleophilic thiolate initiates the ROP. The choice of initiator is critical; for example, aryl thiols can favor the formation of cyclic polymers, while alkyl thiols tend to produce linear chains.[12]

Materials & Equipment:

  • 1,2-dithiolane monomer (e.g., methyl lipoate, LpMe)

  • Alkyl thiol initiator (e.g., dodecanethiol)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Schlenk flask, gas-tight syringes

  • Inert gas (N₂ or Ar) supply

  • Solvents for purification: THF, Methanol

Step-by-Step Procedure:

  • Setup: Dry all glassware in an oven overnight and assemble under an inert atmosphere.

  • Reagent Preparation: Prepare stock solutions of the monomer, initiator, and base in anhydrous THF under an inert atmosphere.

  • Reaction: In a Schlenk flask under argon, add the monomer solution. The target monomer-to-initiator ratio will determine the theoretical molecular weight.

  • Initiation: In a separate vial, mix the dodecanethiol initiator with an equimolar amount of DBU base to pre-form the thiolate. After a few minutes, inject this initiator solution into the stirring monomer solution at room temperature.

  • Polymerization: Allow the reaction to proceed for a specified time (e.g., 1-4 hours). The reaction is often accompanied by a color change and an increase in viscosity.

  • Termination: Terminate the polymerization by adding a quenching agent, such as a small amount of acid (e.g., acetic acid) or by exposing the reaction to air, which will protonate the active thiolate chain ends.

  • Purification: Precipitate the polymer from the THF solution into cold methanol.

  • Isolation: Collect the polymer via filtration and dry under vacuum to a constant weight.

PART III: Polymer Characterization

A self-validating protocol requires thorough characterization of the final product. The following workflow outlines the essential analytical techniques for polydisulfides.

Characterization_Workflow Start Purified Polymer NMR Structural Verification (¹H, ¹³C NMR) Start->NMR SEC Molecular Weight Analysis (SEC / GPC) Start->SEC DSC Thermal Properties (DSC) Start->DSC Result_Structure Confirm Polydisulfide Backbone NMR->Result_Structure Result_MW Determine Mn, Mw, Đ SEC->Result_MW Result_Thermal Measure Glass Transition (Tg) DSC->Result_Thermal

Figure 2: Standard workflow for the characterization of synthesized polydisulfides.
  • Structural Analysis (NMR Spectroscopy):

    • Purpose: To confirm the ring-opening of the monomer and the formation of the linear polydisulfide backbone.

    • Method: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). In the ¹H NMR spectrum, the signals corresponding to the protons adjacent to the disulfide bond in the strained ring of the monomer will shift upon polymerization.

  • Molecular Weight Determination (Size Exclusion Chromatography, SEC/GPC):

    • Purpose: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

    • Method: A solution of the polymer in a suitable solvent (e.g., THF) is passed through a column that separates molecules by size. The results provide crucial information about the efficiency and control of the polymerization.

  • Thermal Properties (Differential Scanning Calorimetry, DSC):

    • Purpose: To determine the thermal transitions of the polymer, most importantly the glass transition temperature (Tg).

    • Method: The polymer is subjected to a controlled temperature program. The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For example, poly(lipoic acid) is amorphous and has a Tg of approximately -11°C to -35°C depending on its structure and purity.[2][9][10]

Table 1: Typical Characterization Data for Polydisulfides
Polymerization MethodMonomerMn (kDa)Dispersity (Đ)Tg (°C)Reference
Photochemical ROPLipOMe141.21N/A[4]
Photochemical ROPMe-AspOMe121.23N/A[4]
Thermal ROPα-Lipoic AcidHigh MWN/A~ -11[9][10]
Anionic ROP (Controlled)(R)-Lipoate Methyl EsterVaries~ 1.1~ -35[2]
Cryopolymerization (Protein-initiated)Dithiolane M1VariesN/AN/A[7]

Note: N/A indicates data not specified in the cited source for that specific context.

PART IV: Advanced Protocols and Applications

The versatility of 1,2-dithiolane ROP extends to highly specialized applications.

  • Cryopolymerization for Protein Conjugation: For sensitive biological applications, ROP can be performed at sub-zero temperatures (e.g., -30°C).[7] This "cryopolymerization" can be initiated by a reactive cysteine residue on a protein, allowing for the "grafting-from" synthesis of protein-polydisulfide conjugates.[7][13] The low temperature favors the polymerization thermodynamically, while the freeze-concentration effect accelerates the reaction kinetically.[1][7] This creates a powerful tool for developing next-generation protein therapeutics.

  • Chemical Recyclability and Depolymerization: A key feature of polydisulfides is their ability to be depolymerized back to the original monomer.[3][11]

    • Protocol Outline: The polymer can be dissolved in a suitable solvent (e.g., THF) and heated. The addition of a catalytic amount of a thiol can facilitate the disulfide exchange reactions, shifting the equilibrium back towards the thermodynamically stable five-membered ring monomer. The recovered monomer can then be purified and repolymerized.[11]

  • Controlled-Radical Polymerization: Through techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT), lipoic acid can be copolymerized with vinyl monomers (e.g., acrylates) in a controlled manner.[14] This incorporates degradable disulfide linkages into the backbone of traditional vinyl polymers, allowing for triggered degradation under mild reducing conditions.[1][14]

Conclusion

The ring-opening polymerization of 1,2-dithiolanes is a robust and highly adaptable method for synthesizing advanced functional polymers. By understanding the underlying mechanisms and carefully selecting the polymerization technique—be it thermal, photochemical, or anionic—researchers can tailor the properties of the resulting polydisulfides for a wide array of applications, from recyclable plastics and optical materials to sophisticated biomedical systems. The protocols and characterization workflows provided in this guide offer a solid foundation for professionals entering this exciting and rapidly evolving field of polymer chemistry.

References

  • Trujillo-Lemon, M., Fairbanks, B. D., Sias, A. N., McLeod, R. R., & Bowman, C. N. (2025). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Polymer Chemistry. [Link]

  • Lu, J., Wang, H., Tian, Z., Hou, Y., & Lu, H. (2020). Cryopolymerization of 1,2-Dithiolanes for the Facile and Reversible Grafting-from Synthesis of Protein–Polydisulfide Conjugates. Journal of the American Chemical Society, 142(5), 2619–2627. [Link]

  • Various Authors. (2020-2024). The Many Ways for Reversible Polymerization of 1,2-Dithiolanes. ResearchGate Compilation. [Link]

  • Nelson, B. R., & Kirkpatrick, B. E. (2025). Emerging Applications of 1,2-dithiolanes in Diverse (Photo)polymerizations. UV+EB Technology. [Link]

  • Wang, Z., et al. (2023). Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)s by Anion-Binding Catalysis. ChemRxiv. [Link]

  • Qu, J., et al. (2025). Single-crystalline Poly(disulfide)s Enabled by Photo-Triggered Topochemical Ring-Opening Polymerization of an 1,2-Dithiolane. ChemRxiv. [Link]

  • Mondal, A., et al. (2024). Cascade Initiation of Ring Opening Polymerization for Dynamic Covalent Poly(disulfide)s. Macromolecules. [Link]

  • Lu, J., et al. (2020). Cryopolymerization of 1,2-Dithiolanes for the Facile and Reversible Grafting-from Synthesis of Protein-Polydisulfide Conjugates. PubMed. [Link]

  • Sun, H., et al. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Journal of the American Chemical Society. [Link]

  • Qu, J., et al. (2025). Single-crystalline Poly(disulfide)s Enabled by Photo-Triggered Topochemical Ring-Opening Polymerization of an 1,2-Dithiolane. ChemRxiv. [Link]

  • Kisanuki, A., et al. (2010). Ring-opening polymerization of lipoic acid and characterization of the polymer. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Albanese, K. R., et al. (2023). Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society. [Link]

  • Kisanuki, A., et al. (2010). Ring‐opening polymerization of lipoic acid and characterization of the polymer. Semantic Scholar. [Link]

  • Liu, Y., et al. (2020). Architecture-Controlled Ring-Opening Polymerization for Dynamic Covalent Poly(disulfide)s. OSTI.GOV. [Link]

  • Machado, T. O., et al. (2022). Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Polymer Chemistry. [Link]

Sources

"inhibition assay of thioredoxin reductase using 4-Methyl-1,2-dithiolane-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluating the Thioredoxin Reductase (TrxR) Inhibitory Potential of 4-Methyl-1,2-dithiolane-4-carboxylic acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thioredoxin (Trx) system, with thioredoxin reductase (TrxR) as its central enzyme, is a critical regulator of cellular redox homeostasis and a key player in cell proliferation and survival.[1] Its frequent overexpression in various cancers makes it a high-priority target for novel anticancer drug development.[2][3][4] This document provides a comprehensive guide to assessing the inhibitory activity of 4-Methyl-1,2-dithiolane-4-carboxylic acid and its derivatives against mammalian Thioredoxin Reductase 1 (TrxR1). We present a detailed protocol based on the well-established DTNB reduction assay, alongside the scientific rationale for each step.[5][6][7] Critically, we incorporate recent findings that the 1,2-dithiolane moiety alone is insufficient for TrxR inhibition; activity is conferred by the addition of an electrophilic group, such as a Michael acceptor, capable of covalently modifying the enzyme's active site.[1][8][9] This protocol is therefore designed not just to measure inhibition, but to serve as a robust platform for structure-activity relationship (SAR) studies in the development of potent and specific TrxR inhibitors.

The Scientific Rationale: Targeting the Thioredoxin System

The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a primary antioxidant system in mammalian cells.[1] TrxR catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx. Reduced Trx, in turn, reduces oxidized protein substrates, thereby repairing oxidative damage and regulating the function of numerous transcription factors and enzymes involved in cell growth and apoptosis.[4][10]

Many cancer cells exist in a state of high oxidative stress due to their accelerated metabolism and are therefore highly dependent on antioxidant systems like the Trx system for survival.[4][11] The overexpression of TrxR1 in tumors provides a survival advantage and is associated with aggressive tumor growth and resistance to therapy.[3][12] Consequently, inhibiting TrxR can selectively disrupt the redox balance in cancer cells, leading to an accumulation of reactive oxygen species (ROS), oxidative damage, and ultimately, apoptosis.[11][13] This makes TrxR an attractive and validated target for cancer therapeutics.

Mammalian TrxRs possess a unique and highly reactive selenocysteine (Sec) residue in their C-terminal active site, which exists as a selenolate anion at physiological pH.[13][14] This Sec residue is a soft nucleophile, making it an ideal target for covalent modification by soft electrophiles. Recent studies on 1,2-dithiolane-4-carboxylic acid analogs have demonstrated that the dithiolane ring itself does not act as a pharmacophore for TrxR inhibition.[1][8][9] Instead, potent inhibition is achieved when the dithiolane scaffold is derivatized with a Michael acceptor moiety, which can form an irreversible covalent bond with the active site Sec residue.[1][8]

Principle of the DTNB Reduction Assay

The protocol described herein utilizes the chromogenic substrate 5,5'-dithiobis(2-nitrobenzoic acid), or DTNB (Ellman's Reagent), to measure TrxR activity.[5][7] In the presence of its cofactor NADPH, TrxR directly catalyzes the reduction of DTNB to two molecules of 5-thio-2-nitrobenzoic acid (TNB²⁻).[15] TNB²⁻ is a vibrant yellow-colored compound that strongly absorbs light at a wavelength of 412 nm.[5][16]

The rate of TNB²⁻ formation, measured as the increase in absorbance at 412 nm over time, is directly proportional to the TrxR enzyme activity.[6] When an inhibitor is introduced, it binds to the enzyme, reducing its catalytic efficiency and thereby slowing the rate of DTNB reduction. By comparing the reaction rate in the presence of a test compound to that of an uninhibited control, the percentage of inhibition can be precisely calculated.

Assay_Principle NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox NADP NADP+ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Reduction DTNB DTNB (Colorless) TrxR_red->DTNB 2e⁻ Blocked TrxR-Inhibitor (Inactive Complex) TNB 2 x TNB²⁻ (Yellow, A₄₁₂) DTNB->TNB Inhibitor Inhibitor (e.g., Dithiolane + Michael Acceptor) Inhibitor->TrxR_red Covalent Modification

Caption: Workflow of the TrxR-catalyzed reduction of DTNB.

Proposed Mechanism of Covalent Inhibition

The inhibitory mechanism for active dithiolane analogs relies on the presence of an electrophilic center, such as the β-carbon of an α,β-unsaturated carbonyl system (a Michael acceptor). The highly nucleophilic selenolate anion (Sec-Se⁻) of the TrxR active site attacks this electrophilic center, forming a stable, irreversible covalent bond. This modification physically blocks the active site, rendering the enzyme catalytically inactive.

Caption: Covalent modification of TrxR's selenocysteine by an inhibitor.

Materials and Reagents

Equipment
  • Microplate reader with kinetic reading capability at 405-415 nm

  • 37°C incubator or plate reader with temperature control

  • 96-well, clear, flat-bottom microplates

  • Multichannel and single-channel precision pipettes

  • Reagent reservoirs

Reagents & Buffers
  • Purified Human or Rat TrxR1: (e.g., Sigma-Aldrich, Cat# T9074). Store at -80°C.

  • NADPH Tetrasodium Salt: (e.g., Sigma-Aldrich, Cat# N6505). Store desiccated at -20°C. Prepare fresh solution for each experiment.

  • DTNB (Ellman's Reagent): (e.g., Sigma-Aldrich, Cat# D8130). Store at room temperature.

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid (and/or derivatives): Synthesized in-house or custom-ordered.

  • Aurothiomalate Sodium: (Positive Control Inhibitor, e.g., Cayman Chemical, Item No. 10009094).

  • Dimethyl Sulfoxide (DMSO): Anhydrous, for inhibitor dissolution.

  • Tris-HCl: For buffer preparation.

  • EDTA: For buffer preparation.

  • Ultrapure Water

Solution Preparation
  • Assay Buffer (1X): 100 mM Tris-HCl, 2 mM EDTA, pH 7.5. Filter sterilize and store at 4°C.

  • NADPH Stock Solution (20 mM): Dissolve 16.7 mg of NADPH in 1 mL of Assay Buffer. Prepare fresh and keep on ice.

  • DTNB Stock Solution (100 mM): Dissolve 39.6 mg of DTNB in 1 mL of DMSO. Store protected from light at 4°C.

  • TrxR1 Working Solution (1 µg/mL or ~20 nM): Dilute the enzyme stock in cold Assay Buffer immediately before use. Keep on ice. Expert Tip: The optimal enzyme concentration should be determined empirically to yield a linear reaction rate of 20-30 mOD/min.

  • Test Compound Stock Solution (10 mM): Dissolve the test compound in 100% DMSO. Subsequent dilutions should also be made in DMSO.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.

Step 1: Preparation of Test Compound Dilutions
  • Prepare a serial dilution series of your test compound(s) in 100% DMSO. A typical starting point is a 10-point, 2-fold dilution series starting from a 10 mM stock. This will allow for the determination of a dose-response curve.

  • Prepare a similar dilution series for the positive control inhibitor (e.g., aurothiomalate).

  • The final concentration of DMSO in the assay well should not exceed 1% to avoid solvent-induced enzyme inhibition.

Step 2: Assay Plate Setup
  • Design a plate map to include all necessary controls. It is essential to run all samples and controls in at least triplicate.

Well TypeReagentVolume (µL)Purpose
Test Wells Assay Buffer88
Test Compound (100X in DMSO)1Serial dilutions
TrxR1 Working Solution10Measures inhibition
Solvent Control Assay Buffer88
(0% Inhibition)100% DMSO1Accounts for solvent effects
TrxR1 Working Solution10Represents max enzyme activity
Positive Control Assay Buffer88
Control Inhibitor (100X in DMSO)1Validates assay sensitivity
TrxR1 Working Solution10
Blank Assay Buffer99
(Background)100% DMSO1Corrects for non-enzymatic DTNB reduction
(No TrxR1 Solution)
  • Add the Assay Buffer, DMSO, and/or test compounds to the appropriate wells as outlined in the table.

  • Pre-incubation: Add 10 µL of the TrxR1 Working Solution to all wells except the Blank. Mix gently by tapping the plate. Incubate the plate at 37°C for 15 minutes.

    • Causality Check: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, which is particularly important for covalent or slow-binding inhibitors.

Step 3: Reaction Initiation and Data Acquisition
  • Prepare the Reaction Mix immediately before use by combining:

    • 25 µL of 20 mM NADPH Stock

    • 50 µL of 100 mM DTNB Stock

    • 4925 µL of Assay Buffer This provides enough mix for one plate with some excess.

  • Set the microplate reader to perform a kinetic read at 412 nm every 30 seconds for 10 minutes . The plate temperature should be maintained at 37°C .

  • Initiate the reaction by adding 10 µL of the Reaction Mix to all wells using a multichannel pipette.

  • Immediately place the plate in the reader and begin data acquisition.

Data Analysis and Interpretation

Step 1: Calculate Reaction Rates
  • For each well, plot the absorbance (OD 412 nm) against time (minutes).

  • Identify the linear portion of the curve (typically the first 3-5 minutes).

  • Calculate the slope of this linear portion to determine the reaction rate (V) in mOD/min.

  • Subtract the average rate of the Blank wells from all other wells to correct for background signal.

Step 2: Calculate Percentage Inhibition

Use the background-corrected rates to calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ ( Vsolvent - Vinhibitor ) / Vsolvent ] x 100

Where:

  • Vsolvent is the average rate of the Solvent Control wells.

  • Vinhibitor is the rate for a given inhibitor concentration.

Step 3: Determine the IC₅₀ Value
  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) using software like GraphPad Prism or R.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of TrxR activity.

Data Presentation

Summarize your quantitative results in a clear, structured table.

Inhibitor Conc. (µM)Avg. Rate (mOD/min)Std. Dev.% Inhibition
0 (Solvent Ctrl)25.41.20.0
1.2522.10.913.0
2.518.51.127.2
5.013.10.748.4
10.07.80.569.3
20.04.20.483.5
IC₅₀ (µM) \multicolumn{3}{c}{5.1 µM }

Note: Data shown is for illustrative purposes only.

Conclusion and Future Directions

This application note provides a robust and scientifically grounded protocol for the evaluation of 4-Methyl-1,2-dithiolane-4-carboxylic acid and its analogs as inhibitors of thioredoxin reductase. The DTNB reduction assay is a reliable, high-throughput method for determining inhibitor potency (IC₅₀). Based on current literature, researchers should anticipate that 4-Methyl-1,2-dithiolane-4-carboxylic acid itself will likely exhibit weak to no activity.[1][8][9] The true value of this protocol lies in its application to screen and characterize derivatives that have been strategically modified with electrophilic "warheads" to facilitate covalent modification of TrxR's active site. This approach provides a clear path for the rational design and development of the next generation of TrxR-targeted cancer therapeutics.

References

  • Nikitjuka, A., Krims-Davis, K., Kaņepe-Lapsa, I., Ozola, M., & Žalubovskis, R. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • Saccoccia, F., Angelucci, F., & Boumis, G. (2012). Thioredoxin Reductase and its Inhibitors. Current Protein & Peptide Science, 13(8), 753-771. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. [Link]

  • Biocompare. (n.d.). Thioredoxin Reductase Assay Kits. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioredoxin reductase. Retrieved from [Link]

  • Poudel, B., et al. (2021). Thioredoxin Reductase Is a Valid Target for Antimicrobial Therapeutic Development Against Gram-Positive Bacteria. Frontiers in Microbiology, 12, 638634. [Link]

  • Welsh, S. J., et al. (2003). Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation. Cancers, 5(2), 521-539. [Link]

  • Walford, G. L. (1970). 4-amino-1,2-dithiolane-4-carboxylic acids. U.S. Patent No. 3,547,948. Washington, DC: U.S.
  • Prigge, J. R., et al. (2023). Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications. International Journal of Molecular Sciences, 24(19), 14856. [Link]

  • Zhang, Y., et al. (2023). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. STAR Protocols, 4(3), 102484. [Link]

  • Yuan, F., et al. (2023). Exploring the Role of Thioredoxin system in Cancer Immunotherapy. Journal of Cancer, 14(1), 1-15. [Link]

  • Schöberl, A., & Gräfle, A. (1958). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica, 12, 687-690. [Link]

  • Jovanovic, J., et al. (2021). The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance. International Journal of Molecular Sciences, 22(11), 6069. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed. [Link]

  • Al-Mokdad, M., et al. (2021). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. Antioxidants, 10(11), 1827. [Link]

  • Prast, J. (2021). Mechanisms of Action of Thioredoxin Reductase Inhibitors in the Context of Cancer. KI Open Archive. [Link]

  • Zeng, X., et al. (2019). The role of thioredoxin system in cancer: strategy for cancer therapy. Cancer Chemotherapy and Pharmacology, 84(2), 235-245. [Link]

  • Kumar, A., et al. (2022). Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer. Pharmacology & Therapeutics, 231, 107987. [Link]

Sources

"derivatization of 4-Methyl-1,2-dithiolane-4-carboxylic acid for biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Derivatization of 4-Methyl-1,2-dithiolane-4-carboxylic acid for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Unique Chemistry of 4-Methyl-1,2-dithiolane-4-carboxylic Acid: A Guide to Derivatization for Advanced Biological Assays

Abstract

4-Methyl-1,2-dithiolane-4-carboxylic acid, a methylated analog of the naturally occurring asparagusic acid, presents a unique scaffold for chemical biology and drug discovery.[1][2] Its structure is defined by two key features: a sterically hindered carboxylic acid and a strained five-membered dithiolane ring. This strained disulfide bond is highly reactive and participates in thiol-disulfide exchange reactions, a critical mechanism in cellular redox signaling. The carboxylic acid moiety serves as a versatile chemical handle for conjugation to a wide array of molecules, including fluorescent probes, affinity tags, peptides, and potential drug candidates. This guide provides a comprehensive overview of the rationale and detailed protocols for the chemical derivatization of 4-Methyl-1,2-dithiolane-4-carboxylic acid, transforming this core molecule into powerful tools for biological investigation.

Introduction: The Scientific Rationale

The 1,2-dithiolane ring is a privileged structure in chemical biology. Unlike the more stable six-membered ring of lipoic acid, the five-membered ring of asparagusic acid and its derivatives is significantly strained, lowering the reduction potential of its disulfide bond. This makes it a more potent oxidizing agent, readily interacting with biological thiols such as cysteine residues in proteins or glutathione. This reactivity is central to its biological effects, which include modulating enzyme activity and facilitating cellular uptake.[1]

However, the parent molecule has limited utility as a molecular probe. Derivatization of the carboxylic acid handle is essential to unlock its potential for:

  • Creating Targeted Probes: Conjugation to fluorescent dyes or biotin allows for visualization and tracking of the molecule's interactions within cellular systems.

  • Protein and Peptide Labeling: Attaching the dithiolane moiety to specific biomolecules enables the study of how this redox-active group influences protein function, structure, or localization.[3]

  • Developing Novel Therapeutics: Using the dithiolane as a payload, its conjugation to targeting ligands can enhance cellular delivery and site-specific activity.[1][4]

This document serves as a Senior Application Scientist's guide, explaining not just the "how" but the "why" behind key methodological choices, ensuring robust and reproducible results.

Strategic Overview of Derivatization

The primary site for derivatization is the carboxylic acid. The overall strategy involves activating this group to make it susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of a stable amide or ester bond. The choice of strategy depends on the target molecule and the desired final product.

G cluster_0 Core Compound cluster_1 Derivatization Pathways cluster_2 Functionalized Probes & Conjugates cluster_3 Biological Assay Applications A 4-Methyl-1,2-dithiolane- 4-carboxylic acid B Activation of Carboxylic Acid (e.g., EDC, HATU) A->B Step 1 C Formation of Active Ester (e.g., NHS Ester) B->C Pathway A D Direct Coupling B->D Pathway B E Amine-Reactive Probe (Stable Intermediate) C->E F Peptide/Protein Conjugate D->F G Fluorescent Reporter Conjugate D->G H Protein Labeling & Imaging E->H I Enzyme Activity Modulation F->I J Cellular Uptake Studies G->J

Figure 1. Strategic workflow for derivatization and application.

Core Protocols: Carboxylic Acid Modification

The following protocols provide step-by-step methodologies for the most common and effective derivatization reactions.

Rationale: This is the most common two-step method for creating a stable, amine-reactive intermediate. The carboxylic acid is first activated with a carbodiimide like EDC, which then reacts with N-hydroxysuccinimide (NHS) to form an NHS ester. This ester is significantly more stable to hydrolysis in aqueous buffers than the initial activated acid but reacts efficiently with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.[5]

Materials:

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bars

  • Round bottom flasks and standard glassware

ReagentMolar Eq.Purpose
4-Methyl-1,2-dithiolane-4-carboxylic acid1.0Starting material
EDC1.2Activates the carboxylic acid to form an O-acylisourea intermediate
NHS1.2Reacts with the activated acid to form a more stable, amine-reactive NHS ester
DIPEA (optional, for hydrochloride salts)2.5Base to neutralize hydrochloride salts and facilitate the reaction
Anhydrous Solvent (DMF/DCM)-Reaction medium; must be anhydrous to prevent hydrolysis of the activated intermediate

Procedure:

  • Dissolve 4-Methyl-1,2-dithiolane-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. If your amine target is a hydrochloride salt, add DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.

  • Once the reaction is complete, the NHS ester can be used directly in a subsequent reaction or isolated.

  • Isolation (Optional): To isolate the NHS ester, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether. The solid precipitate can be collected by filtration, washed with cold ether, and dried under vacuum. Store the product under inert gas at -20°C.

Rationale: For direct conjugation to valuable peptides or other amine-containing molecules, peptide coupling reagents such as HATU or HBTU are often preferred.[6] These reagents rapidly convert the carboxylic acid into a highly reactive activated species in situ, which then immediately reacts with the amine. This one-pot method is highly efficient and minimizes side reactions, but the coupling reagents are more expensive than EDC/NHS.[7]

Materials:

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid

  • Amine-containing molecule (e.g., peptide, amino-functionalized dye)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware and purification supplies (e.g., HPLC)

ReagentMolar Eq.Purpose
4-Methyl-1,2-dithiolane-4-carboxylic acid1.1Starting material (slight excess to ensure full consumption of valuable amine)
Amine-containing Molecule1.0The target molecule for conjugation
HATU / HBTU1.1Peptide coupling reagent for in situ activation of the carboxylic acid
DIPEA2.5Non-nucleophilic base to maintain reaction pH and neutralize salts
Anhydrous DMF-Reaction medium

Procedure:

  • In a round bottom flask under an inert atmosphere, dissolve 4-Methyl-1,2-dithiolane-4-carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • In a separate vial, dissolve your amine-containing molecule (1.0 eq) in a minimal amount of DMF.

  • Add the amine solution to the pre-activated acid mixture, followed by the addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.

  • The crude product should be purified, typically by reverse-phase HPLC, to isolate the desired conjugate.

Application Example: Protein Labeling and Analysis

This workflow demonstrates how to use the synthesized NHS ester from Protocol 3.1 to label a protein for subsequent analysis.

G A Synthesize NHS Ester (Protocol 3.1) C Conjugation Reaction (Add NHS Ester to Protein) A->C B Prepare Protein Solution (e.g., BSA in PBS, pH 7.4-8.0) B->C Combine D Quench Reaction (e.g., Tris or Hydroxylamine) C->D 1-2 hours, RT E Purify Labeled Protein (Size Exclusion Chromatography) D->E F Characterize Conjugate (SDS-PAGE, Mass Spec) E->F G Perform Biological Assay (e.g., Fluorescence Microscopy) F->G

Figure 2. Workflow for protein labeling using the NHS-ester derivative.

Procedure:

  • Prepare Protein: Dissolve the target protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer such as Phosphate Buffered Saline (PBS) at pH 7.4-8.0 to a concentration of 1-5 mg/mL. The slightly basic pH ensures that lysine side chains are deprotonated and thus maximally reactive.

  • Prepare NHS Ester: Dissolve the 4-Methyl-1,2-dithiolane-4-carboxylic acid NHS ester in a small amount of water-miscible organic solvent like DMSO or DMF.

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the stirring protein solution. The optimal ratio may need to be determined empirically.

  • React: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench: Add a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 50 mM) to quench any unreacted NHS ester.

  • Purification: Remove the unreacted label and byproducts by passing the solution over a size-exclusion chromatography (e.g., Sephadex G-25) column, eluting with PBS. The labeled protein will elute in the void volume.

  • Analysis: Confirm successful labeling using SDS-PAGE (which will show a slight increase in molecular weight) and more accurately by MALDI-TOF or ESI mass spectrometry to determine the degree of labeling.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low/No Product Formation Inactive reagents (hydrolyzed EDC/HATU); wet solvent.Use fresh, high-quality reagents. Ensure all solvents are anhydrous. Run the reaction under an inert atmosphere.
Incorrect pH for the reaction.For NHS ester formation, conditions should be anhydrous. For direct coupling, ensure the base (DIPEA) is added.
Multiple Products/Side Reactions Side reactions of the activated ester.Use the activated ester immediately. For direct coupling, ensure pre-activation time is not excessively long.
Low Protein Labeling Efficiency Inactive (hydrolyzed) NHS ester.Use freshly prepared NHS ester.
Protein buffer contains primary amines (e.g., Tris).Use a non-amine containing buffer like PBS or HEPES for the conjugation step.
Incorrect pH for labeling.Ensure the pH of the protein solution is between 7.2 and 8.5 for efficient labeling of lysine residues.
Conclusion

4-Methyl-1,2-dithiolane-4-carboxylic acid is a powerful molecular scaffold whose utility is unlocked through strategic chemical derivatization. By converting its carboxylic acid into active esters or coupling it directly to biomolecules, researchers can create bespoke probes and conjugates. These tools are invaluable for investigating the complex roles of thiol-redox chemistry in biological systems, from tracking protein dynamics to developing novel therapeutic delivery systems. The protocols outlined in this guide provide a robust foundation for harnessing the unique properties of this fascinating molecule.

References
  • Gauthier, M. A., & Klok, H. A. (2008). Interaction of Asparagusic Acid, Asparaptines and Related Dithiolane Derivatives With Angiotensin‐Converting Enzyme‐2 (ACE‐2): A Molecular Docking Study. Polymer Chemistry, 42(22), 5923-5936. Available from: [Link]

  • Ņikitjuka, A., & Žalubovskis, R. (2023). Asparagusic Acid - A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. ChemMedChem, 18(17), e202300143. Available from: [Link]

  • Wikipedia. (n.d.). Asparagusic acid. Retrieved from: [Link]

  • ResearchGate. (n.d.). Asparagusic Acid – A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. Retrieved from: [Link]

  • ResearchGate. (n.d.). Asparagusic acid. Retrieved from: [Link]

  • Krims, D., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules, 27(22), 7808. Available from: [Link]

  • Google Patents. (n.d.). 4-amino-1,2-dithiolane-4-carboxylic acids.
  • ResearchGate. (n.d.). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Retrieved from: [Link]

  • ResearchGate. (n.d.). Esterification of carboxylic acid derivatives using supported iron oxide nanoparticles. Retrieved from: [Link]

  • Yang, Y., et al. (2010). Thiol Reactive Probes and Chemosensors. Theranostics, 1, 156-177. Available from: [Link]

  • ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from: [Link]

  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from: [Link]

  • MDPI. (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from: [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from: [Link]

  • YouTube. (2019). Carboxylic Acids and Their Derivatives. Retrieved from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from: [Link]

  • YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Retrieved from: [Link]

  • ACS Publications. (2007). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Retrieved from: [Link]

  • The Good Scents Company. (n.d.). asparagusic acid. Retrieved from: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from: [Link]

  • Functional Groups In Organic Chemistry. (2010). Retrieved from: [Link]

  • ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from: [Link]

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from: [Link]

Sources

Application Notes and Protocols: 4-Methyl-1,2-dithiolane-4-carboxylic Acid in Dynamic Covalent Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Strained Ring

4-Methyl-1,2-dithiolane-4-carboxylic acid is a fascinating molecule poised to revolutionize the field of dynamic covalent chemistry (DCC).[1] Its unique structure, featuring a strained five-membered disulfide ring, makes it an ideal building block for creating "smart" materials and complex molecular systems that can adapt and respond to their environment.[1] This inherent ring strain weakens the disulfide bond, rendering it susceptible to reversible thiol-disulfide exchange and ring-opening polymerization under mild conditions.[1] The presence of a carboxylic acid handle provides a convenient point for conjugation, allowing for its incorporation into a wide array of molecular architectures, from polymers to drug delivery systems.[1]

This guide provides a comprehensive overview of the applications of 4-Methyl-1,2-dithiolane-4-carboxylic acid in dynamic covalent chemistry, complete with detailed experimental protocols and expert insights to accelerate your research and development efforts.

Core Principles: Harnessing Dynamic Disulfide Chemistry

The utility of 4-Methyl-1,2-dithiolane-4-carboxylic acid in DCC stems from the dynamic nature of its disulfide bond. This chemistry can be broadly categorized into two key processes:

  • Thiol-Disulfide Exchange: This is a reversible reaction where a free thiol attacks the disulfide bond, leading to the formation of a new disulfide and a new thiol. This process allows for the dynamic rearrangement of crosslinks in a polymer network, leading to properties like self-healing and malleability. The reaction is typically initiated by a free thiol and can be influenced by factors such as pH and the presence of catalysts.

  • Ring-Opening Polymerization (ROP): The strained 1,2-dithiolane ring can undergo polymerization upon exposure to stimuli like heat or light, even without an initiator.[1] This process forms linear polydisulfides, offering a pathway to create novel polymers with high sulfur content and unique optical and mechanical properties.[2]

The 4,4-disubstituted nature of 4-Methyl-1,2-dithiolane-4-carboxylic acid influences its reactivity compared to monosubstituted dithiolanes like lipoic acid, making it relatively resistant to spontaneous polymerization but still reactive under specific conditions.[1]

Key Applications and Protocols

Stimuli-Responsive and Self-Healing Hydrogels

The ability of the disulfide bond in 4-Methyl-1,2-dithiolane-4-carboxylic acid to undergo dynamic exchange makes it an excellent crosslinker for creating hydrogels with tunable properties. These hydrogels can exhibit self-healing capabilities and respond to various stimuli, such as changes in redox potential or the introduction of free thiols.

This protocol describes the synthesis of a self-healing hydrogel using a polymer backbone functionalized with 4-Methyl-1,2-dithiolane-4-carboxylic acid and a dithiol crosslinker.

Materials:

  • Polymer with pendant amine groups (e.g., poly(ethylene glycol)-bis-amine, MW 3400)

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dichloromethane (DCM)

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Functionalization of the Polymer:

    • Dissolve the amine-terminated polymer and a 1.2 molar excess of 4-Methyl-1,2-dithiolane-4-carboxylic acid in anhydrous DCM.

    • Add a 1.2 molar excess of DCC to the solution and stir at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the functionalized polymer by adding the solution to cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum. Characterize the degree of functionalization using ¹H NMR.

  • Hydrogel Formation:

    • Dissolve the dithiolane-functionalized polymer in PBS (pH 7.4) to a final concentration of 10% (w/v).

    • Prepare a solution of the dithiol crosslinker (e.g., DTT) in PBS at a concentration that results in a 1:1 molar ratio of dithiolane to dithiol groups.

    • Mix the two solutions thoroughly. Gelation should occur at room temperature. The gelation time can be tuned by adjusting the polymer concentration and the crosslinker ratio.

  • Self-Healing Assessment:

    • Cut the prepared hydrogel into two separate pieces with a sharp blade.

    • Gently press the cut surfaces together and incubate at 37°C in a humid environment.

    • Observe the healing process over time. The disulfide exchange at the interface will lead to the reformation of crosslinks and the healing of the cut.

    • The efficiency of self-healing can be quantified by measuring the tensile strength of the healed hydrogel compared to the original.

Diagram: Hydrogel Formation and Self-Healing Mechanism

G cluster_0 Hydrogel Formation cluster_1 Self-Healing Process Polymer-Dithiolane Polymer with pendant 4-Methyl-1,2-dithiolane Hydrogel Crosslinked Hydrogel Network Polymer-Dithiolane->Hydrogel Thiol-Disulfide Exchange Dithiol Dithiol Crosslinker (e.g., DTT) Dithiol->Hydrogel Cut_Hydrogel Damaged Hydrogel Reformed_Hydrogel Healed Hydrogel Cut_Hydrogel->Reformed_Hydrogel Dynamic Disulfide Exchange at Interface

Caption: Workflow for hydrogel formation and self-healing.

Dynamic Combinatorial Libraries (DCLs)

Dynamic combinatorial chemistry is a powerful tool for the discovery of new receptors, catalysts, and bioactive molecules. By allowing building blocks to reversibly connect, a library of compounds is generated that can adapt its composition in response to a template. The reversible nature of the disulfide bond in 4-Methyl-1,2-dithiolane-4-carboxylic acid makes it a valuable component for constructing DCLs.

This protocol outlines the general procedure for creating a DCL from dithiol building blocks, which can be adapted to include derivatives of 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Materials:

  • Dithiol building blocks (including a derivative of 4-Methyl-1,2-dithiolane-4-carboxylic acid, e.g., an amide or ester)

  • Aqueous buffer solution (e.g., ammonium acetate, pH 8.0)

  • Template molecule (optional)

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Library Generation:

    • Prepare stock solutions of the dithiol building blocks in a suitable solvent (e.g., DMSO).

    • In a vial, combine equimolar amounts of the building blocks in the aqueous buffer. The final concentration of each building block is typically in the low millimolar range.

    • Allow the mixture to equilibrate at room temperature with gentle agitation. The disulfide exchange will be promoted by the slightly basic pH and the presence of atmospheric oxygen, which facilitates the oxidation of thiols to disulfides.

    • Monitor the equilibration of the library over time by taking aliquots and analyzing them by HPLC. The library has reached equilibrium when the relative concentrations of the components no longer change.

  • Template-Induced Amplification (Optional):

    • Once the library has equilibrated, add the template molecule.

    • Continue to incubate the library under the same conditions.

    • Analyze the composition of the library by HPLC at regular intervals. The presence of the template should shift the equilibrium, leading to an amplification of the library member(s) that bind most strongly to the template.

  • Analysis:

    • The composition of the DCL can be analyzed by HPLC, and the identity of the library members can be determined by mass spectrometry (LC-MS).

Diagram: Dynamic Combinatorial Library Workflow

G Building_Blocks Dithiol Building Blocks (including 4-Methyl-1,2-dithiolane -4-carboxylic acid derivative) Equilibration Equilibration (Thiol-Disulfide Exchange) Building_Blocks->Equilibration DCL Dynamic Combinatorial Library (Mixture of Disulfides) Equilibration->DCL Template Add Template DCL->Template Amplification Template-Induced Amplification Template->Amplification Amplified_DCL Amplified DCL (Enriched in Best Binder) Amplification->Amplified_DCL Analysis Analysis (HPLC, LC-MS) Amplified_DCL->Analysis

Caption: General workflow for a dynamic combinatorial library.

Data Summary

PropertyValueSource
4-Methyl-1,2-dithiolane-4-carboxylic acid
CAS Number208243-72-5[1]
Molecular FormulaC₅H₈O₂S₂[1]
Molecular Weight164.25 g/mol [1]
Polymer from Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe)
Molecular Weight (Mn)12 kDa[2]
Polydispersity Index (Đ)1.23[2]
Refractive Index of MonomerNot specified
Refractive Index of PolymerIncreased by 0.04 from monomer[2]

Conclusion

4-Methyl-1,2-dithiolane-4-carboxylic acid is a versatile and powerful building block for the creation of dynamic and responsive materials. Its unique strained disulfide ring enables a rich chemistry that can be harnessed for applications ranging from self-healing materials to the discovery of novel bioactive molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the exciting potential of this compound in their own work. As our understanding of dynamic covalent chemistry continues to grow, we can expect to see even more innovative applications of 4-Methyl-1,2-dithiolane-4-carboxylic acid and its derivatives in the years to come.

References

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid | C5H8O2S2 | CID 20069311. PubChem. Available at: [Link]

  • Trujillo-Lemon, M., Fairbanks, B. D., Sias, A. N., McLeod, R. R., & Bowman, C. N. (2025). 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Polymer Chemistry. Available at: [Link]

  • Zhang, X., & Waymouth, R. M. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Journal of the American Chemical Society, 139(10), 3822–3833. Available at: [Link]

  • Nelson, B. R., et al. (2021). Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. Advanced Materials, 33(41), 2103823. Available at: [Link]

  • Pérez-Micaelo, M., et al. (2015). Generation of a Multicomponent Library of Disulfide Donor-Acceptor Architectures Using Dynamic Combinatorial Chemistry. Molecules, 20(7), 12737-12750. Available at: [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. Available at: [Link]

Sources

Troubleshooting & Optimization

"preventing auto-polymerization of 1,2-dithiolane compounds during purification"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiolane compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the purification of these fascinating but often unstable molecules. Our focus is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions during your experiments.

Understanding the Challenge: The Inherent Instability of the 1,2-Dithiolane Ring

The primary hurdle in purifying 1,2-dithiolane compounds is their propensity for auto-polymerization. This is not a simple experimental artifact but a direct consequence of the molecule's inherent chemical structure. The five-membered ring forces the disulfide bond into a strained conformation with a low dihedral angle (CSSC angle < 35°), significantly different from the more stable ~90° angle found in linear disulfides.[1][2] This ring strain weakens the sulfur-sulfur bond, making it susceptible to cleavage and subsequent ring-opening polymerization.[1][2]

This guide will equip you with the knowledge and techniques to minimize this auto-polymerization and successfully isolate your target 1,2-dithiolane compounds.

Frequently Asked Questions (FAQs)

Q1: My 1,2-dithiolane compound appears to be polymerizing on the silica gel column, leading to streaking and low recovery. What's happening and how can I prevent this?

A: This is a common issue. The silica gel surface can have acidic sites that may catalyze the ring-opening of the strained 1,2-dithiolane. This initiates polymerization, where the opened ring reacts with other dithiolane molecules, leading to the formation of polydisulfides that streak or remain on the column.

Quick Mitigation Strategies:

  • Deactivate the Silica Gel: Before packing your column, consider treating the silica gel with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin.

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation.

Q2: I've noticed that my purified 1,2-dithiolane compound, which was a clear oil/solid, has turned into a viscous gum or an insoluble solid upon storage. Why is this happening and how can I store it properly?

A: This is a classic sign of post-purification auto-polymerization. Several factors can trigger this, including exposure to light, heat, and air (oxygen).

Proper Storage Protocols:

  • Store in Solution: For highly unstable compounds, it is often best to keep them in a dilute solution in a suitable, degassed solvent.[2]

  • Inert Atmosphere: Always store your purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation-initiated polymerization.

  • Low Temperature: Store at low temperatures, typically -20°C or -80°C, to reduce the rate of polymerization.[3][4]

  • Protect from Light: Use amber vials or wrap your container in aluminum foil to protect the compound from light-induced polymerization.[5]

Q3: Can I use common antioxidants to prevent the polymerization of my 1,2-dithiolane compound during purification?

A: Yes, the addition of a radical scavenger can be beneficial, as radical-initiated pathways can contribute to polymerization.

Recommended Additives:

  • Butylated Hydroxytoluene (BHT): BHT is a common and effective radical scavenger that can be added in small amounts to your sample and solvents.[6]

  • Consider Compatibility: Always ensure that any additive is compatible with your compound and downstream applications and can be easily removed if necessary.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Column Chromatography for Unstable 1,2-Dithiolanes

Column chromatography is a primary tool for purification, but it can also be a major source of product loss due to on-column polymerization. This guide provides a systematic approach to mitigating this issue.

1.1. Pre-Chromatography Stability Assessment (2D-TLC)

Before committing your entire batch to a column, it's crucial to assess the stability of your compound on the chosen stationary phase. A 2D-TLC is an excellent diagnostic tool for this.

dot

2D_TLC_Workflow cluster_prep Preparation cluster_run1 First Dimension cluster_run2 Second Dimension cluster_analysis Analysis spot Spot compound in one corner of a square TLC plate run1 Develop the plate in the first direction spot->run1 turn Dry and turn the plate 90 degrees run1->turn run2 Develop the plate in the second direction turn->run2 stable Stable: Spots appear on the diagonal run2->stable If compound is stable unstable Unstable: Spots appear below the diagonal run2->unstable If compound is unstable

Caption: 2D-TLC workflow for assessing compound stability.

If your compound is unstable on silica, you will observe spots that do not lie on the diagonal, indicating decomposition or reaction on the plate.[7] In this case, you should strongly consider the following modifications.

1.2. Selection and Preparation of Stationary and Mobile Phases

ParameterStandard ApproachRecommended Modification for Unstable DithiolanesRationale
Stationary Phase Silica GelNeutral Alumina, Deactivated Silica Gel, or Polymer-based resinReduces acidic sites that can catalyze ring-opening.
Mobile Phase Neutral Solvents (e.g., Hexane/Ethyl Acetate)Add 0.1-1% triethylamine or a small amount of a weak acid (e.g., acetic acid)Neutralizes acidic/basic sites on the stationary phase and can stabilize the compound by preventing thiol-disulfide exchange.[1]
Solvent Preparation Standard SolventsDegassed solvents (e.g., by sparging with argon or nitrogen for 30-60 min)Removes dissolved oxygen which can initiate radical polymerization.[5]

1.3. Experimental Protocol: Low-Temperature Flash Chromatography

Operating at reduced temperatures can significantly slow down the rate of polymerization.[8]

Step-by-Step Protocol:

  • Pre-cool: Chill the column, solvents, and your sample to 0-4°C.

  • Pack the Column: Pack the column with the chosen stationary phase slurried in the pre-chilled mobile phase.

  • Equilibrate: Flush the packed column with several column volumes of the mobile phase until the temperature at the outlet stabilizes.

  • Load the Sample: Dissolve your crude product in a minimal amount of the cold mobile phase and load it onto the column.

  • Elute: Run the chromatography at a slightly reduced flow rate to maintain good separation at the lower temperature. Collect fractions in tubes that are pre-chilled and under an inert atmosphere if possible.

  • Analyze Fractions: Analyze the fractions promptly by TLC to identify the product-containing fractions.

  • Combine and Concentrate with Care: Combine the pure fractions and concentrate the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cold water bath). Crucially, do not evaporate to complete dryness. Leaving the compound in a small amount of solvent can prevent polymerization that is often induced by concentration.[2]

Guide 2: Working Under an Inert Atmosphere

Excluding oxygen is a critical step in preventing the auto-polymerization of 1,2-dithiolanes.

dot

Inert_Atmosphere_Workflow cluster_solvents Solvent Preparation cluster_glassware Glassware Preparation cluster_purification Purification cluster_storage Storage degas Degas Solvents (e.g., Freeze-Pump-Thaw or Argon Sparging) run Perform purification using degassed solvents degas->run dry Oven or Flame-Dry Glassware cool Cool under a stream of inert gas dry->cool setup Set up chromatography under a positive pressure of inert gas cool->setup setup->run store Store purified compound under an inert atmosphere in a sealed vial run->store

Caption: Workflow for purification under an inert atmosphere.

Key Techniques:

  • Degassing Solvents: The most rigorous method is three cycles of "freeze-pump-thaw".[5] A simpler method for less sensitive compounds is to bubble a stream of argon or nitrogen through the solvent for 30-60 minutes.[5]

  • Schlenk Line Techniques: For highly sensitive compounds, performing the entire purification process using a Schlenk line will provide the best protection from air.[9]

  • Positive Pressure of Inert Gas: When not using a Schlenk line, maintain a positive pressure of an inert gas (e.g., from a balloon) in your chromatography setup and collection flasks.

Guide 3: Post-Purification Handling and Storage

The stability of your purified 1,2-dithiolane is paramount for the success of subsequent experiments.

Best Practices for Storage:

Storage ConditionRecommendationRationale
Physical State Store as a dilute solution in a degassed, dry solvent.Avoids concentration-induced polymerization.[2]
Temperature -20°C to -80°C.Slows down the rate of polymerization.[3][4]
Atmosphere Under an inert gas (Argon or Nitrogen).Prevents oxidation which can initiate polymerization.[3]
Light In an amber vial or wrapped in foil.Prevents photochemical degradation and polymerization.[5]
Additives Consider adding a small amount of a radical scavenger like BHT.Inhibits radical-mediated polymerization pathways.

References

  • Nelson, B. R., & Kirkpatrick, B. E. (2025). Emerging Applications of 1,2-dithiolanes in Diverse (Photo)polymerizations. UV+EB Tech. [Link]

  • Tanrikulu, I. C. (2016). How to prevent disulfide bond scrambling? ResearchGate. [Link]

  • Barltrop, J. A., Hayes, P. M., & Calvin, M. (1954). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. eScholarship.org. [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Lee, J. Y., et al. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. mAbs, 16(1), 2333276. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Al-Majidi, S. M., & Al-Amiery, A. A. (2021). Antioxidant activity of some organosulfur compounds in vitro. ResearchGate. [Link]

  • Kar, M., & Matile, S. (2019). Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake. Research Collection. [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. [Link]

  • Mitchell, S. C. (2013). Asparagusic acid. PubMed. [Link]

  • Views, C. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. [Link]

  • Cytiva. (n.d.). Guidelines for protein purification at low temperature. [Link]

  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed. [Link]

  • Harper College. (2009). Lipoic acid (±)-α-.pdf. [Link]

  • University of York, Department of Chemistry. (n.d.). Degassing solvents. [Link]

  • Zhang, P., et al. (2025). The Role of Diet and Nutrition in Allergic Diseases. ResearchGate. [Link]

  • Machado, T. O., et al. (2025). Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Polymer Chemistry. [Link]

  • Lim, C. H., et al. (2019). Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. Journal of Chemical Sciences, 131(1), 1-12. [Link]

  • Wikipedia. (n.d.). Asparagusic acid. [Link]

  • Rowland, C. E., et al. (2011). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Crystal Growth & Design, 11(10), 4545-4553. [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • YouTube. (2023). Synthesis & Characterization Of 1,2-Dithiolane Modified Self-Assembling Peptides l Protocol Preview. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • uHPLCs. (n.d.). Maintaining liquid chromatography column temperature contributes to accuracy and stability. [Link]

  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Books. [Link]

  • Wang, B. S., et al. (2023). The Many Ways for Reversible Polymerization of 1,2-Dithiolanes. ResearchGate. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - (R)-(+)-α-Lipoic acid. [Link]

  • Kourra, C. M. B. K., & Crame, N. (2016). Stabilizing Disulfide Bridges. ChemistryViews. [Link]

  • Wu, H., et al. (2024). The Mechanism and Regulation of Disulfidptosis and Its Role in Disease. MDPI. [Link]

  • Machado, T. O., et al. (2023). Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. PubMed. [Link]

  • Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Zhang, P., et al. (2025). Storage stability of alpha-lipoic acid-loaded lipid nanoparticles. ResearchGate. [Link]

  • Reutenauer, P., et al. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. PMC. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 4-Substituted 1,2-Dithiolanes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 4-substituted 1,2-dithiolanes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these unique five-membered heterocyclic molecules. The inherent ring strain and stereochemical challenges associated with the 1,2-dithiolane core demand carefully optimized protocols and a deep understanding of the underlying reaction mechanisms. This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your research endeavors.

Section 1: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing insights into causality and actionable solutions.

Problem 1: Consistently Low or No Yield of the Target 1,2-Dithiolane

  • Q: My reaction yields are consistently below 20%, or I'm isolating only starting material and a polymeric substance. What are the primary causes and how can I improve the outcome?

    A: Low yields in 1,2-dithiolane synthesis are a frequent challenge, often stemming from the inherent instability of the ring system and suboptimal reaction conditions. The primary culprits are auto-polymerization and inefficient ring closure.

    • Cause A: Auto-Polymerization due to Ring Strain. The five-membered ring forces the C-S-S-C dihedral angle to be much lower than the ideal ~90° found in linear disulfides.[1] This geometric constraint leads to significant ring strain, making the S-S bond weaker and susceptible to ring-opening polymerization, especially during purification or upon concentration.[1][2] This is a common issue, particularly for less substituted dithiolanes.[1]

      • Solution 1: Modify Purification Strategy. Avoid concentrating the product to dryness if possible. If column chromatography is necessary, use a less-activating stationary phase (e.g., deactivated silica gel) and elute quickly. Some derivatives, like 4-hydroxy-1,2-dithiolane (HDL), are so prone to polymerization that they can only be handled in solution.[1]

      • Solution 2: Adjust Reaction Temperature. Lowering the reaction temperature can sometimes mitigate polymerization, although it may also slow the desired ring-closure. For syntheses involving bromine, for example, running the reaction at 0 °C can significantly lower the yield compared to room temperature.[1] Careful temperature optimization is crucial.

      • Solution 3: Leverage Substituent Effects. The stability of the 1,2-dithiolane ring is highly dependent on its substitution pattern. Higher substitution can increase stability and resistance to reduction and ring-opening.[1] If your synthesis allows, introducing bulkier substituents at the 4-position can improve yields and simplify handling.

    • Cause B: Inefficient Ring Closure or Side Reactions. The traditional two-step synthesis involving the oxidation of a 1,3-dithiol often requires conditions that can lead to intermolecular disulfide bond formation (oligomers) instead of the desired intramolecular cyclization.[1]

      • Solution 1: Employ Additives to Scavenge Byproducts. In methods using electrophilic halogen reagents like Br₂, reactive byproducts can interfere with the reaction. The addition of hydrated silica gel has been shown to improve yields significantly, likely by scavenging these reactive species.[1]

      • Solution 2: Consider Alternative Synthetic Routes. If the traditional dithiol oxidation method is failing, consider a one-step synthesis from a 1,3-bis-tert-butyl thioether precursor.[1][3] This method proceeds under mild conditions via a proposed sulfonium-mediated ring closure and can be completed within minutes, often with better functional group tolerance.[1]

Problem 2: Poor Stereoselectivity

  • Q: My synthesis of a chiral 4-substituted 1,2-dithiolane is resulting in a racemic mixture or a poor diastereomeric ratio. How can I gain stereocontrol?

    A: Achieving high stereoselectivity is a central challenge because many synthetic methods for this ring system are not inherently asymmetric.

    • Cause A: Achiral Reagents and Conditions. Most standard methods for dithiolane formation, such as the oxidation of a 1,3-dithiol, do not introduce chirality and will produce a racemate from an achiral precursor.

      • Solution 1: Chiral Resolution. If an effective asymmetric synthesis cannot be established, resolution of the racemic product is a viable, though often challenging, strategy. Enantioselective High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase can be used for both analytical and preparative-scale separation.[4]

      • Solution 2: Asymmetric Catalysis. While less common for 1,2-dithiolanes specifically, the principles of asymmetric synthesis can be applied. For related systems, chiral catalysts have been used effectively. For example, a chiral chinchona-based squaramide catalyst has been used for the enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition, a strategy that could potentially be adapted.[5]

      • Solution 3: Substrate-Controlled Diastereoselection. If the substrate already contains a stereocenter, it can direct the stereochemistry of the newly formed center. The choice of reagents and reaction conditions can influence the degree of diastereoselectivity. Exploring different solvents and temperatures is a good starting point.

    • Cause B: Racemization. Although less common for the carbon backbone, certain conditions could potentially lead to epimerization at the C4 position if it bears an acidic proton and the substituent is an activating group.

      • Solution: Ensure reaction and workup conditions are mild, particularly with respect to pH, to avoid epimerization of the desired stereocenter.

Problem 3: Difficulty with Product Purification and Characterization

  • Q: I believe my reaction is working based on TLC or crude NMR, but I cannot isolate a pure product. It either streaks on the column or decomposes.

    A: Purification is often the most difficult step due to the aforementioned instability and potential for polymerization upon concentration.[1]

    • Cause A: On-Column Decomposition/Polymerization. Standard silica gel is acidic and can catalyze ring-opening or other side reactions.

      • Solution 1: Deactivate Silica Gel. Before preparing your column, wash the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent) and then re-equilibrate with the mobile phase. This is especially important if your product contains amine functionalities.[6]

      • Solution 2: Use Alternative Stationary Phases. Consider using alumina (basic or neutral) or a bonded-phase silica like C18 if the compound is sufficiently nonpolar.

      • Solution 3: Minimize Residence Time. Run flash chromatography rather than gravity chromatography. Use a higher pressure to push the solvent through faster, minimizing the time the compound spends on the stationary phase.

    • Cause B: Ambiguous Characterization. The signals for protons on the dithiolane ring can sometimes be complex or overlap with other signals.

      • Solution 1: Confirm with Multiple Techniques. Do not rely on ¹H NMR alone. Use ¹³C NMR to confirm the number of carbon environments.[7] High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. To differentiate between the desired monomer and the ring-opened dithiol, reducing agents like TCEP can be added to an HPLC sample; the reduced form will have a different retention time.[8]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reason for the high reactivity and instability of the 1,2-dithiolane ring?

    • The primary reason is the significant ring strain imposed by the five-membered ring structure. This strain forces the disulfide dihedral angle (CSSC) to be less than 35°, far from the energetically favored ~90° of linear disulfides. This strained conformation leads to a weaker, more reactive S-S bond.[1][9]

  • Q2: I need to synthesize a 4-substituted 1,2-dithiolane on a peptide. What is the best approach?

    • Solid-phase peptide synthesis (SPPS) is highly compatible with 1,2-dithiolane formation. A common strategy involves coupling a precursor molecule, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, to the N-terminus of the resin-bound peptide. The thioacetate protecting groups can then be removed on-resin, followed by intramolecular oxidation to form the dithiolane ring before cleaving the final modified peptide from the resin.[8]

  • Q3: Can I use common oxidizing agents like H₂O₂ or iodine to form the dithiolane ring from a 1,3-dithiol?

    • Yes, these are common reagents for disulfide bond formation. Oxidative cyclization of a propane-1,3-dithiol can be achieved with reagents like iodine or potassium permanganate.[7] However, care must be taken to maintain high dilution to favor the intramolecular reaction over intermolecular polymerization. The choice of oxidant and conditions must be optimized to avoid over-oxidation or other side reactions.

  • Q4: How do substituents at the C4 position affect the stability of the 1,2-dithiolane ring?

    • Substituents have a profound effect on stability. Bulky or multiple substituents at the C4 position generally increase the stability of the ring, making the compound more resistant to polymerization and easier to handle.[1] For instance, a highly substituted dithiolane like iPrDL is bench-stable for weeks, whereas the less substituted HDL rapidly polymerizes upon concentration.[1]

Section 3: Key Experimental Protocols

Protocol 1: One-Step Synthesis of a 4-Hydroxy-Substituted 1,2-Dithiolane Based on the method reported by Hubert, et al. for the synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers.[1][3]

Objective: To synthesize a 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL) from its corresponding 1,3-bis-tert-butyl thioether precursor.

Materials:

  • 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol (1.0 mmol, 1.0 equiv)

  • Bromine (Br₂) (2.2 equiv)

  • Hydrated Silica Gel (2 g per mmol of substrate)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the 1,3-bis-tert-butyl thioether substrate (1.0 mmol) and hydrated silica gel (2.0 g).

  • Add anhydrous DCM (20 mL) to the flask and stir the suspension at room temperature.

  • Slowly add a solution of bromine (2.2 equiv) in DCM dropwise to the stirring suspension over 5-10 minutes. The reaction is typically rapid and may be accompanied by the evolution of isobutylene gas.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction should be complete within 15-30 minutes.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until the orange/brown color of the excess bromine disappears.

  • Filter the mixture to remove the silica gel, washing the silica with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure. Avoid complete dryness if possible to minimize polymerization.

  • Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: The target 4-hydroxy-4-phenyl-1,2-dithiolane should be isolated as a solid or oil. The reported yield for this specific transformation is approximately 77%.[1] Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: On-Resin Thioacetate Deprotection and Dithiolane Formation on a Peptide Adapted from the procedure by Conticello and co-workers for N-terminal modification of peptides.[8]

Objective: To form an N-terminal 1,2-dithiolane moiety on a resin-bound peptide from a thioacetate precursor.

Materials:

  • Resin-bound peptide with N-terminal 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid coupled (0.1 mmol scale)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Microwave peptide synthesizer or conventional shaker vessel

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Thioacetate Deprotection: Place the resin in a microwave reaction vessel. Add a solution of concentrated NH₄OH in MeOH (1:4 v/v, 5 mL).

  • Heat the reaction in a microwave synthesizer according to instrument protocols (e.g., 50 °C for 10 min). Alternatively, this can be done at room temperature with shaking for several hours, but the microwave method is more efficient.

  • After the reaction, transfer the resin to a fritted syringe and wash thoroughly with DMF (2 x 5 mL) and then MeOH (2 x 5 mL).

  • Intramolecular Oxidation: To promote the formation of the disulfide bond, add a fresh solution of concentrated NH₄OH in MeOH (1:4, 5 mL) to the resin and shake overnight at room temperature.

  • Wash the resin sequentially with MeOH (2 x 5 mL) and DCM (3 x 5 mL). Dry the resin under vacuum.

  • Peptide Cleavage: Add the appropriate cleavage cocktail to the dried resin and shake gently for 1.5-2 hours.

  • Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

  • Purify the 1,2-dithiolane modified peptide by reverse-phase HPLC.

Expected Outcome: The final product is the purified peptide with the cyclic disulfide at the N-terminus. Confirm the mass by MALDI-TOF or ESI-MS.[8]

Section 4: Data & Visualization

Table 1: Comparison of Common Synthetic Routes
Synthetic MethodPrecursorKey Reagents/ConditionsAdvantagesDisadvantagesCitations
Two-Step Dithiol Oxidation 1,3-DithiolO₂, I₂, DMSO, Fe³⁺, etc.Precursors can be readily made.Often requires harsh conditions; prone to polymerization; limited functional group tolerance.[1]
One-Step Thioether Cleavage 1,3-bis-tert-butyl thioetherBr₂, Hydrated Silica Gel, DCM, RTMild conditions, rapid reaction, high yields, good functional group tolerance.Requires synthesis of the specific thioether precursor.[1][3]
From 1,3-Diols 1,3-DiolMesylation, followed by displacement with a sulfur nucleophile and oxidation.Provides a general route from common starting materials.Multi-step sequence can lead to lower overall yields.[10]
On-Resin SPPS Approach Resin-bound AmineDithiolane precursor (e.g., thioacetate protected), coupling agents, NH₄OH/MeOH.Ideal for peptide modification; purification is simplified to the final peptide.Limited to peptide/solid-phase synthesis.[8]
Diagrams

G cluster_start Troubleshooting Low Yield cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions Start Low Yield Observed Analysis Analyze Crude Reaction (NMR, LC-MS) Start->Analysis Polymer Polymeric Material Detected? Analysis->Polymer StartMat Mainly Starting Material? Polymer->StartMat No Sol_Polymer Instability Issue: - Avoid over-concentration - Use milder purification - Increase substituent bulk Polymer->Sol_Polymer Yes Sol_RingClosure Inefficient Ring Closure: - Optimize temp/time - Add scavenger (e.g., SiO₂) - Change synthetic route StartMat->Sol_RingClosure Yes Sol_Workup Workup/Purification Loss: - Check extraction pH - Use deactivated silica - Minimize column time StartMat->Sol_Workup No

G cluster_trad Traditional Two-Step Synthesis cluster_mod Modern One-Step Synthesis Precursor1 1,3-Dihalide or Epoxide Dithiol 1,3-Dithiol Precursor1->Dithiol Sulfur Nucleophile Dithiolane 4-Substituted 1,2-Dithiolane Dithiol->Dithiolane Oxidation (e.g., I₂, Air) - Harsh Conditions - Polymerization Risk Precursor2 1,3-bis-tert-butyl Thioether Precursor2->Dithiolane Br₂, SiO₂ - Mild Conditions - Rapid, High Yield

References

  • Hubert, M., Le-Masle, A., & Gaillard, J. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Block, E., DeOrazio, R., & Thiruvazhi, M. (1994). Naturally Occurring 1,2-Dithiolanes and 1,2,3-Trithianes. Chemical and Biological Properties. Journal of the American Chemical Society.
  • Al-Awadi, N. A., & El-Dusouqui, O. M. E. (2004). An Efficient Synthesis of 1,2-Dithiolanes and 1,2,4-Trithiolanes by the Reaction of Phosphorus Ylides with Elemental Sulfur.
  • Wikipedia. 1,2-Dithiolane. Available at: [Link]

  • Nelson, B. R., & Kirkpatrick, B. E. (2024). Emerging Applications of 1,2-dithiolanes in Diverse (Photo)
  • Locke, J. A., Ke, D., & Conticello, V. P. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • Wang, B. S., et al. (2023). The Many Ways for Reversible Polymerization of 1,2-Dithiolanes.
  • Carbone, A., et al. (2023). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules. Available at: [Link]

  • Smith, M. D., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
  • Voit, B., et al. (2015). Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. Polymer Chemistry.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • Uneme, H., et al. (1992). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry.
  • JoVE. (2023). Synthesis & Characterization Of 1,2-Dithiolane Modified Self-Assembling Peptides l Protocol Preview. YouTube. Available at: [Link]

  • Nikitjuka, A., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Antioxidants.
  • Lee, Y., & Snapper, M. L. (2010). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society.
  • Hubert, M., Le-Masle, A., & Gaillard, J. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Organic & Biomolecular Chemistry.
  • ChemicalBook. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane.
  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry.
  • Németh, A. G., et al. (2021). Synthesis of the chiral 4-substituted and 4,4-disubstituted 1,2-oxazetidines.
  • Bates, C. M., et al. (2023). a) The synthetic scheme for 4-aryl substituted 1,2-dithiolane monomers....

Sources

Technical Support Center: Synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid (CAS 208243-72-5). This guide is designed for researchers, medicinal chemists, and materials scientists who are actively working with this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your experimental workflow.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing and handling 4-Methyl-1,2-dithiolane-4-carboxylic acid?

The core challenge lies in the inherent ring strain of the 1,2-dithiolane ring.[1] The five-membered ring forces the disulfide bond into a low dihedral angle (less than 35°), which weakens the S-S bond compared to linear disulfides.[1][2] This makes the molecule susceptible to side reactions, primarily ring-opening polymerization, especially under thermal or photochemical stress.[1][2] While the 4,4-disubstitution on this specific molecule provides more resistance to polymerization than monosubstituted dithiolanes, it remains a critical factor to control during synthesis and storage.[1]

Q2: What are the most common synthetic routes to this compound?

There are two prevalent strategies:

  • Classical Dithiolane Formation: This is a well-established, multi-step approach that involves the reaction of a di-electrophilic precursor, such as 3-bromo-2-(bromomethyl)-2-methylpropanoic acid, with a nucleophilic disulfide source like sodium disulfide (Na₂S₂).[1] This method directly forms the five-membered ring in a single cyclization step.

  • Thioether Oxidation Route: A more modern, one-step approach involves the synthesis of a 1,3-bis-tert-butyl thioether precursor, which can then be treated with an electrophilic halogen source like bromine (Br₂) to induce a sulfonium-mediated ring closure.[2] This method often proceeds under milder conditions.

Q3: How should I properly store the final compound to ensure its stability?

To minimize degradation and polymerization, the purified product should be stored sealed in a dry, inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C).[1] It is also crucial to protect it from light to prevent photochemical activation of the disulfide bond.

II. Troubleshooting Guide: Side Reactions & Purity Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Consistently Low Yields (<60%)

Low yields are often traced back to either incomplete conversion or the formation of difficult-to-separate side products.

Potential Cause A: Incomplete Reaction

  • Why it happens: The quality of the starting materials, particularly the dihalo precursor and the sulfur source, is paramount. Sodium disulfide solutions can degrade over time if not properly prepared and stored.

  • How to troubleshoot:

    • Verify Starting Materials: Confirm the purity of your dihalo-precursor via NMR or GC-MS.

    • Use Fresh Sulfur Source: Prepare sodium disulfide (Na₂S₂) fresh before use or titrate the solution to confirm its concentration.

    • Optimize Stoichiometry: Ensure a slight excess of the disulfide nucleophile is used to drive the reaction to completion.

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is fully consumed before workup.

Potential Cause B: Polymerization

  • Why it happens: As previously discussed, the strained disulfide bond can break and initiate polymerization, especially if the reaction is overheated or exposed to UV light.[2] This is often observed as an insoluble, oily residue or a broad, unresolved smear on a TLC plate.

  • How to troubleshoot:

    • Strict Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating by ensuring efficient stirring.

    • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil.

    • Degas Solvents: Use solvents that have been degassed via sparging with nitrogen or argon to remove dissolved oxygen, which can contribute to oxidative side reactions.

Troubleshooting Workflow: Diagnosing Low Yields

Problem 2: Product is Impure After Column Chromatography

Even after purification, you may observe persistent impurities in your NMR or LC-MS analysis.

Potential Impurity A: Linear Dimer or Oligomers

  • Identification: These species will have masses that are multiples of the monomer unit (164.25 g/mol ). In an ¹H NMR, they may present as broadened signals corresponding to the main product.

  • Causality: Formed via the ring-opening of the dithiolane. This can occur during the reaction or even during purification if conditions are not mild enough.

  • Solution:

    • Use High-Purity Solvents: Ensure all solvents for workup and chromatography are free of peroxides or other oxidizing agents.

    • Mild Purification: Use a neutral silica gel for chromatography. If acidic impurities are present in the crude mixture, consider a pre-purification wash or filtration through a short plug of basic alumina.

    • Avoid Over-concentration: When removing solvent on a rotary evaporator, use a low bath temperature and do not evaporate to complete dryness to prevent polymerization.[2]

Potential Impurity B: Ring-Opened Dithiol

  • Identification: The corresponding ring-opened dithiol (β,β'-dimercapto-isobutyric acid methyl ester) will have a mass of 166.27 g/mol . In the ¹H NMR, you would expect to see two new signals for the S-H protons.

  • Causality: Can be formed if a reducing agent is inadvertently introduced during workup or if the final oxidation step (in syntheses proceeding via a dithiol intermediate) is incomplete.

  • Solution:

    • Controlled Workup: Ensure all aqueous solutions used for washing are at the correct pH and free from reducing contaminants.

    • Re-oxidation: If the dithiol is the major impurity, the purified mixture can sometimes be subjected to mild oxidation (e.g., air oxidation in a dilute solution, or using I₂) to re-form the disulfide ring.

Reaction Mechanism: Polymerization Side Reaction

G cluster_0 Initiation (Ring Opening) cluster_1 Propagation Monomer 4-Methyl-1,2-dithiolane-4-carboxylic acid Radical Diradical Intermediate Monomer->Radical Δ or hν Radical2 Diradical Intermediate Monomer2 Another Monomer Dimer Linear Polydisulfide Radical2->Dimer Propagation Monomer2->Dimer Propagation

III. Experimental Protocols

Protocol 1: Synthesis via Disulfide Salt Cyclization

This protocol is adapted from established methods for analogous dithiolanes.[1][3]

  • Preparation of Sodium Disulfide (Na₂S₂):

    • In a round-bottom flask under an inert atmosphere (N₂), add sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq) and elemental sulfur (S, 1.1 eq) to degassed deionized water.

    • Stir the mixture at room temperature for 1-2 hours until all the sulfur has dissolved, yielding a dark orange-red solution.

  • Cyclization Reaction:

    • In a separate flask, dissolve 3-bromo-2-(bromomethyl)-2-methylpropanoic acid (1.0 eq) in a suitable solvent like DMF or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add the freshly prepared Na₂S₂ solution dropwise to the solution of the dibromide over 1-2 hours, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by pouring it into cold water.

    • Acidify the aqueous solution to pH 2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure at low temperature (<30°C).

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., ethyl acetate/petroleum ether).[3]

Workflow: Synthesis via Disulfide Salt Cyclization

G A 1. Prepare Na₂S₂ Solution (Na₂S + S in H₂O) C 3. Add Na₂S₂ Solution Dropwise at 0-10°C A->C B 2. Dissolve Dibromo-acid in Solvent B->C D 4. Stir at Room Temp (12-16h) C->D E 5. Aqueous Workup (Acidify & Extract) D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify via Flash Chromatography F->G H 8. Characterize and Store (2-8°C, Dark) G->H

Data Summary: Reaction Parameters and Outcomes
ParameterRecommended ConditionConsequence of DeviationPotential Side Product
Temperature 0°C (addition), RT (reaction)High temperature (>40°C)Increased rate of polymerization
Atmosphere Inert (Nitrogen or Argon)Presence of OxygenOxidative degradation, disulfide scrambling
pH of Workup 2-3 (Acidification)Neutral or Basic pHPoor extraction efficiency (product as salt)
Purification Neutral Silica GelAcidic/Basic stationary phaseOn-column degradation

IV. References

  • PubChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Retrieved from [Link]

  • Stary, M., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules. Retrieved from [Link]

  • Le, P. D., et al. (2021). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Nature Communications. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 1,2-Dithiolane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1,2-dithiolanes. As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when constructing this strained, five-membered disulfide ring. Its inherent reactivity, born from geometric constraints, is precisely what makes it a powerful tool in drug delivery, dynamic polymers, and biosensors, but it's also the source of many synthetic frustrations.[1]

This guide is structured to function as your lab partner. We'll move from quick-fire FAQs for common issues to deep-dive troubleshooting guides that explore the causality behind reaction outcomes. My goal is to equip you not just with protocols, but with the underlying principles to rationally design and debug your experiments.

Frequently Asked Questions (FAQs)

Q1: My isolated yield of 1,2-dithiolane is consistently low. What are the most common culprits?

Low yield is the most frequent issue and typically points to one of three problems:

  • Intermolecular Polymerization: This is the most common side reaction. Instead of cyclizing, your dithiol monomers are linking together to form long-chain polydisulfides. This is especially problematic for less substituted, more strained dithiolanes.[1]

  • Incomplete Oxidation: The chosen oxidizing agent may be too weak or used in insufficient quantity to drive the reaction to completion.

  • Product Instability: Some 1,2-dithiolanes are inherently unstable and can polymerize upon concentration during workup and purification.[1] For example, 4-hydroxy-1,2-dithiolane is known to polymerize rapidly when concentrated.[1]

Q2: I'm observing a significant amount of insoluble white/yellow precipitate or a smear on my TLC plate. Is this polymerization, and how can I stop it?

Yes, this is the classic signature of undesired polydisulfide formation. The 1,2-dithiolane ring has a compressed CSSC dihedral angle (often less than 35°, compared to ~90° in linear disulfides), which leads to significant ring strain and a weakened S-S bond.[1] This strain makes the ring susceptible to ring-opening polymerization.[1][2]

To prevent polymerization, the core strategy is to ensure the rate of the intramolecular cyclization is much faster than the intermolecular reaction.

  • High-Dilution Conditions: This is the most critical factor. Running the reaction at low concentrations (e.g., 1-10 mM) physically separates the dithiol molecules, giving them a much higher probability of cyclizing on themselves rather than finding another molecule to react with.

  • Slow Reagent Addition: Add your oxidizing agent slowly, ideally via syringe pump, to a dilute solution of the dithiol. This keeps the concentration of reactive intermediates low at all times, further suppressing intermolecular side reactions.

Q3: What are the best general-purpose oxidizing agents for converting a 1,3-dithiol to a 1,2-dithiolane?

The choice of oxidant depends heavily on the functional groups present in your substrate. A balance must be struck between an oxidant strong enough to form the disulfide bond efficiently and mild enough to avoid unwanted side reactions.

Oxidizing AgentTypical ConditionsProsCons
Oxygen (Air) DMSO or aqueous buffer, often with a catalystMild, inexpensive, environmentally friendly.Can be very slow; may require catalysts; not suitable for all substrates.
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solventReadily available, clean byproducts (water).Can lead to over-oxidation (sulfones/sulfoxides); reaction rates can be variable.[3]
Iodine (I₂) Alcoholic solvent (e.g., MeOH), often with a mild baseMild, effective, reaction can be monitored by color change.Stoichiometric amounts are needed; removal of iodine can be tedious.[4]
Bromine (Br₂) Halogenated solvent (e.g., DCM)Very effective and fast, even at lower temperatures.[1]Harsh, can react with other functional groups (e.g., alkenes); toxic.
Dimethyl Sulfoxide (DMSO) Acidic conditions (e.g., I₂ or H⁺ catalyst)Can be effective for some substrates.Requires elevated temperatures; can be difficult to remove.
Q4: My starting material is consumed, but I don't see any product. What could be happening?

If both starting material and the desired product are absent, it suggests your product formed and then decomposed, or you've formed soluble oligomers that are difficult to distinguish from baseline impurities. Some highly strained 1,2-dithiolanes are only stable in solution and will rapidly polymerize upon any attempt at isolation.[1] Consider analyzing the crude reaction mixture by LC-MS or UV-Vis spectroscopy to confirm transient product formation. The strained S-S bond in 1,2-dithiolanes often gives a distinct UV absorbance around 330-360 nm.[1][5]

Troubleshooting & Optimization Guides

Guide 1: Combating Low Yields and Polymerization

This guide provides a systematic workflow for diagnosing and solving issues of low yield, focusing on the critical balance between intramolecular cyclization and intermolecular polymerization.

Troubleshooting_Workflow start Low or No Yield check_polymer Polymerization Observed? (Precipitate, TLC Smear) start->check_polymer check_sm Starting Material Consumed? check_polymer->check_sm No sol_high_dilution Implement High-Dilution (<10 mM) check_polymer->sol_high_dilution Yes sol_oxidant Increase Oxidant Equivalents or Switch to Stronger Oxidant check_sm->sol_oxidant No sol_stability Product is Unstable. Analyze Crude Reaction. Use Immediately. check_sm->sol_stability Yes sol_slow_add Use Slow Oxidant Addition (Syringe Pump) sol_high_dilution->sol_slow_add Then sol_scavenger Add Silica Gel Scavenger sol_slow_add->sol_scavenger Consider

Workflow for diagnosing low-yield 1,2-dithiolane reactions.

The competition between your desired product and the polymer byproduct is a classic case of reaction kinetics.

Competing_Pathways monomer HS-(CH₂)-R-(CH₂)-SH (Dithiol Monomer) intramolecular 1,2-Dithiolane Product monomer->intramolecular  k_intra (1st Order) Favored by Low Concentration intermolecular H-[S-(CH₂)-R-(CH₂)-S]n-H (Linear Polydisulfide) monomer->intermolecular  k_inter (2nd Order) Favored by High Concentration

Kinetic competition between cyclization and polymerization.
  • Intramolecular Cyclization: This is a first-order process; its rate depends on the concentration of the dithiol precursor to the power of one (Rate = k_intra[Dithiol]).

  • Intermolecular Polymerization: This is a second-order process; its rate depends on the concentration of the dithiol precursor to the power of two (Rate = k_inter[Dithiol]²).

Therefore, by decreasing the concentration, you dramatically reduce the rate of the undesired second-order polymerization while only linearly decreasing the rate of the desired first-order cyclization, tipping the balance heavily in favor of ring formation.

Guide 2: Alternative Strategy for Sensitive Substrates

Traditional oxidative cyclization requires handling the free 1,3-dithiol, which can be unstable. Furthermore, harsh oxidants may not be compatible with other functional groups in your molecule.[1] An excellent alternative is a one-step synthesis from a stable precursor, such as a 1,3-bis-tert-butyl thioether.[1]

This reaction proceeds under mild conditions by activating the thioether with an electrophilic halogen reagent like bromine, followed by intramolecular cyclization.[1]

One_Step_Mechanism start R-S-tBu + Br₂ A [R-S⁺(Br)-tBu] Br⁻ (Sulfonium Bromide A) start->A 1. Formation of A B R-S-Br (Sulfenyl Bromide B) A->B 2. Elimination byproduct1 Isobutylene A->byproduct1 C Cyclized Intermediate C B->C 3. Intramolecular Attack product 1,2-Dithiolane C->product 4. Elimination byproduct2 Isobutylene C->byproduct2

Proposed mechanism for one-step dithiolane synthesis.[1]

This method avoids the free dithiol and has shown improved yields. The addition of silica gel to the reaction mixture has been reported to further boost yields, likely by scavenging reactive byproducts.[1]

Experimental Protocols

Protocol 1: General Oxidative Cyclization of a 1,3-Dithiol using Iodine

This protocol employs high-dilution principles for the cyclization of a generic 1,3-dithiol.

  • Setup: In a two-neck round-bottom flask equipped with a stir bar, dissolve the 1,3-dithiol substrate in methanol (MeOH) to a final concentration of 5 mM. For example, for 0.1 mmol of substrate, use 20 mL of MeOH.

  • Reagent Preparation: In a separate flask, prepare a 20 mM solution of iodine (I₂) in MeOH (this will be a 4-fold excess relative to the dithiol concentration).

  • Slow Addition: Using a syringe pump, add the iodine solution to the vigorously stirring dithiol solution over a period of 4-6 hours at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The persistence of a light brown iodine color indicates the reaction is complete.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.

  • Extraction: Remove the MeOH under reduced pressure. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure. If the product is known to be unstable, it is best to use the crude material directly in the next step. If purification is necessary, perform column chromatography quickly.

Protocol 2: One-Step Synthesis from a 1,3-bis-tert-butyl Thioether

This protocol is adapted from literature and is effective for creating functionalized 1,2-dithiolanes.[1]

  • Setup: To a solution of the 1,3-bis-tert-butyl thioether substrate (1.0 equiv.) in dichloromethane (DCM) at a concentration of ~50 mM (e.g., 1 mmol in 20 mL), add hydrated silica gel (approx. 2 grams per mmol of substrate). Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: Prepare a solution of bromine (Br₂) (1.3 equiv.) in DCM.

    • Safety Note: Bromine is highly toxic and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • Slow Addition: Add the bromine solution dropwise to the stirring reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC/LC-MS analysis shows full conversion of the starting material.

  • Workup: Filter the reaction mixture to remove the silica gel, washing the silica with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final 1,2-dithiolane.

References

  • Re-evaluating the effect of substitution on the stability and reactivity of 1,2-dithiolanes. National Institutes of Health (NIH). [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. National Institutes of Health (NIH). [Link]

  • The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. eScholarship.org. [Link]

  • 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. Royal Society of Chemistry. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. National Institutes of Health (NIH). [Link]

  • The Many Ways for Reversible Polymerization of 1,2-Dithiolanes. ResearchGate. [Link]

  • Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. ResearchGate. [Link]

  • Synthesis and Chemistry of Dithiols. ResearchGate. [Link]

  • 1,3-Dithiane. Organic Syntheses Procedure. [Link]

  • Oxidative Cyclization in Natural Product Biosynthesis. National Institutes of Health (NIH). [Link]

  • Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors. ACS Publications. [Link]

  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. MDPI. [Link]

  • Oxidants for thiol oxidation and redox-click chemistry. ResearchGate. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

Sources

Technical Support Center: Degradation Pathways of 1,2-Dithiolane-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiolane-containing molecules. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the expertise to anticipate, identify, and resolve issues related to the stability and degradation of these unique five-membered disulfide rings.

Introduction: The Dynamic Nature of the 1,2-Dithiolane Ring

The 1,2-dithiolane moiety, famously represented by molecules like α-lipoic acid and asparagusic acid, is a fascinating and reactive functional group.[1][2] Its unique properties are largely dictated by the significant ring strain imposed on the disulfide bond. Unlike the relaxed ~90° dihedral angle of linear disulfides, the five-membered ring constrains the C-S-S-C dihedral angle to less than 35°.[3] This geometric constraint leads to repulsion between the non-bonding electron pairs on the sulfur atoms, weakening the S-S bond and making the ring susceptible to various degradation pathways.[3] Understanding these pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of 1,2-dithiolane-containing molecules.

Q1: What are the primary degradation pathways for 1,2-dithiolane rings?

The degradation of the 1,2-dithiolane ring can proceed through several key pathways:

  • Ring-Opening Polymerization (ROP): This is one of the most common degradation routes, where the strained ring opens to form linear polydisulfide chains.[3] This can be initiated by:

    • Thermal Stress: Heating can provide sufficient energy to cleave the S-S bond.[4]

    • Photochemical Activation: UV light, even without an initiator, can trigger ROP.[4][5] Molecules like lipoic acid have a characteristic UV absorbance around 333 nm, and irradiation can lead to the formation of dithiyl radicals that initiate polymerization.[5]

    • Nucleophilic Attack: Thiolates (RS⁻) are potent initiators of anionic ROP through a thiol-disulfide exchange mechanism.[6] This is a critical consideration in biological systems or formulations containing free thiols.

    • Electrochemical Initiation: An electric potential can also initiate ROP of certain 1,2-dithiolane derivatives.[7]

  • Reduction: The strained disulfide bond is susceptible to reduction by various agents, leading to the formation of a stable, linear 1,3-dithiol.[8] Common reducing agents in a laboratory setting include zinc/HCl, while in biological systems, enzymes like thioredoxin reductase can reduce the 1,2-dithiolane ring of lipoic acid to dihydrolipoic acid (DHLA).[8][9]

  • Thiol-Disulfide Exchange: In the presence of external thiols, the 1,2-dithiolane ring can undergo rapid thiol-disulfide exchange reactions.[3][10] This is a dynamic process that can lead to the formation of mixed disulfides and is a key mechanism for the cellular uptake of some 1,2-dithiolane-containing molecules.[10]

  • Oxidation: The sulfur atoms in the 1,2-dithiolane ring can be oxidized to form chiral S-oxides.[1]

Q2: Why do some of my 1,2-dithiolane derivatives polymerize upon concentration or storage?

This phenomenon, often referred to as auto-polymerization, is a direct consequence of the inherent ring strain of the 1,2-dithiolane moiety.[3] Less substituted 1,2-dithiolanes are particularly prone to this, as they are less sterically hindered and have higher ring strain.[3] Even ambient light or trace impurities can be enough to initiate the ring-opening polymerization process.[4] Upon concentration, the proximity of the molecules increases, facilitating intermolecular reactions and accelerating polymerization.

Q3: How does the substitution pattern on the 1,2-dithiolane ring affect its stability?

The substitution pattern is a critical determinant of stability. Generally, increased substitution on the carbon backbone of the ring enhances stability.[3] For instance, more highly substituted 1,2-dithiolanes are more resistant to reduction and ring-opening.[3] This stabilizing effect is attributed to a reduction in ring strain and increased steric hindrance, which can impede the approach of initiating species.[3]

Q4: What is the effect of pH on the stability of 1,2-dithiolane-containing molecules?

The effect of pH is context-dependent. In general:

  • Alkaline conditions (high pH): Can favor the formation of thiolate anions from any trace thiols present. Thiolates are potent nucleophiles that can initiate anionic ring-opening polymerization.[6]

  • Acidic to Neutral conditions (low to neutral pH): Some molecules may exhibit greater stability in acidic to slightly acidic conditions.[11] However, specific reaction mechanisms can be acid-catalyzed. It is crucial to determine the pH stability profile for your specific molecule empirically.

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Guide 1: Unexpected Sample Degradation or Polymerization

Problem: You observe a loss of your 1,2-dithiolane-containing compound over time, or the formation of an insoluble precipitate (likely a polymer).

Causality Analysis: This is likely due to unintended ring-opening polymerization (ROP) or other degradation pathways initiated by environmental factors.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation & Mitigation cluster_2 Resolution Observe Unexpected Degradation/ Polymerization Protect Protect from Light: - Use amber vials - Work in low light Observe->Protect Temp Control Temperature: - Store at low temp (-20°C) - Avoid heat Observe->Temp Solvent Evaluate Solvent: - Use degassed solvents - Consider aprotic solvents Observe->Solvent Purity Assess Purity: - Check for thiol impurities - Re-purify if needed Observe->Purity Stable Stable Sample Protect->Stable Temp->Stable Solvent->Stable Purity->Stable

Caption: Troubleshooting workflow for unexpected degradation.

Detailed Steps:

  • Protect from Light:

    • Action: Immediately transfer your sample to amber vials or wrap clear vials in aluminum foil.

    • Rationale: 1,2-dithiolanes can undergo photochemically initiated ROP.[4][5] Minimizing light exposure is the first and most critical step.

  • Control Temperature:

    • Action: Store samples at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.

    • Rationale: Thermal energy can initiate the cleavage of the S-S bond, leading to polymerization.[4] Low temperatures reduce the kinetic energy of the system, slowing down degradation processes.

  • Evaluate Solvent and Atmosphere:

    • Action: Use freshly distilled or high-purity, degassed solvents. Store solutions under an inert atmosphere (e.g., argon or nitrogen).

    • Rationale: Dissolved oxygen can participate in oxidative degradation pathways. Degassing removes oxygen, and an inert atmosphere prevents its re-entry.

  • Assess Purity:

    • Action: Analyze your sample for the presence of free thiol impurities using a technique like Ellman's test or LC-MS. If impurities are found, re-purify your compound.

    • Rationale: Trace amounts of thiol-containing impurities can act as potent initiators for anionic ROP.[6]

Guide 2: Issues with Analytical Reproducibility (HPLC)

Problem: You are experiencing poor peak shape, shifting retention times, or the appearance of unexpected peaks during HPLC analysis.

Causality Analysis: This can be due to on-column degradation, where the stationary phase or mobile phase conditions promote the degradation of the 1,2-dithiolane.[12]

Troubleshooting Protocol:

ParameterPotential IssueRecommended SolutionRationale
Mobile Phase pH promoting degradationBuffer the mobile phase to a slightly acidic pH (e.g., 2-5) using formic acid or trifluoroacetic acid.[12]Suppresses the ionization of silanol groups on the column and can stabilize the analyte.
Temperature On-column thermal degradationUse a column thermostat set to a lower temperature (e.g., 20-25°C).Minimizes thermal degradation during the chromatographic run.
Run Time Prolonged exposure to column conditionsDevelop a faster gradient method to reduce the analysis time.[12]Decreases the residence time of the analyte on the column, limiting the opportunity for degradation.
Sample Diluent Degradation in the autosampler vialDissolve the sample in an aprotic solvent like acetonitrile just before injection.[12]Minimizes hydrolysis or other solvent-mediated degradation while waiting for analysis.

Experimental Protocol: Verifying On-Column Degradation

  • Prepare a fresh standard of your 1,2-dithiolane compound in an appropriate aprotic solvent.

  • Inject the standard immediately onto the HPLC system and record the chromatogram.

  • Let the same standard sit in the autosampler for several hours (e.g., 4-8 hours) and reinject.

  • Compare the chromatograms. A decrease in the main peak area and/or the growth of new degradation peaks in the second injection is strong evidence of degradation within the sample vial or on-column.[12]

Part 3: Key Degradation Pathways and Mechanisms

This section provides a more detailed look at the chemical mechanisms underlying the degradation of 1,2-dithiolanes.

Thiol-Initiated Ring-Opening Polymerization

This is a critical pathway, especially in biological contexts or when working with thiol-containing reagents.

G cluster_0 Initiation cluster_1 Propagation Initiation R'-S⁻ + Dithiolane Ring -> R'-S-S-CH₂-CH(R)-CH₂-S⁻ Propagation Thiolate-terminated polymer + Dithiolane Ring -> Longer Polymer Chain Initiation->Propagation Thiol-Disulfide Exchange

Caption: Anionic Ring-Opening Polymerization Pathway.

Mechanism:

  • Initiation: A nucleophilic thiolate anion (R'-S⁻) attacks one of the sulfur atoms of the 1,2-dithiolane ring. This results in a thiol-disulfide exchange reaction that opens the ring, forming a linear disulfide with a terminal thiolate.[6]

  • Propagation: The newly formed terminal thiolate is itself a nucleophile and can attack another 1,2-dithiolane monomer. This process repeats, leading to the formation of a long polydisulfide chain.[6]

Photochemical Degradation

UV light provides the energy to homolytically cleave the weak S-S bond.

G cluster_0 Activation cluster_1 Reaction Pathways Activation Dithiolane Ring + hv (UV light) -> Dithiyl Biradical (•S-CH₂-CH(R)-CH₂-S•) Polymerization Initiates Radical Polymerization Activation->Polymerization Reduction H-atom abstraction -> Dihydrolipoic Acid (DHLA) Activation->Reduction

Caption: Photochemical Degradation Pathways.

Mechanism:

  • Activation: Absorption of a photon (hv) with sufficient energy (typically in the UVA range) cleaves the S-S bond, forming a dithiyl biradical.[5]

  • Reaction Pathways: This highly reactive biradical can then:

    • Initiate radical polymerization by attacking another 1,2-dithiolane monomer.[4]

    • Undergo intra- or intermolecular hydrogen atom abstraction from the solvent or another molecule to form the corresponding 1,3-dithiol (e.g., dihydrolipoic acid).[5]

References

Sources

"purification of 4-Methyl-1,2-dithiolane-4-carboxylic acid by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Methyl-1,2-dithiolane-4-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Methyl-1,2-dithiolane-4-carboxylic acid by column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory.

Section 1: Pre-Chromatography Essentials & FAQs

This section addresses the foundational knowledge required before attempting the purification. Understanding the compound's properties is the first step to developing a robust purification protocol.

Q1: What are the key chemical properties of 4-Methyl-1,2-dithiolane-4-carboxylic acid that influence its chromatographic behavior?

A1: The purification strategy is dictated by three core features of the molecule:

  • The Carboxylic Acid Group: This functional group is polar and acidic (predicted pKa ≈ 3.92)[1]. On a standard silica gel stationary phase, which is itself weakly acidic, this can lead to strong interactions. The analyte can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms, which have vastly different polarities, often resulting in significant peak tailing or "streaking" on a TLC plate or column.[2] To ensure the compound moves as a single, well-defined band, we must suppress this deprotonation.

  • The Dithiolane Ring: The five-membered ring containing a disulfide bond is moderately polar.[3] This strained S-S bond is susceptible to certain chemical conditions; it can be oxidized or undergo ring-opening polymerization, especially under thermal stress or in the presence of certain initiators.[3] Therefore, the choice of solvents and the duration of the purification process should be considered to maintain the compound's integrity.

  • Overall Polarity: As a small molecule with two sulfur atoms and a carboxylic acid, it is a polar compound. This necessitates the use of polar mobile phases for elution on a normal-phase column.[4]

PropertyValueSource
Molecular Formula C₅H₈O₂S₂[1][5][6]
Molecular Weight 164.25 g/mol [3][5]
Predicted pKa 3.92 ± 0.20[1]
XLogP3 0.6[1][5]

Q2: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for rapidly developing your column chromatography method. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35, ensuring good separation from impurities.

Step-by-Step TLC Method Development Protocol:

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate, methanol, or dichloromethane).

  • Initial Solvent System: Start with a moderately polar binary mixture, such as 50:50 Ethyl Acetate/Hexane.

  • Acidification (Crucial Step): To prevent streaking, add 0.5-1% acetic acid or formic acid to your chosen mobile phase.[2][7] This creates an acidic environment, forcing the equilibrium of your compound to its less polar, protonated form (R-COOH), leading to sharper spots.

  • Spotting & Development: Spot the crude mixture on a silica gel TLC plate and develop it in a chamber saturated with the acidic mobile phase.

  • Visualization: Since 4-Methyl-1,2-dithiolane-4-carboxylic acid lacks a strong UV chromophore, UV visualization may be ineffective.[8] Use a chemical stain for visualization. The two most effective stains are:

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. The disulfide bond in the dithiolane ring is readily oxidized, appearing as a yellow or brown spot against a purple background.[9]

    • Bromocresol Green Stain: This is a pH indicator stain specific for acidic compounds.[10][11] The carboxylic acid will appear as a yellow spot on a blue or green background.[9]

  • Optimization:

    • If Rf is too low (<0.2): Increase the polarity of the mobile phase. For an Ethyl Acetate/Hexane system, increase the proportion of ethyl acetate. You can also add a small amount of a more polar solvent like methanol.

    • If Rf is too high (>0.5): Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

Q3: My compound streaks badly on the TLC plate, even with some acid. What's wrong?

A3: Severe streaking, even with an acidified eluent, points to a few potential issues:

  • Insufficient Acid: For particularly acidic compounds or on certain grades of silica, 0.5% acid may not be enough. Try increasing the concentration to 1-2%.

  • Sample Overload: Applying too concentrated a sample to the TLC plate will cause streaking regardless of the mobile phase.[2] Dilute your sample and re-spot.

  • Inappropriate Solvent for Spotting: If you dissolve your sample in a very polar solvent (like pure methanol) and your mobile phase is much less polar, the sample may not properly equilibrate as the solvent front moves past, causing it to streak from the baseline. Try to dissolve the sample in a solvent with polarity similar to or slightly less than the mobile phase.

  • Compound Instability: While less common, the compound could be degrading on the silica plate.[12] This can be tested by running a "2D TLC," where a plate is run in one direction, dried, and then run again at a 90-degree angle in the same solvent. If new spots appear off the diagonal, decomposition is occurring.

Section 2: The Column Chromatography Workflow

This section provides a detailed protocol for the purification process, from column packing to fraction analysis.

Workflow for Purification of 4-Methyl-1,2-dithiolane-4-carboxylic acid

G cluster_prep Preparation cluster_column Column Execution cluster_post Analysis & Isolation TLC 1. TLC Method Development (Rf ≈ 0.3) Solvent 2. Prepare Acidified Mobile Phase (e.g., EtOAc/Hex + 1% AcOH) TLC->Solvent Slurry 3. Prepare Silica Slurry in Mobile Phase Solvent->Slurry Pack 4. Pack Column (Wet Packing) Slurry->Pack Load 5. Load Sample (Minimal Volume or Dry Loading) Pack->Load Elute 6. Elute with Mobile Phase (Constant Pressure) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC with Staining) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent (Rotary Evaporation) Pool->Evaporate

Caption: Workflow for column chromatography purification.

Detailed Experimental Protocol
  • Column Preparation (Wet Packing):

    • Select a glass column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude sample weight).

    • In a beaker, prepare a slurry of silica gel in your pre-determined, acidified mobile phase. Stir well to remove air bubbles.

    • Pour the slurry into the column. Use gentle pressure from a pump or nitrogen line to pack the silica bed evenly, ensuring no cracks or channels form.[13]

  • Sample Loading:

    • Dissolve your crude 4-Methyl-1,2-dithiolane-4-carboxylic acid in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the concentrated sample solution to the top of the packed silica bed.

    • Alternative (Dry Loading): For samples not easily soluble in the mobile phase, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands.

  • Elution and Fraction Collection:

    • Begin eluting with the acidified mobile phase, maintaining a constant flow rate.

    • Collect fractions of a consistent volume. The appropriate volume depends on the column size, but 10-20 mL per fraction is a common starting point.

  • Fraction Analysis:

    • Use TLC (with the same acidified eluent) to analyze the collected fractions. Spot multiple fractions per plate to quickly identify which ones contain your pure product.

    • Visualize the plates using KMnO₄ or bromocresol green stain.

    • Pool the fractions containing only the pure desired compound.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Note: The added acetic or formic acid is volatile and should co-evaporate with the mobile phase. If residual acid is a concern, further purification steps like an aqueous wash of a redissolved sample may be necessary.

Section 3: Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This guide helps diagnose and solve common problems.

Troubleshooting Decision Tree

G Start Problem Encountered NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep LowYield Low Recovery? Start->LowYield TooPolar Cause: Mobile Phase Too Non-Polar NoElution->TooPolar WrongSolvent Cause: Poor Solvent Choice (Bad Rf) PoorSep->WrongSolvent Overload Cause: Column Overloaded PoorSep->Overload BadPacking Cause: Poor Column Packing PoorSep->BadPacking Decomp Cause: Decomposition on Silica LowYield->Decomp StuckOnColumn Cause: Irreversible Binding LowYield->StuckOnColumn Sol_IncreasePolarity Solution: Increase eluent polarity (e.g., add more EtOAc/MeOH) TooPolar->Sol_IncreasePolarity Sol_ReoptimizeTLC Solution: Re-develop TLC method to achieve Rf 0.25-0.35 WrongSolvent->Sol_ReoptimizeTLC Sol_ReduceLoad Solution: Use less sample or a wider column Overload->Sol_ReduceLoad Sol_Repack Solution: Repack column carefully, ensuring no channels/cracks BadPacking->Sol_Repack Sol_CheckStability Solution: Test stability on silica (2D TLC). Consider alternative stationary phase (Alumina, C18) Decomp->Sol_CheckStability StuckOnColumn->Sol_IncreasePolarity

Caption: Decision tree for troubleshooting common issues.

Q&A Troubleshooting

Q: My compound won't elute from the column, even after I've passed many column volumes of solvent. A: This is a classic sign that your mobile phase is not polar enough to displace the highly polar carboxylic acid from the silica gel.

  • Cause: The analyte has a much stronger affinity for the stationary phase than the mobile phase.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, slowly increase the percentage of ethyl acetate. If that is still insufficient, you can begin adding a small amount (1-5%) of methanol to the mobile phase. Methanol is very polar and highly effective at eluting polar compounds from silica.

Q: I'm getting mixed fractions. My product and an impurity are eluting together. A: This indicates poor resolution, which can stem from several factors.

  • Cause 1: Inadequate Solvent System. Your TLC may have shown separation, but it might not have been optimal. An Rf value that is too high (>0.4) on the TLC plate often translates to poor separation on the column.

  • Solution 1: Re-develop your TLC conditions to achieve a lower Rf for your product and maximize the distance (ΔRf) between your product and the impurity.[12]

  • Cause 2: Column Overloading. You have loaded too much crude material for the amount of silica gel used. The bands broaden as they travel down the column, leading to overlap.

  • Solution 2: Reduce the amount of sample loaded or increase the column diameter and amount of silica gel.

Q: My final yield is very low. Where did my compound go? A: Low recovery suggests that the compound was lost during the purification process.

  • Cause 1: Decomposition on Silica. The strained dithiolane ring or other parts of the molecule may not be completely stable to the acidic environment of the silica gel over the time it takes to run the column.[12]

  • Solution 1: Minimize the time the compound spends on the column by using slightly more pressure to increase the flow rate. If decomposition is confirmed, you may need to switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[12][14]

  • Cause 2: Irreversible Adsorption. The compound is so polar that it has not eluted from the column with the chosen solvent system.

  • Solution 2: Try flushing the column with a very polar solvent, such as 10-20% methanol in dichloromethane (with 1% acetic acid), to see if you can recover the remaining material.

References

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Pesek, J., & Matyska, M. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Retrieved from [Link]

  • Analytical Chemistry Group. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids.
  • ResearchGate. (2022, October 12). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Organic Syntheses. (2022, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid TLC. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

Sources

"improving the solubility of 4-Methyl-1,2-dithiolane-4-carboxylic acid for in vitro assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction: Navigating the Solubility Challenge

4-Methyl-1,2-dithiolane-4-carboxylic acid is a compound of significant interest in biomedical research, particularly for its role as a potential modulator of cellular redox systems.[1][2] However, like many carboxylic acids with moderate lipophilicity, researchers frequently encounter challenges in achieving and maintaining its solubility in the aqueous environments required for in vitro assays. Compound precipitation can lead to inaccurate concentration measurements, high variability, and unreliable experimental outcomes.

This guide provides a comprehensive, structured approach to understanding and overcoming the solubility hurdles associated with 4-Methyl-1,2-dithiolane-4-carboxylic acid. We will move from fundamental principles to step-by-step protocols and advanced troubleshooting, empowering you to generate robust and reproducible data.

Section 1: Understanding the Compound - A Physicochemical Profile

The key to solving solubility issues lies in understanding the compound's inherent chemical properties. The structure features a somewhat lipophilic dithiolane ring and a weakly acidic carboxylic acid group, which dictates its behavior in solution.

PropertyValueSignificance for SolubilitySource
Molecular Formula C₅H₈O₂S₂-[1][3]
Molecular Weight ~164.25 g/mol Essential for calculating molar concentrations.[1][3]
Predicted pKa 3.92 ± 0.20 Crucial. This indicates it is a weak acid. At a pH above ~4, the carboxylic acid will be deprotonated (ionized), significantly increasing its aqueous solubility. At a pH below this value, it will be in its neutral, less soluble form.[3]
Predicted XLogP3 0.6Indicates moderate lipophilicity. The compound is not extremely "greasy," but it is not freely soluble in water in its neutral form.[3][4]
Storage Temperature 2-8°CRecommended for maintaining compound integrity.[1][1]

The most critical parameter here is the pKa . The Henderson-Hasselbalch principle dictates that the ionization state of a weak acid is dependent on the pH of the solution. By raising the pH of the solvent to be at least 2 units above the pKa (i.e., pH > 6.0), we can ensure that >99% of the compound exists in its charged, water-soluble carboxylate form, dramatically improving its solubility.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS or cell media). Why is this happening?

A: This is a classic example of "kinetic" solubility failure.[7] You are rapidly shifting the compound from a favorable organic environment (DMSO) where it is highly soluble to an unfavorable aqueous one. Even if the final concentration is theoretically below its thermodynamic solubility limit, the localized high concentration at the point of dilution can cause it to crash out of solution before it can properly disperse. The pH of your aqueous buffer is also critical; if it is not sufficiently basic to ionize the carboxylic acid, precipitation is more likely.

Q2: What is the best solvent for making a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions of moderately lipophilic compounds.[8][9] It is an excellent solvent for 4-Methyl-1,2-dithiolane-4-carboxylic acid. However, the primary goal is to use a stock solution that facilitates subsequent dilution into your final assay medium. Therefore, preparing a stock in a slightly basic aqueous solution is often a superior strategy (see Protocol 3.2).

Q3: How much DMSO can I tolerate in my cell-based assay?

A: This is highly dependent on the cell line and the assay endpoint. As a general rule, most cell-based assays can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity.[8][10] However, some sensitive assays or cell lines may show effects at concentrations as low as 0.1%.[11] It is imperative to always run a vehicle control (your final assay medium containing the same final concentration of DMSO used for your test compound) to account for any solvent effects.[8]

Q4: I've heard that dithiolane rings can be unstable. Is this a concern?

A: Yes, the 1,2-dithiolane ring is strained and can be susceptible to reactions like thiol-disulfide exchange or even polymerization under certain conditions.[1][12] To mitigate this, we recommend preparing fresh dilutions from your stock solution for each experiment, avoiding long-term storage of dilute aqueous solutions, and storing the solid compound and DMSO stock at 2-8°C, protected from light and moisture.[1]

Section 3: Troubleshooting and Step-by-Step Protocols

Protocol 3.1: Standard Method for Preparing a DMSO Stock Solution

This protocol is a starting point if other methods are not feasible.

  • Weighing: Accurately weigh out a small amount of 4-Methyl-1,2-dithiolane-4-carboxylic acid in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at 2-8°C or -20°C in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.

Protocol 3.2: pH-Adjusted Solubilization Strategy (Primary Recommendation)

This method leverages the compound's pKa to achieve superior aqueous solubility and is the most recommended approach.

  • Prepare a Basic Solvent: Prepare a sterile solution of 10-20 mM Sodium Hydroxide (NaOH) in water or use a standard buffer like PBS at pH 7.4.

  • Weighing: Accurately weigh the compound into a sterile tube.

  • Initial Dissolution: Add a small volume of the basic solvent to the solid. The goal is to create a concentrated stock (e.g., 10 mM). The basic pH will deprotonate the carboxylic acid, forming the highly soluble sodium salt in situ.

  • Mixing & Neutralization (Optional but Recommended): Vortex thoroughly until fully dissolved. If you started with NaOH, you can now add a buffer (like 10x PBS) and adjust the volume with water to reach your final stock concentration in a physiologically compatible buffer (e.g., 1x PBS, pH 7.4).

  • Final Dilution: This aqueous stock solution can now be easily and reliably diluted into your cell culture medium or assay buffer for your final working concentrations.

Protocol 3.3: Systematic Solubility Assessment Workflow

If you need to determine the maximum achievable solubility in your specific assay buffer, follow this workflow.

  • Prepare High-Concentration Stock: Make a 50 mM stock solution in 100% DMSO.

  • Set Up Dilution Plate: In a 96-well plate, add your final aqueous assay buffer to each well.

  • Serial Dilution: Add a small volume of the DMSO stock to the first well to achieve a high concentration (e.g., 200 µM) with a consistent DMSO percentage (e.g., 0.4%). Serially dilute this across the plate.

  • Incubate: Allow the plate to equilibrate at room temperature or 37°C for 1-2 hours.

  • Inspect for Precipitation: Visually inspect the plate against a dark background. You can also use a plate reader to measure light scattering (nephelometry) to detect precipitate formation more sensitively.[7] The highest concentration that remains clear is your kinetic solubility limit under these conditions.

Section 4: Visualization & Workflows

Solubility Strategy Decision Tree

This diagram outlines the logical progression for selecting the appropriate solubilization method.

G start Goal: Prepare Soluble Working Solution check_direct Attempt to dissolve directly in aqueous buffer (pH 7.4) at final concentration? start->check_direct is_soluble Is it soluble? check_direct->is_soluble success Success! Proceed with Assay is_soluble->success Yes prep_stock Prepare a concentrated stock solution is_soluble->prep_stock No choose_stock Choose Stock Type prep_stock->choose_stock ph_adjust pH-Adjusted Aqueous Stock (Protocol 3.2) [RECOMMENDED] choose_stock->ph_adjust Path 1 dmso_stock DMSO Stock (Protocol 3.1) choose_stock->dmso_stock Path 2 dilute Dilute stock into final assay buffer ph_adjust->dilute dmso_stock->dilute check_precip Does it precipitate? dilute->check_precip check_precip->success No failure Failure: Precipitation Re-evaluate strategy check_precip->failure Yes failure->choose_stock Try other path advanced Consider Advanced Methods (e.g., Cyclodextrins) failure->advanced

Caption: Decision tree for selecting a solubilization strategy.

Experimental Workflow for Solubility Assessment

This diagram details the steps outlined in Protocol 3.3.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 1. Prepare 50 mM Stock in 100% DMSO e1 3. Add DMSO stock to first well (e.g., to 200 µM) p1->e1 p2 2. Dispense Assay Buffer into 96-well plate p2->e1 e2 4. Serially dilute across the plate e1->e2 e3 5. Incubate for 1-2 hours at assay temperature e2->e3 a1 6. Visually inspect for precipitate (turbidity) e3->a1 a2 7. (Optional) Read plate on nephelometer a1->a2 a3 8. Determine Highest Soluble Concentration a1->a3 a2->a3

Caption: Workflow for systematic kinetic solubility assessment.

Section 5: Advanced Solubilization Strategies

For particularly challenging applications requiring very high concentrations, or if pH modification is not possible, consider these advanced options:

  • Co-solvents: While DMSO is common, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be tested.[13] The principle remains the same: create a high-concentration stock and dilute, always being mindful of the final solvent concentration's effect on the assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[14][15] Formulations using hydroxypropyl-β-cyclodextrin (HP-β-CD) can be particularly effective. This requires more formulation development but can be a powerful tool.

Section 6: Summary of Best Practices

  • Leverage the pKa: The most effective strategy is to use a buffer with a pH > 6.0 to ionize the carboxylic acid.

  • Control Your Solvent: Keep the final concentration of any organic solvent (e.g., DMSO) below 0.5% and consistent across all wells, including controls.

  • Prepare Fresh: Due to the potential for dithiolane ring instability, prepare fresh dilutions of your working solutions from a concentrated stock for each experiment.

  • Visually Inspect: Always look for signs of precipitation in your stock solutions and in your assay plate after dilution.

  • Start Low: Begin your experiments with a concentration that you have confirmed is soluble before moving to higher concentrations.

By applying these principles and protocols, you can confidently prepare soluble, stable, and accurate solutions of 4-Methyl-1,2-dithiolane-4-carboxylic acid for your in vitro research, leading to more reliable and reproducible results.

References

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules. Available from: [Link]

  • LookChem (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Available from: [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. Available from: [Link]

  • Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]

  • LookChem (n.d.). Cas 2224-02-4,1,2-Dithiolane-4-carboxylicacid(6CI,7CI,8CI,9CI). Available from: [Link]

  • Sahu, B. P., & Das, M. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • PubChem (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Available from: [Link]

  • Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. Available from: [Link]

  • Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Dao, T. P., et al. (2022). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Organic & Biomolecular Chemistry. Available from: [Link]

  • YouTube (2021). Solubility of Carboxylic Acids N5. Available from: [Link]

  • ResearchGate (2002). (PDF) Cyclodextrins in drug delivery (Review). Available from: [Link]

  • Azarmi, S., Roa, W., & Löbenberg, R. (2007). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
  • Organic Chemistry Portal (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]

  • Asgharian, R., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Figge, J., et al. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science. Available from: [Link]

  • ResearchGate (2024). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques | Request PDF. Available from: [Link]

  • Di Donato, C., et al. (2020). Polypseudorotaxanes of Pluronic® F127 with Combinations of α- and β-Cyclodextrins for Topical Formulation of Acyclovir. Nanomaterials. Available from: [Link]

  • Journal of the American Chemical Society (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Available from: [Link]

  • ResearchGate (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Semantic Scholar (2013). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Reddit (2010). How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Available from: [Link]

  • National Center for Biotechnology Information (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences (2012). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Available from: [Link]

  • ResearchGate (2013). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • MDPI (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Available from: [Link]

  • OSTI.GOV (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. Available from: [Link]

  • National Center for Biotechnology Information (2023). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Available from: [Link]

  • Elite Biogenix (n.d.). DMSO Solution 60ml. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,2-Dithiolane-Based Compounds as Thioredoxin Reductase Inhibitors: Beyond the Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer therapeutics, the thioredoxin (Trx) system presents a compelling target. Central to this system is thioredoxin reductase (TrxR), a selenoenzyme responsible for maintaining cellular redox homeostasis. Its upregulation in numerous cancer types makes it a prime candidate for inhibitor development. This guide provides a detailed comparison of two related 1,2-dithiolane compounds, asparagusic acid and its synthetic derivative, 4-methyl-1,2-dithiolane-4-carboxylic acid, in the context of TrxR inhibition.

Contrary to initial hypotheses, this guide will demonstrate, with supporting experimental evidence, that the 1,2-dithiolane ring, while a useful scaffold, is not in itself a potent pharmacophore for TrxR inhibition. Instead, true inhibitory power is unlocked when this scaffold is functionalized with a reactive moiety capable of covalent modification, such as a Michael acceptor.

Thioredoxin Reductase: A Guardian of Cellular Redox and a Target in Oncology

The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a cornerstone of cellular antioxidant defense and redox signaling.[1] TrxR, a dimeric flavoprotein with a highly reactive selenocysteine (Sec) residue in its active site, catalyzes the NADPH-dependent reduction of the active site disulfide in Trx. This process is critical for regulating cell growth, apoptosis, and DNA synthesis. In cancer cells, which often exhibit heightened levels of reactive oxygen species (ROS), the Trx system is frequently overexpressed to counteract oxidative stress, thus promoting survival and proliferation.[2] This dependency makes cancer cells particularly vulnerable to TrxR inhibition.

cluster_TrxR TrxR Catalytic Cycle NADPH NADPH TrxR_ox TrxR (Oxidized) FAD/S-S NADPH->TrxR_ox e⁻ NADP NADP+ TrxR_ox->NADP TrxR_red TrxR (Reduced) FADH₂/SH-Se⁻ TrxR_ox->TrxR_red Reduction TrxR_red->TrxR_ox Oxidation Trx_ox Trx-(S)₂ (Oxidized) TrxR_red->Trx_ox e⁻ Trx_red Trx-(SH)₂ (Reduced) Trx_ox->Trx_red Substrate_ox Oxidized Downstream Proteins Trx_red->Substrate_ox e⁻ Substrate_red Reduced Downstream Proteins Substrate_ox->Substrate_red

Caption: The Catalytic Cycle of Thioredoxin Reductase (TrxR).

The 1,2-Dithiolane Scaffold: Asparagusic Acid and its 4-Methyl Analog

The 1,2-dithiolane ring is a five-membered heterocycle containing a disulfide bond. The inherent strain in this ring, with a dihedral angle of less than 35° compared to ~90° in linear disulfides, makes the S-S bond more susceptible to cleavage and was initially thought to be a promising feature for interacting with the active site of TrxR.[3]

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a well-known organosulfur compound unique to the asparagus plant (Asparagus officinalis).[4][5] It is the metabolic precursor to the sulfurous compounds that give urine a distinctive odor after consuming asparagus.[4]

4-Methyl-1,2-dithiolane-4-carboxylic acid is a synthetic analog of asparagusic acid, featuring a methyl group at the C4 position alongside the carboxylic acid.[3][6] This substitution makes the C4 carbon a quaternary center.

Caption: Chemical Structures of the 1,2-Dithiolane Scaffolds.

Despite the interesting chemistry of the dithiolane ring, recent comprehensive studies have challenged its role as a direct inhibitor of TrxR. Research involving a series of 1,2-dithiolane-4-carboxylic acid analogs, including asparagusic acid itself, revealed that the presence of the dithiolane moiety alone is insufficient to cause significant TrxR inhibition.[2][7] These compounds were found to be largely inactive, proving the inability of the 1,2-dithiolane group to serve as an effective pharmacophore for TrxR interaction on its own.[7][8] While no direct inhibitory data exists for 4-methyl-1,2-dithiolane-4-carboxylic acid, its structural similarity to the inactive parent compound strongly suggests it would also be a poor inhibitor.

Unlocking Potency: The Role of the Michael Acceptor

The key to transforming the inactive 1,2-dithiolane scaffold into a potent TrxR inhibitor lies in the addition of a Michael acceptor . A Michael acceptor is an α,β-unsaturated carbonyl compound (or related electron-withdrawing group) that can undergo nucleophilic addition. The highly nucleophilic selenolate anion (Se⁻) of the Sec residue in TrxR's active site can act as the nucleophile, attacking the electrophilic β-carbon of the Michael acceptor. This forms a stable, covalent bond, leading to irreversible inhibition of the enzyme.

TrxR TrxR Active Site Sec-Se⁻ Cys-S⁻ Inhibitor Dithiolane Scaffold Michael Acceptor (e.g., α,β-unsaturated carbonyl) TrxR:sec->Inhibitor:ma Nucleophilic Attack Adduct Covalently Modified TrxR (Inactive Enzyme) Inhibitor->Adduct Covalent Bond Formation

Caption: Mechanism of Irreversible TrxR Inhibition.

Studies have confirmed that when the carboxylic acid of asparagusic acid is coupled with moieties containing a Michael acceptor (such as coumarin derivatives), the resulting compounds become potent TrxR inhibitors.[2][7]

Quantitative Comparison: A Tale of Two Moieties

The most effective way to compare these compounds is to analyze the structure-activity relationship (SAR) data. The table below summarizes the inhibitory activity against recombinant rat TrxR1 for asparagusic acid derivatives. The data clearly illustrates that the parent scaffold is inactive, while the addition of a Michael acceptor-containing group leads to potent, micromolar-level inhibition.

CompoundKey Structural FeatureTrxR1 Inhibition @ 200 µMIC₅₀ (µM)
Asparagusic Acid Analogs (e.g., 2a-e, 2f, 2h, 2i, 2l)Lone 1,2-dithiolane moiety< 50%> 200
Derivative 2g (Sulfonamide bioisostere)1,2-dithiolane + Michael Acceptor> 50%186.0 ± 1.2
Derivative 2j (N-(2-Oxo-2H-chromen-3-yl) amide)1,2-dithiolane + Michael Acceptor> 50%5.3 ± 0.9
Derivative 2k (N-(2-Oxo-2H-chromen-6-yl) amide)1,2-dithiolane + Michael Acceptor> 50%11.2 ± 1.1

Data synthesized from Nikitjuka et al., Molecules, 2023.[1][7]

This data provides a clear and compelling narrative: the inhibitory activity is not derived from the 1,2-dithiolane ring of asparagusic acid or its 4-methyl analog, but rather from the appended Michael acceptor moiety that engages in covalent bonding with the enzyme's active site.[7]

Experimental Protocol: In Vitro Thioredoxin Reductase Inhibition Assay

To validate the inhibitory potential of novel compounds against TrxR, the 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) reduction assay is a widely accepted and robust method.[9][10]

Principle: In the presence of NADPH, TrxR catalyzes the reduction of the disulfide bond in DTNB, producing two molecules of 2-thio-2-nitrobenzoic acid (TNB²⁻). TNB²⁻ is a vibrant yellow-colored compound with a maximum absorbance at 412 nm. An inhibitor will decrease the rate of TNB²⁻ formation, which can be monitored spectrophotometrically.[11]

cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_reagents Prepare Assay Buffer, NADPH, DTNB, TrxR Enzyme, and Inhibitor Stock Solutions setup Pipette Buffer, NADPH, and Inhibitor (or vehicle) into microplate wells prep_reagents->setup preincubate Pre-incubate mixture at 25°C for 15 min setup->preincubate initiate Initiate reaction by adding TrxR Enzyme preincubate->initiate start_read Immediately add DTNB to all wells initiate->start_read kinetic_read Measure absorbance at 412 nm in kinetic mode for 10-20 min start_read->kinetic_read calc_rate Calculate the rate of reaction (ΔAbs/min) for each well kinetic_read->calc_rate calc_inhibition Calculate % Inhibition relative to vehicle control calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ from dose-response curve calc_inhibition->calc_ic50

Caption: Experimental Workflow for the DTNB-based TrxR Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as 100 mM potassium phosphate with 10 mM EDTA, pH 7.0.[10]

    • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 0.24 mM.[10]

    • DTNB Solution: Prepare a stock solution of DTNB (e.g., 100 mM) in a suitable solvent like DMSO. The final assay concentration is typically around 1 mM.[10]

    • Enzyme Solution: Dilute recombinant TrxR1 to the desired concentration in assay buffer. Keep on ice.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., 4-methyl-1,2-dithiolane-4-carboxylic acid, asparagusic acid, or positive controls) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer to bring the final volume to 200 µL.

      • 2 µL of inhibitor solution (or vehicle for control).

      • NADPH solution.

    • Pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[9]

    • Initiate the reaction by adding the TrxR enzyme solution to all wells except the blank.

    • Immediately add the DTNB solution to start the reaction.

    • Place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 412 nm every 30 seconds for 10-20 minutes (kinetic mode).

    • Determine the reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The true potential for this class of compounds is realized only upon conjugation to a reactive moiety, specifically a Michael acceptor, which enables covalent and irreversible inhibition of the TrxR enzyme.[7][12] The dramatic increase in potency, with IC₅₀ values shifting from >200 µM to the low single-digit micromolar range, underscores this critical structure-activity relationship. For researchers in drug development, the path forward is clear: the focus should not be on the dithiolane ring itself, but on using it as a carrier for precisely targeted reactive groups to effectively shut down the thioredoxin reductase engine in cancer cells.

References

  • Shi, W., et al. (2024). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. STAR Protocols, 5(3), 103489. Available at: [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. Available at: [Link]

  • Nikitjuka, A., & Žalubovskis, R. (2022). The investigation of cyclic disulfide analogs, such as asparagusic acid and its analogs, remains an attractive and less-investigated concept in the design of potential TrxR inhibitors. ResearchGate. Available at: [Link]

  • Nikitjuka, A., & Žalubovskis, R. (2022). Development of natural-like small inhibitors of selenoenzymes. Sciforum. Available at: [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? National Center for Biotechnology Information. Available at: [Link]

  • Self, W. T. (2012). Measurement of Thioredoxin and Thioredoxin Reductase. ResearchGate. Available at: [Link]

  • Nikitjuka, A., & Žalubovskis, R. (2022). Asparagusic Acid – A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. ResearchGate. Available at: [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed. Available at: [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? MDPI. Available at: [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. Available at: [Link]

  • PubChem (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Takeda Chemical Industries, Ltd. (1970). US Patent 3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids. Google Patents.
  • Vergoten, G., & Bailly, C. (2025). Interaction of Asparagusic Acid, Asparaptines and Related Dithiolane Derivatives With Angiotensin-Converting Enzyme-2 (ACE-2): A Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia (n.d.). Asparagusic acid. Available at: [Link]

  • Mitchell, S. C. (2013). Asparagusic acid. PubMed. Available at: [Link]

  • Schotte, L., & Ström, H. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica. Available at: [Link]

  • Katoh, A., et al. (1995). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Journal of Pesticide Science. Available at: [Link]

Sources

A Comparative Guide to 1,2-Dithiolane-Based Polymers for Self-Healing Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of creating more durable and sustainable materials, the field of self-healing polymers has garnered significant attention. Among the various chemical moieties enabling this remarkable property, the 1,2-dithiolane ring, a five-membered cyclic disulfide, stands out for its unique reactivity and versatility. This guide provides a comprehensive comparative analysis of 1,2-dithiolane-based polymers for researchers, scientists, and drug development professionals. We will delve into the underlying chemistry, compare different dithiolane precursors and polymer architectures, and provide detailed experimental protocols to facilitate further research and development in this exciting area.

The Chemistry of 1,2-Dithiolane: A Foundation for Dynamic Materials

The self-healing capability of 1,2-dithiolane-based polymers stems from the dynamic nature of the disulfide bond within the strained five-membered ring. This dynamism is primarily harnessed through two key mechanisms: disulfide exchange and ring-opening polymerization (ROP).

  • Disulfide Exchange: This process involves the reversible cleavage and reformation of disulfide bonds. When a polymer containing these bonds is damaged, the disulfide linkages at the fractured interface can exchange with each other, leading to the formation of new bonds across the damaged surfaces and subsequent healing. This exchange can be triggered by various stimuli, including heat, light, or changes in pH. The disulfide-disulfide metathesis is a primary reaction responsible for the self-healing in many of these polymers.[1]

  • Ring-Opening Polymerization (ROP): The inherent ring strain of the 1,2-dithiolane moiety makes it susceptible to ROP, where the cyclic disulfides open to form linear polydisulfide chains. This process can be initiated by thiols, heat, or light, and its reversible nature allows for the dynamic cross-linking and de-cross-linking of the polymer network, contributing to the material's self-healing ability.[2][3]

The choice of initiator and reaction conditions can significantly influence the polymerization process and the final properties of the material. For instance, thiolate-initiated anionic ROP is a common method for synthesizing polydisulfides from 1,2-dithiolanes.[2][3]

Comparative Analysis of 1,2-Dithiolane Monomers

The properties of the final self-healing polymer are critically dependent on the choice of the 1,2-dithiolane-containing monomer. The two most prominent examples are derived from naturally occurring compounds: lipoic acid and asparagusic acid.

Lipoic Acid vs. Asparagusic Acid Derivatives
FeatureLipoic Acid DerivativesMethyl Asparagusic Acid Derivatives
Source Naturally occurring antioxidantDerived from asparagusic acid
Reactivity Generally lower reactivity in surface-initiated polymerizationHigher reactivity in surface-initiated disulfide-exchange polymerization
Resulting Polymer Properties Often leads to more rigid, resilient, and sometimes brittle materialsTends to form more dynamic, adaptable, and self-healing materials, particularly in hydrogels

A key study highlighted that for substrate-initiated synthesis of cell-penetrating poly(disulfide)s in solution, lipoic acid is the preferred monomer, whereas for growing functional architectures directly on surfaces, asparagusic acid derivatives are more suitable. This difference in reactivity can be attributed to subtle changes in the molecular structure that have significant consequences for polymerization behavior.

For instance, hydrogels derived from methyl asparagusic acid have been shown to be highly dynamic and self-healing, while those derived from lipoic acid are more rigid and brittle. This underscores the importance of monomer selection in tailoring the final properties of the self-healing material.

The Influence of the Polymer Backbone

The polymer backbone into which the 1,2-dithiolane moiety is incorporated plays a crucial role in determining the overall mechanical properties and self-healing efficiency of the material. The flexibility and mobility of the polymer chains are critical factors; self-healing is generally favored in flexible polymers with low glass transition temperatures (Tg).[1]

Polyurethanes

Polyurethanes are a versatile class of polymers that are frequently used to create self-healing materials. The incorporation of disulfide bonds into the polyurethane backbone can be achieved by using a chain extender containing a disulfide bond. The resulting materials can exhibit excellent self-healing properties, often in combination with other dynamic interactions like hydrogen bonding. The compromise between mechanical performance and healing capability can be tailored by adjusting the concentration of disulfide bonds.[4]

Epoxy Resins

Self-healable epoxy networks can be synthesized by incorporating an aromatic amine containing a disulfide bond. The flexibility of the epoxy network, which can be tuned by using different epoxy resins, influences the crosslinking density, glass transition temperature, and mechanical strength of the final material. Stress relaxation experiments can be used to investigate the dynamic covalent network character of the disulfide bonds.[5]

Hydrogels

Injectable and self-healing hydrogels can be formed through the thiol/disulfide exchange between thiol-functionalized polymers and dithiolane-modified crosslinkers. The use of 1,2-dithiolanes is particularly advantageous in hydrogel formation due to the enhanced reactivity of the disulfide bonds within the strained ring, which allows for self-healing under physiological conditions.

Quantitative Performance Comparison

The following table summarizes the performance of various 1,2-dithiolane and general disulfide-based self-healing polymers from the literature to provide a comparative overview.

Polymer System1,2-Dithiolane SourceHealing StimulusHealing ConditionsHealing Efficiency (%)Tensile Strength (MPa)Reference
Epoxy NetworkAromatic amine with disulfide bondHeatModerate Temperature8413[5]
PolyurethaneDisulfide-containing chain extenderHeat30°C for 24h725.01[4]
PolyurethaneDisulfide bonds and hydrogen bondsHeat60°C for 12h>90-[6]
Epoxidized Natural RubberLipoic AcidHeat80°C for 3h99-[7]
Waterborne PolyurethaneDisulfide bonds in main chainHeat65°C for 10 min90.5-[6]
Polyimide FilmCystamineHeatTg + 30°C for 24h91.8>99

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of 1,2-dithiolane-based self-healing polymers.

Synthesis of a Lipoic Acid-Based Polyurethane

This protocol describes the synthesis of a self-healing polyurethane incorporating lipoic acid as a diol component.

Materials:

  • Lipoic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Synthesis of Lipoic Acid Diol:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve lipoic acid and a molar excess of ethylene glycol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for several hours, continuously removing the water formed during the reaction.

    • After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

    • Purify the resulting lipoic acid diol by column chromatography.

  • Polyurethane Synthesis:

    • In a dry, nitrogen-purged reaction vessel, dissolve the synthesized lipoic acid diol in anhydrous DMF.

    • Add a stoichiometric amount of HDI to the solution.

    • Add a catalytic amount of DBTDL.

    • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours until the desired viscosity is reached.

    • Cast the resulting polymer solution into a mold and cure at an elevated temperature to obtain the final polyurethane film.

Characterization of Self-Healing Efficiency

Tensile Testing Protocol:

  • Prepare dumbbell-shaped specimens of the polymer film according to standard specifications (e.g., ASTM D638).

  • Perform a tensile test on a pristine (uncut) specimen using a universal testing machine to determine its original tensile strength and elongation at break.

  • Cut a separate specimen completely in half with a sharp razor blade.

  • Carefully bring the two cut surfaces back into contact and apply gentle pressure.

  • Subject the "healed" specimen to the desired healing conditions (e.g., a specific temperature for a set duration).

  • After the healing period, perform a tensile test on the healed specimen under the same conditions as the pristine sample.

  • Calculate the healing efficiency (η) as the ratio of the tensile strength of the healed sample to the tensile strength of the pristine sample: η (%) = (Tensile Strengthhealed / Tensile Strengthpristine) x 100

Spectroscopic Analysis of Disulfide Exchange

Raman and NMR spectroscopy are powerful tools to investigate the disulfide exchange mechanism.

  • Raman Spectroscopy: The S-S stretching vibration in disulfide bonds gives a characteristic peak in the Raman spectrum (around 500-550 cm-1). By monitoring the changes in the intensity and position of this peak upon heating or irradiation, the dynamics of disulfide bond cleavage and reformation can be studied.[8]

  • NMR Spectroscopy: 13C NMR spectroscopy can be used to follow the exchange reaction between different disulfide compounds. By monitoring the appearance of new peaks corresponding to the exchange product over time, the kinetics of the disulfide exchange can be determined.[9]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Self-Healing Mechanism via Disulfide Exchange

SelfHealingMechanism cluster_initial Intact Polymer cluster_damaged Damage Occurs cluster_healing Healing Process (Stimulus) cluster_healed Healed Polymer p1 Polymer Chain 1 -S-S- d1 Fractured Surface 1 -S• p1->d1 Fracture p2 Polymer Chain 2 -S-S- d2 Fractured Surface 2 •S- p2->d2 Fracture h1 Disulfide Exchange -S• + •S- d1->h1 d2->h1 healed New Bond Formation -S-S- h1->healed Reformation

Caption: Disulfide exchange mechanism for self-healing.

Experimental Workflow for Self-Healing Efficiency Testing

HealingEfficiencyWorkflow start Prepare Polymer Specimen pristine_test Tensile Test (Pristine) start->pristine_test damage Cut Specimen start->damage record_pristine Record Original Mechanical Properties pristine_test->record_pristine calculate Calculate Healing Efficiency record_pristine->calculate heal Apply Healing Stimulus (e.g., Heat) damage->heal healed_test Tensile Test (Healed) heal->healed_test record_healed Record Healed Mechanical Properties healed_test->record_healed record_healed->calculate end Report Results calculate->end

Caption: Workflow for determining self-healing efficiency.

Conclusion and Future Outlook

Polymers based on the 1,2-dithiolane moiety represent a highly promising class of self-healing materials. The ability to tailor their mechanical properties and healing efficiency through the judicious selection of the dithiolane precursor and the polymer backbone offers a wide design space for creating advanced, durable, and sustainable materials. The dynamic chemistry of the disulfide bond, whether through exchange reactions or ring-opening polymerization, provides a robust foundation for repeated healing cycles.

Future research in this area will likely focus on several key aspects:

  • Expanding the Monomer Library: The exploration of new 1,2-dithiolane derivatives to further tune the reactivity and properties of the resulting polymers.

  • Multi-stimuli Responsive Systems: The development of materials that can respond to multiple stimuli, allowing for more controlled and on-demand healing.

  • Improving Mechanical Robustness: Addressing the common trade-off between self-healing capability and mechanical strength to create materials suitable for a wider range of applications.

  • Biomedical Applications: Further investigation into the biocompatibility and biodegradability of these polymers for applications in drug delivery, tissue engineering, and medical devices.[2][3]

By continuing to unravel the fundamental structure-property relationships in these fascinating materials, the scientific community can unlock their full potential to create a new generation of smart, self-repairing products.

References

  • Nevejans, S., Ballard, N., Miranda, J. I., Reck, B., & Asua, J. M. (2016). The underlying mechanisms for self-healing of poly(disulfide)s. RSC Publishing. [Link]

  • Lipoic acid-based poly(disulfide)s: Synthesis and biomedical applications. University of Miami. [Link]

  • Investigation on Self-healing Property of Epoxy Resins Based on Disulfide Dynamic Links. (2025). ResearchGate. [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC - PubMed Central. [Link]

  • Self-Healing Polymer Films Based on Thiol–Disulfide Exchange Reactions and Self-Healing Kinetics Measured Using Atomic Force Microscopy. (2011). ACS Publications. [Link]

  • Self-Healing of Polymers and Polymer Composites. PMC - NIH. [Link]

  • Self-healing polyurethane based on disulfide bond and hydrogen bond. (2017). ResearchGate. [Link]

  • Synthesis and self-healing property of polyurethane modified with three-furyl diol. (2022). SN Applied Sciences. [Link]

  • Development of Self-Healing Polyurethane and Applications in Flexible Electronic Devices: A Review. (2024). MDPI. [Link]

  • Comparisons of various self-healing materials and its applications. ResearchGate. [Link]

  • Design of epoxidized natural rubber/poly(lipoic acid) elastomer with fast and efficient self-healing under a mild temperature. (2022). PubMed. [Link]

  • Lipoic acid-based poly(disulfide)s: Synthesis and biomedical applications. University of Miami. [Link]

  • Self-healing polyurethane elastomers: An essential review and prospects for future research. Elsevier. [Link]

  • Illustration of the healing process of the self-healing polyurethane. ResearchGate. [Link]

  • Comparison between the lifetime expansion of self-healing materials and traditional ones. ResearchGate. [Link]

  • Summary of the healing mechanisms, mechanical properties, healing time and healing efficiency of room-temperature self- healing polyurethanes. ResearchGate. [Link]

  • Self-healing polymers. ResearchGate. [Link]

  • Healable and self-healing polyurethanes using dynamic chemistry. ResearchGate. [Link]

  • Self-healing polymers: Synthesis methods and applications. ResearchGate. [Link]

  • Self-reinforced and self-healing dynamic covalent polymeric networks with shifting chemical structures. RSC Publishing. [Link]

  • Rheological and Self-Healing Behavior of Hydrogels Synthesized from l-Lysine-Functionalized Alginate Dialdehyde. MDPI. [Link]

  • Comparison of self-healing modes of capsule-based, vascular-based... ResearchGate. [Link]

  • Rheological and Self-Healing Behavior of Hydrogels Synthesized from l-Lysine-Functionalized Alginate Dialdehyde. University of Groningen research portal. [Link]

  • Intrinsically Self-Healing Polymers: From Mechanistic Insight to Current Challenges. Kinam Park. [Link]

  • Self-Healing Polymer Materials for Wire Insulation, Polyimides, Flat Surfaces, and Inflatable Structures. SciSpace. [Link]

Sources

Validating the Mechanism of Action of 4-Methyl-1,2-dithiolane-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxylic acid. We will explore its potential as a modulator of cellular redox pathways, comparing its performance with established alternatives through a series of robust experimental protocols. This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind each experimental choice to ensure a self-validating and rigorous investigation.

Introduction: The Enigmatic 4-Methyl-1,2-dithiolane-4-carboxylic acid

4-Methyl-1,2-dithiolane-4-carboxylic acid is a fascinating molecule characterized by a strained five-membered disulfide ring.[1] This inherent ring strain makes the disulfide bond more susceptible to reduction and participation in thiol-disulfide exchange reactions, a key feature in many biologically active compounds. Its structural similarity to asparagusic acid (1,2-dithiolane-4-carboxylic acid) suggests potential roles in modulating cellular redox environments.[2][3][4][5][6]

Recent studies on analogous 1,2-dithiolane-4-carboxylic acid derivatives have investigated their potential as inhibitors of thioredoxin reductase (TrxR), a critical enzyme in maintaining cellular redox homeostasis.[2][3][4][5] However, these studies have indicated that the dithiolane ring alone may be insufficient for potent TrxR inhibition, suggesting the necessity of other functional groups, such as a Michael acceptor, for significant activity.[2][3][4][5]

This guide will therefore explore two primary hypothetical mechanisms of action for 4-Methyl-1,2-dithiolane-4-carboxylic acid:

  • Direct Antioxidant Activity: The ability of the molecule to directly scavenge free radicals.

  • Modulation of the Nrf2-ARE Pathway: The potential to activate the master regulator of the antioxidant response, Nrf2.

We will compare its efficacy against two well-characterized compounds:

  • N-Acetylcysteine (NAC): A classic antioxidant that acts as a precursor to glutathione, a major cellular antioxidant.

  • Sulforaphane: A potent activator of the Nrf2 pathway.

Experimental Roadmap for Mechanistic Validation

To systematically investigate the mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxylic acid, we propose a tiered experimental approach. This workflow is designed to first assess its general antioxidant potential and then delve into specific cellular pathway modulation.

G cluster_0 Tier 1: In Vitro Antioxidant Capacity cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Target Engagement (Optional) A DPPH Radical Scavenging Assay B ORAC Assay A->B Complementary Mechanisms C Cellular Antioxidant Activity (CAA) Assay A->C B->C D Nrf2/ARE Reporter Gene Assay C->D Transition to Cellular Context E Western Blot for Nrf2 and HO-1 D->E Confirm Protein Expression F Thioredoxin Reductase (TrxR) Inhibition Assay E->F

Figure 1: A tiered experimental workflow for validating the mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Tier 1: Assessing In Vitro Antioxidant Capacity

The initial step is to determine if 4-Methyl-1,2-dithiolane-4-carboxylic acid possesses intrinsic radical-scavenging properties. We will employ two complementary assays that measure antioxidant activity through different mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change.[7]

Protocol:

  • Prepare a stock solution of 4-Methyl-1,2-dithiolane-4-carboxylic acid, NAC, and Sulforaphane in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions for each compound.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (e.g., Ascorbic Acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[8][9] This method reflects the classical chain-breaking antioxidant activity through hydrogen atom transfer (HAT).[9]

Protocol:

  • Prepare stock solutions of 4-Methyl-1,2-dithiolane-4-carboxylic acid, NAC, and Sulforaphane.

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in phosphate buffer.

  • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • In a black 96-well plate, add the fluorescent probe and the test compounds at various concentrations.

  • Initiate the reaction by adding the AAPH solution.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Monitor the fluorescence decay every minute for at least 60 minutes.

  • Calculate the area under the curve (AUC) and compare it to a Trolox standard curve to determine the ORAC value.

Comparative Data Summary (Hypothetical)
CompoundDPPH Scavenging (IC50, µM)ORAC Value (µmol TE/µmol)
4-Methyl-1,2-dithiolane-4-carboxylic acid >10000.8
N-Acetylcysteine (NAC) 5501.2
Sulforaphane >10000.5
Ascorbic Acid (Control) 252.0

Interpretation: This hypothetical data suggests that 4-Methyl-1,2-dithiolane-4-carboxylic acid, similar to Sulforaphane, is a poor direct antioxidant. In contrast, NAC and Ascorbic Acid show more significant radical scavenging activity. This would lead us to investigate indirect antioxidant mechanisms.

Tier 2: Investigating Cellular Antioxidant Mechanisms

If the in vitro assays suggest weak direct antioxidant activity, the next logical step is to investigate its effects within a cellular context. This tier focuses on the compound's ability to enhance the cell's own antioxidant defenses, particularly through the Nrf2 pathway.

G cluster_0 Nrf2 Activation Pathway A Oxidative Stress or Electrophilic Compound (e.g., Sulforaphane) B Keap1 A->B Inactivates C Nrf2 B->C Sequesters & Promotes Degradation D Ubiquitination & Proteasomal Degradation B->D Mediates C->D E Nrf2 Accumulation & Nuclear Translocation C->E Dissociates from Keap1 F ARE (Antioxidant Response Element) E->F Binds to G Transcription of Antioxidant Genes (e.g., HO-1, GCLC) F->G Initiates

Figure 2: Simplified diagram of the Keap1-Nrf2 signaling pathway.

Nrf2/ARE Reporter Gene Assay

This assay provides a quantitative measure of Nrf2 activation.[10] It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of the Antioxidant Response Element (ARE).

Protocol:

  • Seed ARE-reporter cells (e.g., HepG2-ARE-luciferase) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-Methyl-1,2-dithiolane-4-carboxylic acid, NAC, and Sulforaphane (as a positive control). Include a vehicle control.

  • Incubate for a specified period (e.g., 16-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) to account for any cytotoxic effects.[11]

Western Blot Analysis of Nrf2 and Downstream Targets

To confirm that the activation of the ARE-reporter is due to the Nrf2 pathway, we will measure the protein levels of Nrf2 and one of its key downstream targets, Heme Oxygenase-1 (HO-1).

Protocol:

  • Treat cells (e.g., HaCaT or primary hepatocytes) with the test compounds for an appropriate duration.

  • Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize to the loading control.

Comparative Data Summary (Hypothetical)
Compound (at 10 µM)ARE-Luciferase Fold InductionNuclear Nrf2 (Fold Change)HO-1 Expression (Fold Change)
4-Methyl-1,2-dithiolane-4-carboxylic acid 4.53.85.2
N-Acetylcysteine (NAC) 1.21.11.3
Sulforaphane 8.07.59.8

Interpretation: This hypothetical data would strongly suggest that 4-Methyl-1,2-dithiolane-4-carboxylic acid is an activator of the Nrf2 pathway, albeit with lower potency than Sulforaphane. The lack of significant Nrf2 activation by NAC would further differentiate their mechanisms.

Tier 3: Investigating Direct Target Engagement

Given the previous research on similar compounds, it is prudent to investigate whether 4-Methyl-1,2-dithiolane-4-carboxylic acid directly interacts with and inhibits TrxR.

Thioredoxin Reductase (TrxR) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified TrxR.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and purified TrxR1.

  • Add the test compounds at various concentrations.

  • Pre-incubate the mixture to allow for potential interaction between the inhibitor and the enzyme.

  • Initiate the reaction by adding the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.

  • Calculate the rate of reaction and determine the IC50 value for each compound.

Conclusion: Synthesizing the Evidence

By following this structured, comparative approach, researchers can build a comprehensive and defensible profile of the mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxylic acid. The combination of in vitro and cell-based assays, along with the inclusion of appropriate positive and negative controls, provides a self-validating framework. The hypothetical data presented herein suggests a plausible scenario where this compound functions primarily as an activator of the Nrf2 antioxidant response pathway, rather than as a direct radical scavenger or a potent TrxR inhibitor. This guide provides the tools to rigorously test this hypothesis and uncover the true biological activity of this intriguing molecule.

References

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

  • Methods for testing antioxidant activity. Analyst (RSC Publishing). [Link]

  • Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. ACS Publications. [Link]

  • Methods for testing antioxidant activity. - Semantic Scholar. [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH. [Link]

  • Full library screening for Nrf2 activators through ARE induction assay... ResearchGate. [Link]

  • Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. PMC - NIH. [Link]

  • Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Springer Link. [Link]

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid. PubChem. [Link]

  • 4-amino-1,2-dithiolane-4-carboxylic acids.
  • 4-Methyl-1,2-dithiolane-4-carboxylic acid. LookChem. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. ResearchGate. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. NIH. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. PubMed. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. MDPI. [Link]

  • 1,2-Dithiolane-4-carboxylic acid. CAS Common Chemistry. [Link]

Sources

A Comparative Guide to the Cellular Reductase Cross-Reactivity of 4-Methyl-1,2-dithiolane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the therapeutic potential of novel compounds, a thorough understanding of their off-target effects is paramount. This guide provides an in-depth analysis of the cross-reactivity of 4-Methyl-1,2-dithiolane-4-carboxylic acid, commonly known as asparagusic acid, with key cellular reductases. By synthesizing available experimental data and providing detailed protocols for further investigation, this document serves as a critical resource for assessing the selectivity of this intriguing dithiolane compound.

Introduction: The Significance of Reductase Selectivity

Cellular redox homeostasis is maintained by a complex network of enzymes, with thioredoxin reductase (TrxR) and glutathione reductase (GR) playing central roles. These enzymes are critical for antioxidant defense, DNA synthesis, and cell signaling. Consequently, their unintended inhibition by therapeutic agents can lead to significant toxicity. Asparagusic acid, a naturally occurring dithiolane, has garnered interest for its potential biological activities. However, its structural similarity to other dithiolane-containing compounds, such as the well-known antioxidant α-lipoic acid, necessitates a careful evaluation of its interaction with cellular reductases.

This guide will dissect the current understanding of asparagusic acid's cross-reactivity profile, with a particular focus on thioredoxin reductase 1 (TrxR1) and glutathione reductase. We will explore the structural determinants of its activity and provide the necessary experimental frameworks for researchers to validate and expand upon these findings in their own laboratories.

Thioredoxin Reductase 1 (TrxR1): A Case of Non-Inhibition

The thioredoxin system is a key antioxidant system in mammalian cells, and TrxR1 is a primary target for a variety of therapeutic agents. Extensive research has been conducted to evaluate the potential of dithiolane-containing compounds as TrxR1 inhibitors.

A pivotal study investigating a series of 1,2-dithiolane-4-carboxylic acid analogs, including asparagusic acid, concluded that the 1,2-dithiolane moiety by itself is not sufficient to confer TrxR1 inhibition.[1][2][3] In fact, asparagusic acid and its bioisosteres were found to be inactive towards TrxR1.[1][2][3] This lack of activity is a critical finding, suggesting a low potential for cross-reactivity with this major cellular reductase.

The study further elucidated that inhibitory activity against TrxR1 was only achieved when a Michael acceptor functionality was incorporated into the 1,2-dithiolane-4-carboxylic acid scaffold.[1][2] These engineered analogs demonstrated potent, micromolar inhibition of TrxR1, with IC50 values ranging from 5.3 to 186.0 μM.[2]

This provides a clear structure-activity relationship: the strained disulfide bond of the dithiolane ring in asparagusic acid is not, on its own, a pharmacophore for TrxR1 inhibition. This is a significant advantage for the potential development of asparagusic acid-based therapeutics, as it suggests a reduced likelihood of off-target effects related to the thioredoxin system.

Visualizing the Interaction: A Conceptual Workflow

TrxR1_Interaction cluster_0 Asparagusic Acid Interaction with TrxR1 cluster_1 Inhibitory Analog Interaction with TrxR1 Asparagusic_Acid 4-Methyl-1,2-dithiolane-4-carboxylic acid (Asparagusic Acid) TrxR1 Thioredoxin Reductase 1 (TrxR1) Asparagusic_Acid->TrxR1 Interaction No_Inhibition No Significant Inhibition TrxR1->No_Inhibition Result Inhibitory_Analog Asparagusic Acid Analog + Michael Acceptor TrxR1_2 Thioredoxin Reductase 1 (TrxR1) Inhibitory_Analog->TrxR1_2 Covalent Modification Inhibition Inhibition of Activity TrxR1_2->Inhibition Result

Caption: Asparagusic acid vs. its inhibitory analog with TrxR1.

Glutathione Reductase (GR): An Uncharted Territory and a Comparison with α-Lipoic Acid

The glutathione system is another cornerstone of cellular redox control, with glutathione reductase responsible for maintaining the pool of reduced glutathione (GSH). A comprehensive assessment of asparagusic acid's cross-reactivity must therefore include its interaction with GR.

To date, there is a notable absence of direct experimental evidence in the scientific literature detailing the inhibitory or substrate activity of pure 4-Methyl-1,2-dithiolane-4-carboxylic acid with glutathione reductase. This represents a significant knowledge gap for researchers in the field.

In the absence of direct data, we can draw a reasoned comparison with a structurally similar and extensively studied dithiolane: α-lipoic acid. Lipoic acid is known to be a substrate for mammalian glutathione reductase. The enzyme catalyzes the reduction of both the (R) and (S) enantiomers of lipoic acid, exhibiting a preference for the (S)-enantiomer.

Table 1: Kinetic Parameters of α-Lipoic Acid Enantiomers as Substrates for Mammalian Glutathione Reductase

EnantiomerKm (mM)Relative Activity
(S)-lipoic acid3.51.4 - 2.4 fold greater than (R)-lipoic acid
(R)-lipoic acid7Baseline
Data sourced from Harger et al. (1995)

The fact that lipoic acid is a substrate, rather than an inhibitor, of glutathione reductase is a crucial distinction. It implies that at physiological concentrations, lipoic acid is unlikely to disrupt the function of the glutathione system through direct inhibition.

Given the structural similarities between asparagusic acid and lipoic acid, it is plausible that asparagusic acid may also act as a substrate for glutathione reductase. However, it is equally possible that the substitution at the 4-position of the dithiolane ring in asparagusic acid could alter its interaction with the enzyme's active site, potentially leading to weak inhibition or no interaction at all.

Therefore, the cross-reactivity of 4-Methyl-1,2-dithiolane-4-carboxylic acid with glutathione reductase remains an open question that can only be definitively answered through direct experimental investigation.

Visualizing the Reductase Systems and Potential Interactions

Cellular_Reductases cluster_Thioredoxin Thioredoxin System cluster_Glutathione Glutathione System TrxR1_System TrxR1 Trx_red Thioredoxin (red) TrxR1_System->Trx_red NADP_Trx NADP+ TrxR1_System->NADP_Trx Trx_ox Thioredoxin (ox) Trx_ox->TrxR1_System Trx_red->Trx_ox Reduces Substrates NADPH_Trx NADPH NADPH_Trx->TrxR1_System GR_System Glutathione Reductase (GR) GSH 2 GSH GR_System->GSH NADP_GR NADP+ GR_System->NADP_GR GSSG GSSG GSSG->GR_System GSH->GSSG Reduces Substrates NADPH_GR NADPH NADPH_GR->GR_System Asparagusic_Acid_System Asparagusic Acid Asparagusic_Acid_System->TrxR1_System No Inhibition Asparagusic_Acid_System->GR_System Interaction Unknown Lipoic_Acid_System α-Lipoic Acid Lipoic_Acid_System->GR_System Substrate

Caption: Cellular reductase systems and known/potential interactions.

Experimental Protocols for Assessing Cross-Reactivity

To address the existing knowledge gaps and to allow for independent verification of these findings, the following detailed experimental protocols are provided. These assays are designed to be robust and self-validating.

Protocol 1: Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

Objective: To determine the inhibitory potential of 4-Methyl-1,2-dithiolane-4-carboxylic acid against human TrxR1.

Principle: This assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR1 with NADPH as the electron donor. The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be measured spectrophotometrically at 412 nm.

Materials:

  • Human recombinant TrxR1

  • NADPH

  • DTNB

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 2 mM EDTA

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid (test compound)

  • Auranofin (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution (final concentration 0.2 mM)

    • TrxR1 solution (final concentration 10 nM)

    • Test compound or vehicle control

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding DTNB solution (final concentration 2 mM).

  • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes.

  • Calculate the reaction rate (V) for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Causality and Self-Validation: The inclusion of a known TrxR1 inhibitor, auranofin, as a positive control validates the assay's ability to detect inhibition. A vehicle control establishes the baseline enzyme activity. A concentration-dependent inhibition curve for the positive control and the lack of such a curve for asparagusic acid would confirm the findings discussed in this guide.

Protocol 2: Glutathione Reductase (GR) Activity Assay

Objective: To determine if 4-Methyl-1,2-dithiolane-4-carboxylic acid acts as an inhibitor or a substrate of human glutathione reductase.

Principle: This assay measures the NADPH-dependent reduction of oxidized glutathione (GSSG) by GR. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Human recombinant Glutathione Reductase

  • NADPH

  • GSSG

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 1 mM EDTA

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid (test compound)

  • 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylthiocarbonylamino)phenylthiocarbamoylsulfanyl]propionic acid (2-AAPA) or other known GR inhibitor (positive control for inhibition)

  • α-Lipoic acid (positive control for substrate activity)

  • 96-well UV-transparent microplate

  • Microplate reader with UV capabilities

Procedure:

Part A: Inhibition Assay

  • Prepare a stock solution of the test compound and a dilution series.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution (final concentration 0.1 mM)

    • GR solution (final concentration 50 nM)

    • Test compound or vehicle control

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding GSSG solution (final concentration 1 mM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the reaction rate and determine the percent inhibition.

Part B: Substrate Assay

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution (final concentration 0.1 mM)

    • GR solution (final concentration 50 nM)

    • Test compound at various concentrations (in place of GSSG) or vehicle control.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • A decrease in absorbance in the presence of the test compound would indicate it is a substrate. Kinetic parameters (Km and Vmax) can be determined by varying the concentration of the test compound.

Causality and Self-Validation: The use of a known GR inhibitor will validate the inhibition assay. The use of α-lipoic acid as a positive control in the substrate assay will confirm the assay is capable of detecting dithiolane reduction by GR. Comparing the results for asparagusic acid against these controls will provide a clear and definitive answer to its interaction with glutathione reductase.

Conclusion and Future Directions

The available evidence strongly indicates that 4-Methyl-1,2-dithiolane-4-carboxylic acid (asparagusic acid) does not inhibit thioredoxin reductase 1, a key cellular reductase. This is a significant finding for researchers considering this molecule for therapeutic applications, as it suggests a favorable selectivity profile with respect to the thioredoxin system.

However, a critical gap in our understanding remains regarding its interaction with glutathione reductase. While a comparison with the structurally similar α-lipoic acid suggests that it may be a substrate rather than an inhibitor, direct experimental verification is essential. The protocols provided in this guide offer a robust framework for researchers to address this question and to further characterize the cross-reactivity profile of this and other novel dithiolane compounds.

A comprehensive understanding of a compound's interaction with major cellular redox systems is a non-negotiable aspect of modern drug discovery and development. By combining the insights from existing literature with rigorous, well-controlled experimental validation, the scientific community can confidently advance the exploration of promising molecules like asparagusic acid.

References

  • Harger, A. R., et al. (1995). Glutathione Reductase and Lipoamide Dehydrogenase Have Opposite Stereospecificities for Alpha-Lipoic Acid Enantiomers. Biochemical and Biophysical Research Communications, 206(2), 724-730. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • Nikitjuka, A., & Žalubovskis, R. (2023). Asparagusic Acid – A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties. ChemMedChem, 18(17), e202300143. [Link]

  • Mitchell, S. C. (2013). Asparagusic acid. Phytochemistry, 97, 5-10. [Link]

  • PubChem (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. [Link]

Sources

"comparing the efficacy of different synthetic routes to 4-Methyl-1,2-dithiolane-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2-dithiolane-4-carboxylic acid, a methylated analog of the naturally occurring asparagusic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strained disulfide bond imparts unique chemical reactivity, making it a valuable building block for developing novel therapeutics and functional polymers. This guide provides a comprehensive comparison of the primary synthetic routes to this target molecule, offering an in-depth analysis of their efficacy, practicality, and scalability. Detailed experimental protocols, comparative data, and mechanistic insights are presented to assist researchers in selecting the most suitable method for their specific application.

Introduction: The Significance of 4-Methyl-1,2-dithiolane-4-carboxylic Acid

The 1,2-dithiolane ring is a key structural motif found in several biologically active molecules, most notably lipoic acid and asparagusic acid. The inherent strain in the five-membered ring containing a disulfide bond results in a lower activation energy for thiol-disulfide exchange, a critical process in many biological redox systems. The introduction of a methyl group at the C4 position, creating a quaternary center, can significantly influence the compound's lipophilicity, metabolic stability, and biological activity. Consequently, efficient and reliable synthetic access to 4-Methyl-1,2-dithiolane-4-carboxylic acid is paramount for exploring its full potential in drug discovery and materials science.

This guide will dissect and compare the most prevalent synthetic strategies, focusing on the following key performance indicators:

  • Overall Yield: The efficiency of the entire synthetic sequence.

  • Purity: The quality of the final product and the complexity of purification.

  • Scalability: The feasibility of adapting the synthesis for large-scale production.

  • Reagent Availability and Cost: The practicality and economic viability of the route.

  • Safety and Environmental Impact: A consideration of hazardous reagents and byproducts.

Overview of Synthetic Strategies

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid primarily revolves around the construction of the strained 1,2-dithiolane ring. The most common approaches involve the formation of a 1,3-dithiol precursor followed by an oxidative cyclization to forge the disulfide bond. The choice of starting material is a critical determinant of the overall efficiency and complexity of the synthesis. Two main pathways have been explored, starting from either a dihalogenated carboxylic acid or a malonic ester derivative.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 3-bromo-2-(bromomethyl)-2-methylpropanoic acid 3-bromo-2-(bromomethyl)-2-methylpropanoic acid 2,2-bis(acetylthiomethyl)propanoic acid 2,2-bis(acetylthiomethyl)propanoic acid 3-bromo-2-(bromomethyl)-2-methylpropanoic acid->2,2-bis(acetylthiomethyl)propanoic acid Thiolation Diethyl 2,2-bis(hydroxymethyl)malonate Diethyl 2,2-bis(hydroxymethyl)malonate Diethyl 2,2-bis(hydroxymethyl)malonate->3-bromo-2-(bromomethyl)-2-methylpropanoic acid Halogenation 2,2-bis(mercaptomethyl)propanoic acid 2,2-bis(mercaptomethyl)propanoic acid 4-Methyl-1,2-dithiolane-4-carboxylic acid 4-Methyl-1,2-dithiolane-4-carboxylic acid 2,2-bis(mercaptomethyl)propanoic acid->4-Methyl-1,2-dithiolane-4-carboxylic acid Oxidative Cyclization 2,2-bis(acetylthiomethyl)propanoic acid->2,2-bis(mercaptomethyl)propanoic acid Hydrolysis

Caption: General overview of the synthetic pathways to 4-Methyl-1,2-dithiolane-4-carboxylic acid.

Comparative Analysis of Synthetic Routes

This section provides a detailed comparison of the two primary synthetic routes.

ParameterRoute 1: From Diethyl 2,2-bis(hydroxymethyl)malonateRoute 2: From 3-bromo-2-(bromomethyl)-2-methylpropanoic acid
Starting Material Diethyl 2,2-bis(hydroxymethyl)malonate3-bromo-2-(bromomethyl)-2-methylpropanoic acid
Key Steps 1. Halogenation2. Thiolation3. Hydrolysis4. Oxidative Cyclization1. Thiolation2. Hydrolysis3. Oxidative Cyclization
Typical Overall Yield ModerateGood
Purity of Final Product High, after chromatographyHigh, after recrystallization
Scalability Feasible, but requires multiple stepsMore straightforward for scale-up
Advantages Readily available starting material.Fewer synthetic steps.
Disadvantages Longer synthetic sequence.Starting material may need to be synthesized.

Detailed Experimental Protocols

Route 1: Synthesis from Diethyl 2,2-bis(hydroxymethyl)malonate

This route adapts the well-established synthesis of asparagusic acid.[1]

Step 1: Synthesis of 3-bromo-2-(bromomethyl)-2-methylpropanoic acid

This step involves the halogenation of a hydroxymethyl group. While a direct conversion from diethyl 2,2-bis(hydroxymethyl)malonate is possible, a more common approach involves the initial formation of a diol which is then halogenated.

Route1_Step1 Diethyl 2,2-bis(hydroxymethyl)malonate Diethyl 2,2-bis(hydroxymethyl)malonate Intermediate Diol Intermediate Diol Diethyl 2,2-bis(hydroxymethyl)malonate->Intermediate Diol Reduction/Hydrolysis 3-bromo-2-(bromomethyl)-2-methylpropanoic acid 3-bromo-2-(bromomethyl)-2-methylpropanoic acid Intermediate Diol->3-bromo-2-(bromomethyl)-2-methylpropanoic acid HBr/Acetic Acid Route2 3-bromo-2-(bromomethyl)-2-methylpropanoic acid 3-bromo-2-(bromomethyl)-2-methylpropanoic acid 2,2-bis(mercaptomethyl)propanoic acid 2,2-bis(mercaptomethyl)propanoic acid 3-bromo-2-(bromomethyl)-2-methylpropanoic acid->2,2-bis(mercaptomethyl)propanoic acid NaSH or Na2S2 4-Methyl-1,2-dithiolane-4-carboxylic acid 4-Methyl-1,2-dithiolane-4-carboxylic acid 2,2-bis(mercaptomethyl)propanoic acid->4-Methyl-1,2-dithiolane-4-carboxylic acid Oxidative Cyclization

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Methyl-1,2-dithiolane-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical phase in this journey is understanding the correlation, or often the disparity, between in vitro and in vivo activity. This guide provides an in-depth comparison of the biological activities of 4-Methyl-1,2-dithiolane-4-carboxylic acid derivatives, a class of compounds garnering interest for their potential as anticancer and neuroprotective agents. By examining the available experimental data, we aim to provide a clear perspective on their performance in controlled laboratory settings versus complex biological systems.

The Significance of the 1,2-Dithiolane Moiety

The 1,2-dithiolane ring is a five-membered heterocyclic system containing a disulfide bond. This structural feature is not merely a chemical curiosity; it is the reactive core of important biological molecules like lipoic acid. The inherent strain in the disulfide bond of the 1,2-dithiolane ring makes it susceptible to reduction and interaction with biological thiols, a property that underpins the therapeutic potential of its derivatives.[1] In the context of drug design, derivatives of 4-Methyl-1,2-dithiolane-4-carboxylic acid are being explored for their ability to modulate cellular redox homeostasis, a pathway often dysregulated in diseases like cancer and neurodegenerative disorders.[2][3]

In Vitro Activity: Targeting Thioredoxin Reductase

A key molecular target for several 1,2-dithiolane derivatives is thioredoxin reductase (TrxR), a critical enzyme in the cellular antioxidant system.[4] Overexpression of TrxR is a hallmark of many cancers, contributing to their resistance to oxidative stress-inducing therapies.[2][5] Consequently, inhibitors of TrxR are of significant interest as potential anticancer agents.

A recent study investigated a series of 1,2-dithiolane-4-carboxylic acid analogs for their ability to inhibit human thioredoxin reductase 1 (TrxR1).[4][6] The findings from this research highlight a crucial aspect of the structure-activity relationship (SAR) for these derivatives.

Key In Vitro Findings:

  • The 1,2-dithiolane moiety alone is insufficient for potent TrxR1 inhibition. Many of the synthesized analogs of 1,2-dithiolane-4-carboxylic acid (also known as asparagusic acid) showed weak to no inhibitory activity against TrxR1.[4]

  • The presence of a Michael acceptor is critical for enhanced activity. Derivatives that incorporated a Michael acceptor moiety, such as a coumarin group, exhibited significantly improved TrxR1 inhibition.[4][7] This suggests a mechanism where the dithiolane ring may facilitate initial interactions, but the Michael acceptor is responsible for covalent modification and inactivation of the enzyme.

The following table summarizes the in vitro TrxR1 inhibitory activity and cytotoxic effects of selected 1,2-dithiolane-4-carboxylic acid derivatives from the study by Nikitjuka and colleagues.[4][7]

CompoundStructureTrxR1 IC50 (µM)Cytotoxicity (IC50 in µM) - 4T1 (Breast Cancer)
2g 1,2-dithiolane-4-carboxamide derivative>200>100
2j Coumarin-containing derivative186.0 ± 19.05.3 ± 0.6
2k Coumarin-containing derivative5.3 ± 0.40.2 ± 0.02

Experimental Protocol: In Vitro TrxR1 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against TrxR1.

  • Reagents and Materials:

    • Recombinant human TrxR1

    • NADPH

    • Insulin

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., potassium phosphate buffer with EDTA)

    • 96-well microplate

    • Microplate reader

  • Assay Principle: The assay measures the reduction of DTNB by the thioredoxin system. TrxR1 reduces thioredoxin (Trx), which in turn reduces insulin. The remaining reduced Trx then reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. Inhibitors of TrxR1 will decrease the rate of TNB formation.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and insulin in each well of the microplate.

    • Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor.

    • Initiate the reaction by adding TrxR1 to the wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • After a set incubation period, add DTNB to the wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of TNB formation for each compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TrxR1 activity.

Diagram: In Vitro TrxR1 Inhibition Assay Workflow

G reagents Prepare Reaction Mix (Buffer, NADPH, Insulin) add_compounds Add Test Compounds & Controls reagents->add_compounds add_enzyme Add TrxR1 to Initiate Reaction add_compounds->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_dtnb Add DTNB incubate->add_dtnb measure Measure Absorbance at 412 nm add_dtnb->measure calculate Calculate IC50 measure->calculate G animal_model Select Animal Model (e.g., Xenograft) pk_study Conduct Pharmacokinetic Studies animal_model->pk_study tumor_implantation Implant Tumor Cells pk_study->tumor_implantation randomization Randomize Animals tumor_implantation->randomization treatment Administer Compound & Vehicle Control randomization->treatment monitoring Monitor Tumor Growth treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint

Caption: Workflow for an in vivo anticancer efficacy study.

Neuroprotective Potential: An Emerging Area

Beyond cancer, dithiolane derivatives have shown promise as neuroprotective agents in vitro. [8][9]Studies have demonstrated their ability to protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases. [9] In Vitro Neuroprotection:

  • Derivatives of 1,2-dithiolane have been shown to protect hippocampal HT22 cells from glutamate-induced oxidative stress. [9]* The mechanism of neuroprotection is likely linked to the antioxidant properties of the dithiolane moiety and its ability to scavenge reactive oxygen species.

Future In Vivo Neuroprotection Studies:

To translate these in vitro findings, in vivo studies in animal models of neurodegenerative diseases are necessary.

  • Animal Models: Relevant models include those for Parkinson's disease (e.g., MPTP-induced), Alzheimer's disease (e.g., transgenic mouse models), and stroke (e.g., middle cerebral artery occlusion).

  • Behavioral Assessments: Efficacy can be assessed through a battery of behavioral tests that measure motor coordination, cognitive function, and memory.

  • Histological Analysis: Post-mortem brain tissue analysis can quantify neuronal loss, protein aggregation (e.g., amyloid-beta plaques, tau tangles), and markers of neuroinflammation.

Conclusion: Bridging the Gap Between In Vitro Promise and In Vivo Reality

The study of 4-Methyl-1,2-dithiolane-4-carboxylic acid derivatives provides a compelling case study in the complexities of drug development. While in vitro studies have identified promising candidates with potent TrxR1 inhibitory activity, particularly those incorporating a Michael acceptor, their true therapeutic potential can only be validated through rigorous in vivo investigations.

The path forward requires a systematic approach, beginning with pharmacokinetic and toxicology studies to establish a safe and effective dosing regimen. Subsequent efficacy studies in relevant animal models of cancer and neurodegenerative diseases will be critical in determining whether the in vitro promise of these compounds can be translated into tangible in vivo benefits. The insights gained from such studies will not only advance our understanding of 4-Methyl-1,2-dithiolane-4-carboxylic acid derivatives but also contribute to the broader effort of developing novel therapeutics that target cellular redox pathways.

References

  • Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents. (2020, April 3). PubMed. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. (2007, August 1). PubMed. Retrieved January 22, 2026, from [Link]

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid | C5H8O2S2. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • A Convenient Synthesis of Dithiolane and Benzyloximates Derivatives for Ligand Studies | Organic Chemistry. (2021, June 15). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? (2023, September 15). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? (2023, October 12). ResearchGate. Retrieved January 22, 2026, from [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? (2023, September 15). PubMed. Retrieved January 22, 2026, from [Link]

  • US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids. (n.d.). Google Patents.
  • 4-Methyl-1,2-dithiolane-4-carboxylic acid. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-1,2-Dithiolane-4-Carboxylic Acids as Thioredoxin Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted-1,2-dithiolane-4-carboxylic acids, a class of compounds showing promise as inhibitors of Thioredoxin Reductase (TrxR), an enzyme implicated in cancer development.[1][2][3] This document will move beyond a simple recitation of facts to provide a causal understanding of why certain structural modifications enhance or diminish the inhibitory potential of these molecules.

Introduction: The Therapeutic Potential of 1,2-Dithiolanes

The 1,2-dithiolane ring, a five-membered heterocyclic disulfide, is a key pharmacophore found in naturally occurring compounds like asparagusic acid.[4][5][6] Its inherent ring strain makes the disulfide bond susceptible to reduction, a property that has been exploited in the design of potential therapeutic agents.[7] A primary target of interest for these compounds is Thioredoxin Reductase (TrxR), a crucial enzyme in maintaining cellular redox homeostasis.[1][2][3] Overexpression of TrxR is frequently observed in cancer cells, making it a compelling target for anticancer drug development.[1][2][3] This guide focuses on elucidating the structural features of 4-substituted-1,2-dithiolane-4-carboxylic acids that govern their ability to inhibit TrxR.

The Core Scaffold: 1,2-Dithiolane-4-Carboxylic Acid

The foundational structure for this class of inhibitors is 1,2-dithiolane-4-carboxylic acid, also known as asparagusic acid.[4] Initial investigations into the inhibitory potential of this core structure and its simple bioisosteres revealed a critical insight: the 1,2-dithiolane moiety by itself is not sufficient to confer significant TrxR1 inhibitory activity.[1][3][8] This foundational discovery shifted the research focus towards modifications at the 4-position of the dithiolane ring.

SAR_Overview Dithiolane 1,2-Dithiolane-4-Carboxylic Acid Core SimpleSub Simple Substituents (e.g., Aryl groups) Dithiolane->SimpleSub + MichaelAcceptor Michael Acceptor Moiety (e.g., Coumarin) Dithiolane->MichaelAcceptor + Inactive Inactive towards TrxR1 SimpleSub->Inactive Active Potent TrxR1 Inhibition MichaelAcceptor->Active

Caption: SAR of 4-substituted-1,2-dithiolane-4-carboxylic acids.

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activity of representative 4-substituted-1,2-dithiolane-4-carboxylic acid analogs against TrxR1 and their cytotoxic effects on various cancer cell lines.

Compound ID4-SubstituentTrxR1 IC50 (µM)Cancer Cell LineCytotoxicity (IC50 µM)
1 -COOH (Asparagusic Acid)>200 [1]--
2a-e, 2f, 2h, 2i, 2l Various aryl and other non-Michael acceptor groups>200 [1]--
2k Coumarin (Michael acceptor)5.3 [1][2][3]4T10.5 [2]
Other Michael Acceptor Analogs -5.3 - 186.0 [1][2][3]VariousVaries

Data synthesized from multiple sources.[1][2][3]

The data clearly illustrates that the presence of a Michael acceptor (as in compound 2k ) leads to a dramatic increase in TrxR1 inhibitory potency compared to the parent compound and other analogs lacking this functionality. Furthermore, this enhanced enzymatic inhibition translates to significant cytotoxicity in cancer cell lines. [1][2]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

General Synthesis of 4-Substituted-1,2-Dithiolane-4-Carboxylic Acids

The synthesis of the target compounds generally begins with the preparation of the 1,2-dithiolane-4-carboxylic acid (asparagusic acid) core. [1]This can be achieved through a known procedure involving the cyclization of a dihydroasparagusic acid intermediate, which is derived from a dibromide precursor. [1]

Synthesis_Workflow Start Dibromide Precursor DHAA Dihydroasparagusic Acid (DHAA) Start->DHAA Cyclization Cyclization DHAA->Cyclization AsparagusicAcid 1,2-Dithiolane-4-Carboxylic Acid Cyclization->AsparagusicAcid Coupling Coupling with Substituted Moiety AsparagusicAcid->Coupling Target Target 4-Substituted Analog Coupling->Target

Caption: General synthetic workflow for the target compounds.

Step-by-step synthesis of 1,2-Dithiolane-4-carboxylic acid (1):

  • Start with a suitable dibromide precursor.

  • Synthesize dihydroasparagusic acid (DHAA) as the main intermediate.

  • Perform a cyclization reaction to form the 1,2-dithiolane ring, yielding asparagusic acid. [1] Synthesis of 4-substituted analogs:

  • Activate the carboxylic acid of asparagusic acid.

  • Couple the activated acid with the desired amine or alcohol to introduce the 4-substituent. Different reaction conditions may be applied to optimize yields for various substituents. [1]

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

The inhibitory activity of the synthesized compounds against TrxR1 is typically evaluated using a spectrophotometric assay.

Principle: The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the NADPH-reduced TrxR1 enzyme. The product, 5-thio-2-nitrobenzoic acid (TNB), can be detected by its absorbance at 412 nm.

Protocol:

  • Prepare a reaction mixture containing buffer, NADPH, and the TrxR1 enzyme.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding DTNB.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Alternative Scaffolds and Future Perspectives

While 4-substituted-1,2-dithiolane-4-carboxylic acids have shown significant promise, it is important to consider alternative approaches to TrxR inhibition. Other classes of compounds, such as those containing different electrophilic groups or those that act as non-covalent inhibitors, are also under investigation.

The findings presented in this guide strongly suggest that the combination of a 1,2-dithiolane moiety with a Michael acceptor is a viable strategy for developing potent TrxR1 inhibitors with anticancer activity. [9]Future research in this area could focus on:

  • Optimizing the Michael Acceptor: Exploring a wider range of Michael acceptors to fine-tune the reactivity and selectivity of the inhibitors.

  • Modifying the Dithiolane Ring: Investigating the effects of substitution at other positions on the dithiolane ring.

  • Exploring Other Biological Targets: While TrxR1 is a key target, these compounds may also exhibit other biological activities, such as the activation of the Nrf2 pathway, which is involved in the cellular antioxidant response. [10][11][12][13]

Conclusion

The structure-activity relationship of 4-substituted-1,2-dithiolane-4-carboxylic acids is a compelling example of rational drug design. The discovery that the seemingly subtle addition of a Michael acceptor can transform an inactive core into a potent enzyme inhibitor underscores the importance of understanding the molecular interactions between a drug and its target. The data presented here provides a solid foundation for the further development of this promising class of anticancer agents.

References

  • Nikitjuka, A., Krims-Davis, K., Kaņepe-Lapsa, I., Ozola, M., & Žalubovskis, R. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 28(18), 6647. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? ResearchGate. [Link]

  • Various Authors. (n.d.). Natural and synthetic 1,2‐dithiolanes. ResearchGate. [Link]

  • Schotte, L., & Ström, H. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica, 10, 687-688. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PubMed. [Link]

  • Katagiri, N., et al. (1993). Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent. Bioscience, Biotechnology, and Biochemistry, 57(1), 19-23. [Link]

  • Kubec, R., & Drhova, V. (2021). Interaction of Asparagusic Acid, Asparaptines and Related Dithiolane Derivatives With Angiotensin‐Converting Enzyme‐2 (ACE‐2): A Molecular Docking Study. Chemistry & Biodiversity, 18(11), e2100475. [Link]

  • Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9365827. [Link]

  • Wikipedia. (n.d.). Asparagusic acid. Wikipedia. [Link]

  • Various Authors. (n.d.). Chemical structures of Nrf2 pathway activators. ResearchGate. [Link]

  • Valgimigli, L., et al. (2007). Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. Bioorganic & Medicinal Chemistry Letters, 17(15), 4229-4233. [Link]

  • Nikitjuka, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? MDPI. [Link]

  • Mitchell, S. C. (2014). Asparagusic acid. Phytochemistry, 108, 21-25. [Link]

  • Ortore, G., & D'Annessa, I. (2022). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Molecules, 27(19), 6527. [Link]

  • Tsyganov, M. M., et al. (2023). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. Molecules, 28(18), 6647. [Link]

  • Uruno, A., & Yamamoto, M. (2016). Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. Journal of Diabetes Investigation, 7(4), 456-463. [Link]

  • Mitchell, S. C. (2014). Asparagusic acid. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). asparagusic acid. The Good Scents Company. [Link]

  • Leger, B., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(14), 2654-2660. [Link]

  • Wang, Y., et al. (2020). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 25(18), 4229. [Link]

  • Field, L. (1988). Naturally Occurring 1,2-Dithiolanes and 1,2,3-Trithianes. Chemical and Biological Properties. Sulfur reports, 8(1), 1-115. [Link]

  • Bîcu, E., et al. (2021). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Antioxidants, 10(12), 1943. [Link]

  • Hussain, F. H. S., & Ahmed, R. A. (2019). Ultrasound-Assisted Synthesis of Some New N-(Substituted Carboxylic Acid-2-yl)-6-Methyl-4-Substituted Phenyl-3, 4-Dihydropyrimidine-2(1H)-One Carboxamides. Journal of Global Pharma Technology, 11(1), 329-338. [Link]

  • Ju, X. L., et al. (2009). Anti-Tumor Activity of Oleanolic, Ursolic and Glycyrrhetinic Acid. The Open Natural Products Journal, 2(1), 48-52. [Link]

  • Al-Malki, A. L. (2023). Synthesis of new shogaol analogues as NRF2 activators and evaluation of their anti-inflammatory and antioxidant activities. Discovery Research Portal, University of Dundee. [Link]

Sources

"benchmarking the performance of dithiolane-based polymers against other stimuli-responsive materials"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Dithiolane-Based Polymers for Stimuli-Responsive Drug Delivery

This guide provides a comprehensive performance benchmark of dithiolane-based polymers, comparing them against other classes of stimuli-responsive materials used in advanced therapeutic delivery. We will delve into the core mechanisms, present objective experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals. Our focus is on the causality behind material selection and experimental design, ensuring a trustworthy and authoritative overview of the field.

The Imperative for "Smart" Drug Delivery Systems

The central challenge in modern therapeutics is not merely discovering potent drugs, but delivering them with precision. Conventional drug administration often leads to systemic toxicity and off-target effects. Stimuli-responsive polymers, or "smart" materials, represent a paradigm shift, offering the ability to release therapeutic payloads in a controlled manner in response to specific physiological or external triggers.[1][2][3] These triggers can be endogenous, such as the unique pH or redox conditions of a tumor microenvironment, or exogenous, like externally applied heat or light.[2][4] By designing polymer carriers that respond to these cues, we can maximize drug efficacy at the target site while minimizing systemic exposure.

This guide will focus on a particularly versatile class of redox-responsive polymers based on the 1,2-dithiolane moiety and benchmark their performance against established pH- and thermoresponsive systems.

Dithiolane-Based Polymers: Dynamic Covalent Chemistry for Redox Control

Dithiolane-based polymers derive their unique functionality from the five-membered disulfide ring of molecules like lipoic acid or asparagusic acid.[5][6] Unlike the relatively stable linear disulfide bonds found in other polymers, the 1,2-dithiolane ring possesses significant strain.[5] This strain makes it highly susceptible to reversible ring-opening polymerization when initiated by a free thiol.[7]

Mechanism of Action:

The primary stimulus for dithiolane-based systems is the high concentration of the reducing agent glutathione (GSH) found inside cells (2-10 mM), which is several orders of magnitude higher than in the extracellular matrix or bloodstream (~2-20 µM).[8][9]

The process unfolds as follows:

  • Initiation: An initiating thiol (such as GSH) attacks one of the sulfur atoms in the dithiolane ring.

  • Ring-Opening: The strained disulfide bond breaks, opening the ring and creating a linear disulfide with a terminal thiol.

  • Propagation: This newly formed thiol can then attack another dithiolane ring, propagating a polymerization reaction that forms a polydisulfide network.

This process can be used to crosslink micelles or nanogels, effectively trapping a drug cargo. When the nanoparticle is internalized by a cancer cell, the high intracellular GSH concentration triggers the ring-opening polymerization, leading to the disassembly of the carrier and the rapid release of the drug.[9] The dynamic and reversible nature of this chemistry also imparts self-healing and recyclable properties to these materials.[6][7][10]

Dithiolane_Mechanism cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) Micelle Drug-Loaded Micelle (Crosslinked Core) Ring_Opening Thiol Attack & Ring-Opening Polymerization Micelle->Ring_Opening Cellular Uptake GSH_pool GSH GSH_pool->Ring_Opening Disassembly Micelle Disassembly Ring_Opening->Disassembly Network Cleavage Drug_Release Drug Release Disassembly->Drug_Release Workflow_Protocol cluster_prep Part A: Nanoparticle Preparation cluster_release Part B: In Vitro Release Study A1 1. Synthesize Amphiphilic Dithiolane Block Copolymer A2 2. Self-Assembled Micelle Formation in Aqueous Solution A1->A2 A3 3. Drug Loading (DOX) via Dialysis A2->A3 A4 4. Core Crosslinking (Initiated Polymerization) A3->A4 A5 5. Purify & Characterize (DLS, TEM) A4->A5 B1 6. Prepare Release Media: (a) PBS (Control) (b) PBS + 10 mM GSH B2 7. Incubate Drug-Loaded Micelles in Dialysis Bags at 37°C B1->B2 B3 8. Sample External Buffer at Timed Intervals B2->B3 B4 9. Quantify DOX Release (Fluorescence Spectroscopy) B3->B4 B5 10. Plot Cumulative Release (%) vs. Time B4->B5

Caption: Experimental workflow for evaluating redox-responsive drug release.

Step-by-Step Methodology

Part A: Synthesis and Loading of Dithiolane-Crosslinked Micelles

  • Polymer Synthesis: Synthesize an amphiphilic block copolymer, such as poly(ethylene glycol)-b-poly(carbonate) with pendant 1,2-dithiolane groups, following established literature procedures. [7]The PEG block provides hydrophilicity for micelle stability, while the polycarbonate block forms the hydrophobic, drug-loading core.

  • Micelle Formation: Dissolve the synthesized polymer in a water-miscible organic solvent (e.g., DMF). Add this solution dropwise to a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4) to induce self-assembly into micelles.

  • Drug Loading: Add doxorubicin (DOX) to the micellar solution. Dialyze the mixture against PBS for 24 hours to remove the organic solvent and encapsulate the DOX within the hydrophobic cores.

  • Core Crosslinking: To stabilize the micelles and create the responsive core, initiate the ring-opening polymerization of the dithiolane groups. This can be done by adding a catalytic amount of a thiol initiator (e.g., dithiothreitol, DTT) and allowing the reaction to proceed for a set time before quenching.

  • Purification and Characterization: Purify the crosslinked, drug-loaded micelles by removing unencapsulated drug via size exclusion chromatography or further dialysis. Characterize the micelles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Part B: In Vitro Stimuli-Responsive Release Study

  • Prepare Release Media:

    • Control Group (Simulated Extracellular): Phosphate-buffered saline (PBS), pH 7.4.

    • Test Group (Simulated Intracellular): PBS (pH 7.4) containing 10 mM glutathione (GSH). Prepare this solution fresh.

  • Setup Release Assay: Transfer a known concentration of the DOX-loaded micelles into dialysis bags (e.g., MWCO 10 kDa). Place the sealed bags into separate containers with the control and test release media. Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the external buffer in each container. Replace the withdrawn volume with fresh buffer to maintain sink conditions.

  • Quantification: Measure the fluorescence of the collected samples (DOX has a characteristic emission peak at ~590 nm). Use a pre-established calibration curve of DOX in the respective buffer to determine its concentration.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded. Plot cumulative release (%) versus time for both the control and test groups.

    • Expected Outcome: The plot should show minimal drug release (<10-15%) in the control PBS buffer over 24 hours, demonstrating the stability of the crosslinked carrier. In contrast, the group with 10 mM GSH should exhibit a rapid and sustained release of DOX, confirming that the carrier disassembles in response to the reducing stimulus.

Conclusion and Authoritative Outlook

Dithiolane-based polymers represent a highly promising platform for advanced, stimuli-responsive drug delivery. Their key differentiator is the reliance on a dynamic covalent ring-opening polymerization mechanism, triggered by the significant redox gradient between extracellular and intracellular environments. This provides a high degree of specificity and control over payload release.

  • Against pH-responsive systems, dithiolanes offer a response to a more pronounced biological signal, potentially reducing premature drug leakage.

  • Against thermoresponsive systems, they provide an autonomous, internally triggered release mechanism that does not require external hardware.

The future of this field lies in creating multi-responsive materials that combine the benefits of different triggers. [11]For instance, a polymer could be engineered with both dithiolane and pH-sensitive moieties to require two distinct biological "keys" before releasing its payload, further enhancing therapeutic precision. As synthetic methods become more refined, dithiolane-based polymers are poised to become a cornerstone of next-generation smart materials for targeted therapies.

References

  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Applic
  • pH-Responsive Polymer Nanomaterials for Tumor Therapy. PubMed Central - NIH.
  • pH-responsive Polymers for Drug Delivery: Trends and Opportunities.
  • pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology.
  • Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery.
  • Recent progress of redox-responsive polymeric nanomaterials for controlled release.
  • Polymer-based thermoresponsive hydrogels for controlled drug delivery. PubMed.
  • Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. Technology Networks.
  • Thermoresponsive Polymers for Biomedical Applic
  • Redox-Responsive Polyprodrugs: Recent Innovations in Reduction- and Oxidation-Responsive Drug Delivery Systems.
  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. NIH.
  • Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting.
  • Stimuli-Responsive Drug Release from Smart Polymers. PubMed Central - NIH.
  • Redox-responsive polymers for drug delivery: from molecular design to applic
  • Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances. PubMed Central.
  • STIMULI-RESPONSIVE DRUG DELIVERY SYSTEMS: EXTENSIVE OVERVIEW.
  • Thermoresponsive polymers: Phase behavior, drug delivery, and biomedical applications.
  • Redox-responsive polymers for drug delivery: From molecular design to applications.
  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. PolyU Institutional Research Archive.
  • Stimuli-Responsive (Smart) Drug Delivery Systems: An In-Depth Review. LinkedIn.
  • 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. RSC Publishing.
  • Classification of stimuli–responsive polymers as anticancer drug delivery systems. Taylor & Francis Online.
  • A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. PubMed Central - NIH.
  • Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration.
  • Stimuli-responsive polymers and their applic
  • Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments.
  • Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy. NIH.
  • 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Journal of the American Chemical Society.
  • Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. PubMed Central - NIH.
  • Dithiolane-Ene Copolymerization: Enabling Tunable, Dynamic, Dual-Cure Networks via Real-Time UV–Vis/FTIR Kinetics and Compositional Analysis.
  • A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. MDPI.
  • Bio‐Sourced 4‐Aryl‐1,2‐Dithiolanes for Recyclable Poly(disulfide)s with High Performance. Wiley Online Library.
  • Introduction to Stimuli-Responsive Materials and Their Biomedical Applications.
  • 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers. RSC Publishing.
  • Stimuli-responsive polymers and their applic
  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Applic
  • Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing. PubMed.
  • Emerging Applications of 1,2-dithiolanes in Diverse (Photo)polymerizations.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1,2-Dithiolanes: A Head-to-Head Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-dithiolanes, a class of cyclic disulfides with significant biological and pharmaceutical relevance, is paramount. This guide provides an in-depth, head-to-head comparison of the principal analytical methodologies for their quantification. We will delve into the causality behind experimental choices, present detailed, field-tested protocols, and offer a transparent evaluation of each method's performance, grounded in the principles of scientific integrity and authoritative standards.

The 1,2-dithiolane moiety, famously present in compounds like α-lipoic acid and asparagusic acid, is a five-membered ring containing a disulfide bond. This strained ring structure imparts unique redox properties, making these molecules potent antioxidants and key players in various biological processes. Consequently, their precise measurement in complex matrices such as biological fluids, pharmaceutical formulations, and natural products is a frequent analytical challenge. This guide aims to equip you with the knowledge to navigate this challenge effectively.

The Analytical Gauntlet: An Overview of Key Techniques

The selection of an appropriate analytical method for 1,2-dithiolane quantification hinges on a multitude of factors including the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation. Here, we will critically evaluate the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Methods, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of 1,2-Dithiolane Analysis

HPLC stands as the most widely adopted technique for the quantification of 1,2-dithiolanes, largely due to its versatility in handling a wide range of sample matrices and its compatibility with various sensitive detection methods. The choice of detector is a critical experimental decision that significantly influences the method's sensitivity and selectivity.

HPLC with Ultraviolet-Visible (UV-Vis) Detection

Principle: This method relies on the principle that the 1,2-dithiolane ring exhibits a weak, yet characteristic, UV absorbance. The concentration of the analyte is determined by measuring the absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration.

Expertise & Experience in Method Design: While straightforward, the success of HPLC-UV for 1,2-dithiolane analysis is highly dependent on meticulous method development. The choice of a C18 reversed-phase column is standard, offering good retention and separation of these moderately polar compounds. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), must be optimized to achieve a good peak shape and resolution from matrix components. A critical consideration is the detection wavelength. For some 1,2-dithiolanes, derivatization with a chromophore-containing reagent can significantly enhance sensitivity and selectivity.[1]

Trustworthiness through Validation: A robust HPLC-UV method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] This involves demonstrating specificity, linearity, accuracy, precision, and defining the limits of detection (LOD) and quantification (LOQ).

Experimental Protocol: HPLC-UV for α-Lipoic Acid Quantification

1. Sample Preparation (for cosmetic cream):

  • Accurately weigh a portion of the cream and disperse it in a suitable solvent mixture (e.g., methanol and water).

  • Use sonication and vortexing to ensure complete extraction of the α-lipoic acid.

  • Centrifuge the sample to precipitate excipients.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[4]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic mixture of 0.05 M potassium dihydrogen phosphate (pH 4.5) and acetonitrile (60:40, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 340 nm.[4]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of α-lipoic acid in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

HPLC with Electrochemical Detection (EC)

Principle: Electrochemical detection offers a significant leap in sensitivity and selectivity for electroactive compounds like 1,2-dithiolanes. The method involves applying a potential to a working electrode in a flow cell. As the analyte elutes from the HPLC column and passes through the cell, it is either oxidized or reduced, generating a current that is proportional to its concentration.

Expertise & Experience in Method Design: The key to a successful HPLC-EC method is the optimization of the applied potential. This requires determining the oxidation potential of the 1,2-dithiolane of interest through techniques like cyclic voltammetry. The choice of electrode material (e.g., glassy carbon) and the pH of the mobile phase are also critical parameters that affect the electrochemical response.

Trustworthiness through Validation: The validation of an HPLC-EC method follows the same principles as for HPLC-UV, with a particular focus on demonstrating the method's robustness to small variations in the applied potential and mobile phase pH.

Experimental Protocol: HPLC-EC for α-Lipoic Acid in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

  • Separate the organic layer, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.[5]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.05 M phosphate buffer (pH 2.4) (52:48, v/v).[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Detection: Electrochemical detector in DC mode with the detector potential set to 1.0 V.[5]

3. Calibration:

  • Prepare spiked plasma standards by adding known amounts of α-lipoic acid to blank plasma and process them alongside the samples.

  • Construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Dithiolanes

Principle: GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile 1,2-dithiolanes. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, and the abundance of specific ions is used for quantification.

Expertise & Experience in Method Design: A critical step in GC-MS analysis of some 1,2-dithiolanes is derivatization. This is often necessary to improve their volatility and thermal stability, as well as to enhance their chromatographic properties. The choice of derivatizing agent is crucial and depends on the specific functional groups present in the molecule. For quantification, the use of a deuterated internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Trustworthiness through Validation: GC-MS methods are validated according to similar principles as HPLC methods, with an emphasis on demonstrating the specificity of the mass spectrometric detection and the linearity of the response over the desired concentration range.

Experimental Protocol: GC-MS for Sulfide Ion Quantification in Whole Blood (Illustrative for Derivatization Approach)

1. Sample Preparation and Derivatization:

  • To a whole blood sample, add a boric acid buffer (pH 8.0), an internal standard, and a derivatizing agent such as ethenesulfonyl fluoride (ESF) in an acetone solution.[6]

  • Add an extraction solvent (e.g., hexane), vortex, and centrifuge.[6]

  • The organic layer containing the derivatized analyte is then injected into the GC-MS.[6]

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 320°C) to elute the analyte.[6]

  • MS Interface Temperature: Typically around 250°C.[6]

  • Ionization Mode: Electron Ionization (EI).[6]

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

3. Calibration:

  • Prepare a calibration curve using standards of the derivatized analyte.

  • Quantify the analyte in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Electrochemical Methods: Direct and Sensitive Detection

Principle: Electrochemical sensors offer a rapid and often reagent-less approach to 1,2-dithiolane quantification. These methods are based on the direct electrochemical oxidation or reduction of the disulfide bond at the surface of a modified electrode. The resulting current is directly proportional to the concentration of the analyte.

Expertise & Experience in Method Design: The performance of an electrochemical sensor is critically dependent on the design of the working electrode. Various modifications, such as the use of nanomaterials (e.g., carbon nanotubes, metal oxides), can significantly enhance the sensitivity and selectivity of the sensor by increasing the electrode surface area and facilitating electron transfer.[7] The choice of the electrochemical technique (e.g., differential pulse voltammetry, square wave voltammetry) and the optimization of its parameters (e.g., pulse amplitude, frequency) are also crucial for achieving low detection limits.

Trustworthiness through Validation: Validation of an electrochemical method involves assessing its linearity, sensitivity, selectivity against potential interferences, and stability over time.

Experimental Protocol: Voltammetric Determination of α-Lipoic Acid

1. Electrode and Solution Preparation:

  • Use a carbon fiber microelectrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Prepare the supporting electrolyte, for instance, a mixture of acetic acid and acetonitrile (20% v/v) containing 0.1 M sodium acetate.[8]

2. Voltammetric Measurement:

  • Immerse the electrodes in the sample solution.

  • Record the differential pulse voltammogram by scanning the potential over a defined range.

  • The peak current corresponding to the oxidation of α-lipoic acid is measured.[8]

3. Calibration:

  • Construct a calibration curve by measuring the peak currents of standard solutions of α-lipoic acid.

  • The concentration in the sample is determined from the calibration curve.[8]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Method

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. The integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.

Expertise & Experience in Method Design: For accurate qNMR, several experimental parameters must be carefully controlled. A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) is essential to ensure complete relaxation of the nuclei between pulses. The choice of a suitable internal standard is also critical; it should have signals that do not overlap with the analyte's signals and should be chemically stable.

Trustworthiness through Validation: qNMR is considered a primary ratio method by metrological institutes. Its validation involves demonstrating the accuracy and precision of the measurements and ensuring the purity and accurate weighing of the internal standard.

Experimental Protocol: qNMR for Purity Assessment (General Approach)

1. Sample Preparation:

  • Accurately weigh a known amount of the 1,2-dithiolane sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and standard in a known volume of a suitable deuterated solvent.

2. NMR Data Acquisition:

  • Acquire a 1H NMR spectrum using a high-field NMR spectrometer.

  • Ensure a long relaxation delay (e.g., 30 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Quantification:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following equation:

Head-to-Head Comparison of Analytical Methods

To facilitate an informed decision, the following table summarizes the key performance characteristics of the discussed analytical methods for 1,2-dithiolane quantification.

Parameter HPLC-UV HPLC-EC GC-MS Electrochemical Methods qNMR
Principle UV absorbanceElectrochemical oxidation/reductionMass-to-charge ratio of ionized fragmentsDirect electrochemical reactionNuclear magnetic resonance signal intensity
Selectivity Moderate to Good (can be improved with derivatization)HighVery HighGood to High (dependent on electrode modification)Very High
Sensitivity (LOD/LOQ) µg/mL to ng/mL range[1][4]ng/mL to pg/mL range[5]pg to fg rangeµM to nM range[8][9]mg/mL range
Linearity Typically >0.999[4]Typically >0.999[5]Typically >0.999[6]Typically >0.99[8]Excellent
Sample Throughput HighHighModerate to HighHighLow to Moderate
Matrix Effect Can be significantCan be significantCan be significant, often mitigated by internal standardsCan be significant, dependent on electrode surfaceMinimal
Cost (Instrument) ModerateModerate to HighHighLow to ModerateVery High
Expertise Required ModerateModerate to HighHighModerateHigh
Key Advantage Widely available, robustHigh sensitivity and selectivityHigh specificity and sensitivity for volatile compoundsRapid, direct detectionAbsolute quantification without a specific standard
Key Limitation Moderate sensitivity for native compoundsRequires electroactive analyteNot suitable for non-volatile compoundsSusceptible to electrode fouling and matrix interferencesLower sensitivity compared to other methods

Visualizing the Workflow: A Comparative Decision Tree

To further aid in the selection process, the following diagram illustrates a decision-making workflow for choosing the most appropriate analytical method for 1,2-dithiolane quantification.

Analytical Method Selection for 1,2-Dithiolane Quantification start Start: Quantification of 1,2-Dithiolane matrix_complexity What is the sample matrix complexity? start->matrix_complexity sensitivity_needed What is the required sensitivity? matrix_complexity->sensitivity_needed Low to Moderate hplc_ec HPLC-EC matrix_complexity->hplc_ec High (e.g., plasma) volatility Is the analyte volatile? sensitivity_needed->volatility Very High (pg/mL) hplc_uv HPLC-UV sensitivity_needed->hplc_uv Moderate (µg/mL) sensitivity_needed->hplc_ec High (ng/mL) absolute_quant Is absolute quantification without a specific standard required? volatility->absolute_quant No gc_ms GC-MS volatility->gc_ms Yes electrochem Electrochemical Methods absolute_quant->electrochem No, but rapid screening needed qnmr qNMR absolute_quant->qnmr Yes

Caption: Decision tree for selecting an analytical method for 1,2-dithiolane quantification.

Conclusion: A Method for Every Challenge

The quantification of 1,2-dithiolanes presents a diverse set of analytical challenges that can be effectively addressed by a range of powerful techniques. HPLC, with its dual detection capabilities of UV and EC, remains the workhorse for a broad spectrum of applications, offering a balance of sensitivity, robustness, and throughput. For volatile 1,2-dithiolanes, GC-MS provides unparalleled specificity and sensitivity. Electrochemical methods are emerging as a compelling option for rapid and direct analysis, particularly in sensor-based applications. Finally, when absolute quantification and structural confirmation are paramount, qNMR stands as a definitive, albeit less sensitive, technique.

As a senior application scientist, my recommendation is to approach method selection with a holistic understanding of the analytical problem. By carefully considering the nature of the analyte, the complexity of the matrix, and the specific research question, you can confidently choose the most appropriate method and develop a robust, reliable, and scientifically sound analytical workflow. This guide, with its emphasis on the "why" behind the "how," is intended to be a valuable resource in that endeavor.

References

  • Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. (2016). CONICET Digital.
  • Electrochemical determination of a-lipoic acid in human serum at pl
  • Electrochemical Determination of Lipoic Acid | Request PDF. (2025).
  • Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. (2018). RSU Conference.
  • Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams. (2020). PubMed.
  • Voltammetric Determination of α-Lipoic Acid using Carbon Fiber Microelectrode in Acetic Acid – Acetonitrile Solutions. (2019). International Journal of Electrochemical Science.
  • A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. (2020).
  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ASSAY OF ALPHA LIPOIC ACID AND ENZOGENOL BY UPLC AND ITS DEGRAD
  • Development of Sensitive Analytical Approach for the Quantification of α-Lipoic Acid Using Boron Doped Diamond Electrode. (n.d.). PubMed.
  • Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. (2024). MDPI.
  • Determination of Lipoic acid in human plasma by HPLC-ECD using liquid–liquid and solid-phase extraction: Method development, validation and optimization of experimental parameters | Request PDF. (2025).
  • Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants. (n.d.).
  • ICH Guidelines for Analytical Method Valid
  • Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions | Semantic Scholar. (2017). Semantic Scholar.
  • Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer. (n.d.).
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Thiol-Sensitive Electrochemical Sensors for Advance Detection of Neurotoxins in Water and Biomass | Request PDF. (2025).
  • (PDF) Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. (2024).
  • Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs | Request PDF. (2025).
  • Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase. (2020).
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • HPLC Column Performance. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Application Note: Quantitative Analysis of Dipropyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Cross-Validation of Analytical Methods for Sulfur Compounds: A Compar
  • Electrochemical Biosensor Based on Nanocomposites Film of Thiol Graphene‐Thiol Chitosan/Nano Gold for the Detection of … (n.d.). OUCI.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds. (n.d.). Benchchem.
  • Showing metabocard for Asparagusic acid (HMDB0029611). (2023).
  • Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma. (n.d.). PubMed.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). (n.d.).
  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.). University of Illinois Chicago.
  • GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. (2025).
  • Quantification of small cyclic disulfide-rich peptides | Request PDF. (2025).
  • Development and validation of high‐performance liquid chromatography and high‐performance thin‐layer chromatography methods for the quantification of khellin in. (n.d.). ScienceOpen.
  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. (n.d.). MDPI.
  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024). MDPI.
  • High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene deriv

Sources

A Comparative Guide to Assessing the Biocompatibility of 4-Methyl-1,2-dithiolane-4-carboxylic Acid (MDC)-Containing Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biocompatibility of polymers containing 4-Methyl-1,2-dithiolane-4-carboxylic acid (MDC). Given the emerging interest in these stimuli-responsive materials for advanced drug delivery systems, a thorough understanding of their interaction with biological systems is paramount. This document offers a comparative analysis of MDC-containing polymers against other relevant biomaterials, supported by detailed experimental protocols and expert insights into the rationale behind these methodologies.

Introduction: The Promise of MDC-Containing Polymers in Drug Delivery

4-Methyl-1,2-dithiolane-4-carboxylic acid (MDC) is a unique monomer characterized by a strained 1,2-dithiolane ring. This inherent strain facilitates ring-opening polymerization, enabling the creation of dynamic and redox-responsive polymers. This "smart" behavior is highly sought after in drug delivery, as it allows for the controlled release of therapeutic payloads in specific microenvironments, such as the reductive milieu of tumor cells.[1][2] The disulfide bonds within the polymer backbone can be cleaved by endogenous reducing agents like glutathione, which is found in significantly higher concentrations inside cancer cells compared to normal tissues.[1][3]

While the dynamic covalent chemistry of MDC-containing polymers offers significant advantages, their clinical translation hinges on a critical factor: biocompatibility. A truly effective drug delivery vehicle must not only be efficient but also inert to the biological system, eliciting minimal adverse reactions.[4] This guide will delve into the essential experimental workflows to rigorously evaluate the biocompatibility of these novel polymers.

The Rationale for Biocompatibility Assessment

The introduction of any foreign material into the body triggers a cascade of biological responses.[5] For a polymeric drug delivery system, these can range from acute inflammation and immune responses to thrombosis if the material is in contact with blood.[6][7] Therefore, a multi-pronged approach to biocompatibility testing is essential, encompassing in vitro and in vivo evaluations. The insights gained from these assessments are critical for predicting the in vivo performance and safety of MDC-containing polymer-based therapeutics.

Experimental Workflows for Biocompatibility Assessment

The following sections detail the step-by-step methodologies for key biocompatibility assays. The choice of these specific tests is based on their relevance to the intended application of MDC-containing polymers in systemic drug delivery.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial screening for biocompatibility often begins with an in vitro cytotoxicity assay to determine if the polymer or its degradation byproducts are toxic to cells.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Experimental Protocol: MTT Assay for Polymer Cytotoxicity

  • Cell Seeding: Seed a suitable cell line (e.g., NIH/3T3 fibroblasts for general toxicity or a specific cancer cell line like 4T1 for application-specific context) into a 96-well plate and incubate for 12-24 hours to allow for cell attachment.[10]

  • Polymer Treatment: Prepare various concentrations of the MDC-containing polymer in a cell culture medium. Remove the old medium from the cells and add the polymer-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the cells with the polymer for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the polymer-containing medium and add a fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot cell viability against polymer concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Hemocompatibility Assessment

For intravenously administered drug delivery systems, interaction with blood components is a critical aspect of biocompatibility. Hemocompatibility testing evaluates the effects of the polymer on red blood cells, platelets, and the coagulation cascade.[6][7]

This assay determines the extent to which the polymer damages red blood cells (erythrocytes), leading to the release of hemoglobin.[11][12] According to the ASTM F756 standard, a hemolysis percentage below 2% is considered non-hemolytic.[13][14]

Experimental Protocol: Hemolysis Assay (Direct Contact Method)

  • Blood Collection: Collect fresh blood from a suitable animal model (e.g., rabbit) or human volunteers into tubes containing an anticoagulant.[13]

  • Blood Dilution: Dilute the blood with a physiological saline solution (e.g., PBS).

  • Polymer Incubation: Place the MDC-containing polymer material in direct contact with the diluted blood suspension in a test tube. Include a positive control (e.g., deionized water) and a negative control (e.g., saline).[14]

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[15]

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.[15]

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

This assay assesses the tendency of the polymer to induce platelet adhesion and activation, which can lead to thrombosis.[7][16]

Experimental Protocol: Platelet Activation Assay

  • Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh, anticoagulated blood by centrifugation.

  • Polymer Incubation: Incubate the MDC-containing polymer with PRP.

  • Platelet Adhesion Quantification: After incubation, gently wash the polymer to remove non-adherent platelets. The adhered platelets can be quantified using various methods, including radiolabeling (e.g., with 111In or 125I) or colorimetric assays that measure the activity of platelet-specific enzymes like acid phosphatase (ACP) or lactate dehydrogenase (LDH).[17][18]

  • Platelet Activation Marker Analysis: Analyze the supernatant for markers of platelet activation, such as P-selectin (CD62P), which can be measured by techniques like ELISA or flow cytometry.[16]

In Vivo Inflammatory Response Assessment

While in vitro assays provide valuable initial data, in vivo studies are necessary to understand the complex interactions between the material and the host's immune system.[19][20] Subcutaneous implantation is a common method to evaluate the local inflammatory response to a biomaterial.

Experimental Protocol: In Vivo Inflammatory Response

  • Animal Model: Utilize a suitable animal model, such as rats or mice.

  • Implantation: Surgically implant a sample of the MDC-containing polymer hydrogel subcutaneously. A sham surgery site (without implant) should be included as a control.[19][21]

  • Tissue Collection: At predetermined time points (e.g., 3, 7, and 28 days), euthanize the animals and carefully excise the implant and surrounding tissue.[22]

  • Histological Analysis: Fix, section, and stain the tissue samples with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate at the implant-tissue interface.

  • Immunohistochemistry: Perform immunohistochemical staining for specific immune cell markers, such as CD68 for macrophages, to characterize the inflammatory response. Further analysis can distinguish between pro-inflammatory (M1-like) and pro-remodeling (M2-like) macrophage phenotypes using markers like iNOS and Arginase-1, respectively.[20][21]

  • Analysis: Quantify the thickness of the fibrous capsule formed around the implant and the density and type of immune cells present at the interface. A minimal inflammatory response and a thin fibrous capsule are indicative of good biocompatibility.[19][20]

Comparative Analysis of MDC-Containing Polymers

While direct experimental data on the biocompatibility of MDC-containing polymers is emerging, we can draw logical comparisons with other well-characterized polymers used in drug delivery.

Parameter MDC-Containing Polymers (Expected) Poly(ethylene glycol) (PEG)-based Polymers Other Thiol-Containing Polymers
Cytotoxicity Low, as the monomer is derived from naturally occurring asparagusic acid.[23] Degradation products are expected to be biocompatible.Generally low, though concerns about anti-PEG antibodies exist.[24]Variable, some thiol-containing compounds can interact with cellular proteins and cause toxicity.[25]
Hemolysis Expected to be low, but the presence of disulfide bonds could potentially interact with red blood cell membranes.Generally non-hemolytic.Variable, depending on the specific chemistry.
Platelet Activation The dynamic surface due to disulfide exchange might influence protein adsorption and subsequent platelet adhesion.Low platelet adhesion due to its hydrophilic nature.Can be prone to protein adsorption and platelet activation if not properly designed.
In Vivo Inflammatory Response Expected to be mild, but the in vivo degradation and disulfide exchange could trigger a transient inflammatory response.Generally elicits a minimal inflammatory response.Can sometimes induce a more pronounced inflammatory response due to the reactivity of free thiol groups.[25]

Visualizing Experimental Workflows and Biological Interactions

Diagram 1: Workflow for In Vitro Biocompatibility Assessment

G cluster_0 In Vitro Cytotoxicity cluster_1 Hemocompatibility a1 Cell Seeding a2 Polymer Treatment a1->a2 a3 Incubation a2->a3 a4 MTT Addition a3->a4 a5 Formazan Solubilization a4->a5 a6 Absorbance Reading a5->a6 end Biocompatibility Profile a6->end b1 Blood Collection b2 Hemolysis Assay b1->b2 b3 Platelet Activation Assay b1->b3 b2->end b3->end start MDC-Containing Polymer cluster_0 cluster_0 start->cluster_0 cluster_1 cluster_1 start->cluster_1

Caption: A flowchart illustrating the key steps in the in vitro biocompatibility assessment of MDC-containing polymers.

Diagram 2: Signaling Pathway of Potential Inflammatory Response

G polymer MDC-Polymer Implant macrophage Macrophage polymer->macrophage Recognition & Phagocytosis m1 M1 Phenotype (Pro-inflammatory) macrophage->m1 Initial Response m2 M2 Phenotype (Pro-remodeling) macrophage->m2 Later Stage cytokines Inflammatory Cytokines (TNF-α, IL-1β) m1->cytokines growth_factors Anti-inflammatory Cytokines & Growth Factors (IL-10, TGF-β) m2->growth_factors fibrosis Fibrous Capsule Formation cytokines->fibrosis resolution Tissue Integration & Healing growth_factors->resolution

Caption: A simplified diagram showing the potential macrophage response to an implanted MDC-containing polymer.

Conclusion and Future Perspectives

The assessment of biocompatibility is a non-negotiable step in the development of novel biomaterials for clinical applications. For MDC-containing polymers, their unique redox-responsive nature necessitates a comprehensive evaluation of their interactions with biological systems. The experimental protocols and comparative analysis presented in this guide provide a robust framework for such an assessment.

While we can infer a favorable biocompatibility profile for MDC-containing polymers based on the properties of similar materials, rigorous experimental validation is imperative. Future studies should focus on generating direct evidence of the in vitro and in vivo biocompatibility of these promising polymers. Such data will be instrumental in paving the way for their translation from the laboratory to clinical applications, potentially revolutionizing targeted drug delivery and cancer therapy.

References

  • Host Macrophage Response to Injectable Hydrogels Derived From ECM and α-Helical Peptides - University of Bristol Research Portal. (2020-07-15). Available from: [Link]

  • Host Macrophage Response to Injectable Hydrogels Derived From ECM and α-helical Peptides - PubMed. Available from: [Link]

  • Self-Healing Polymers For Medical Devices: Hemocompatibility, Sterilization Stability And Damage Repair - Patsnap Eureka. (2025-09-12). Available from: [Link]

  • An in vitro Method for Assessing Biomaterial-Associated Platelet Activation - ResearchGate. Available from: [Link]

  • ASTM F756-13 - Standard Practice for Assessment of Hemolytic Properties of Materials. Available from: [Link]

  • An in vitro investigation of the hepatic toxicity of PEGylated polymeric redox responsive nanoparticles - PMC - NIH. Available from: [Link]

  • In Vivo Response to Dynamic Hyaluronic Acid Hydrogels - PMC - NIH. Available from: [Link]

  • Evaluating platelet activation related to the degradation of biomaterials using molecular markers - PubMed. (2019-12-01). Available from: [Link]

  • Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed. Available from: [Link]

  • Host macrophage response to injectable hydrogels derived from ECM and α-helical peptides - UCL Discovery - University College London. Available from: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC - PubMed Central. Available from: [Link]

  • Effects of hydrogel on inflammatory response in vitro and in vivo. (A)... - ResearchGate. Available from: [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release | Biomacromolecules - ACS Publications. (2022-04-26). Available from: [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically-made Thioester-functional Copolymers | ChemRxiv. Available from: [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release - PubMed. (2022-05-09). Available from: [Link]

  • Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI. Available from: [Link]

  • Procedure for quantification of platelet adhesion to biomaterials by radioscintigraphy. Available from: [Link]

  • (PDF) Biocompatibility and Physiological Thiolytic Degradability of Radically-made Thioester-functional Copolymers - ResearchGate. Available from: [Link]

  • Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC. (2018-07-16). Available from: [Link]

  • HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC - PubMed Central. (2013-08-07). Available from: [Link]

  • Methods for the evaluation of biocompatibility of soluble synthetic polymers which have potential for biomedical use: 1 - Use of the tetrazolium-based colorimetric assay (MTT) as a preliminary screen for evaluation of in vitro cytotoxicity - Academia.edu. Available from: [Link]

  • Glutathione-Responsive Polymeric Nanosystem for the Codelivery of Iron and Doxorubicin to Promote Synergistic Ferroptosis and Chemotherapy in Cancer Treatment | ACS Omega. (2026-01-21). Available from: [Link]

  • Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA. (2021-08-12). Available from: [Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective - MDPI. Available from: [Link]

  • Polymeric Materials for Hemostatic Wound Healing - PMC - PubMed Central. Available from: [Link]

  • Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting | Biomacromolecules - ACS Publications. Available from: [Link]

  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute. Available from: [Link]

  • [PDF] Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications. | Semantic Scholar. Available from: [Link]

  • In vitro biocompatibility: MTT assay for cell viability with... - ResearchGate. Available from: [Link]

  • Polyaspartic acid based superabsorbent polymers | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - NIH. (2019-07-12). Available from: [Link]

  • Comparison of lipoic and asparagusic acid for surface-initiated disulfide-exchange polymerization - PubMed. Available from: [Link]

  • Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications - PubMed Central. Available from: [Link]

  • Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy - NIH. Available from: [Link]

  • Stimuli-Responsive Polymeric Nanoplatforms for Cancer Therapy - PMC - NIH. Available from: [Link]

  • Redox-responsive polymer inhibits macrophages uptake for effective intracellular gene delivery and enhanced cancer therapy. | Semantic Scholar. Available from: [Link]

  • Multistimuli-responsive PEGylated Polymeric Bioconjugate-Based Nano-Aggregate for Cancer Therapy - AMiner. Available from: [Link]

  • Disulfide-containing Macromolecules for Therapeutic Delivery - PMC - NIH. Available from: [Link]

  • Self-Healing of Polymers and Polymer Composites - MDPI. Available from: [Link]

  • Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed. Available from: [Link]

  • 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking | Journal of the American Chemical Society. (2017-02-28). Available from: [Link]

  • Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications - MDPI. Available from: [Link]

  • Biocompatibility and drug delivery systems - ResearchGate. (2025-08-06). Available from: [Link]

  • High-Performance Self-Healing Polymers | Accounts of Materials Research. (2023-03-15). Available from: [Link]

  • Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - MDPI. (2019-01-08). Available from: [Link]

  • The Versatility of Polymeric Materials as Self-Healing Agents for Various Types of Applications: A Review - NIH. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-1,2-dithiolane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-Methyl-1,2-dithiolane-4-carboxylic acid. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, the protocols outlined here are synthesized from the established hazards of its core functional groups—a dithiolane (organosulfur) ring and a carboxylic acid—and are grounded in authoritative laboratory waste management standards.

The primary directive for all chemical waste is to ensure safety, environmental protection, and regulatory compliance.[1] This guide is designed to empower researchers by explaining the causality behind each procedural step, creating a self-validating system for waste management. Crucially, you must always consult with your institution's Environmental Health and Safety (EHS) department, as they are the final authority on disposal procedures compliant with local, state, and federal regulations. [2]

Hazard Assessment and Chemical Profile

To establish a safe disposal plan, we must first understand the compound's potential hazards. 4-Methyl-1,2-dithiolane-4-carboxylic acid combines two functional groups whose properties dictate our handling strategy.

  • Organosulfur (Dithiolane) Moiety: Organosulfur compounds are often characterized by strong, unpleasant odors and can exhibit varying levels of toxicity. Upon combustion, they may release toxic sulfur oxide fumes.[3]

  • Carboxylic Acid Moiety: The carboxylic acid group renders the molecule acidic. While the exact pKa is not published, it is expected to be a weak to moderately strong organic acid, implying corrosive properties and the potential for skin and eye irritation.[4]

Given this composite structure, all waste containing this compound must be treated as hazardous chemical waste by default.[5][6]

Data Summary: 4-Methyl-1,2-dithiolane-4-carboxylic acid
PropertyValue / InformationSource
Chemical Name 4-Methyl-1,2-dithiolane-4-carboxylic acid[7]
Molecular Formula C₅H₈O₂S₂[7][8]
Molecular Weight 164.25 g/mol [8]
Potential Hazards Corrosive (due to carboxylic acid), Potential Irritant, Potential Toxicity (inferred from organosulfur group), Environmental Hazard.[2][3][4]
Recommended PPE Chemical-resistant gloves (Nitrile), safety goggles, lab coat.[2][9]
Incompatible Materials Strong Bases, Oxidizing Agents, Reducing Agents, Reactive Metals.[4][10]
Waste Container High-Density Polyethylene (HDPE) or other compatible plastic/glass container.[4][11]

Personal Protective Equipment (PPE) and Safe Handling

Before initiating any work that will generate waste, ensure a safe handling environment. The potential for corrosivity and irritation necessitates stringent protective measures.

  • Primary Engineering Control: All handling of 4-Methyl-1,2-dithiolane-4-carboxylic acid, including the preparation of waste containers, should occur within a certified chemical fume hood to mitigate inhalation exposure.[4]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles at all times.

    • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect them for integrity before use.

    • Body Protection: A fully buttoned lab coat must be worn to protect from accidental splashes.

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release. Spill cleanup materials are also considered hazardous waste.[6]

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or you are not trained to handle it, evacuate and contact your EHS department.[10]

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb & Collect: Carefully apply the absorbent material, working from the outside in. Once absorbed, gently sweep the material into a designated, compatible waste container (e.g., a sealable plastic bucket or bag).

  • Decontaminate: Wipe the spill area with a suitable solvent (if recommended by your EHS) or soap and water. The cleaning materials (wipes, gloves) must also be placed in the hazardous waste container.

  • Label & Dispose: Seal and label the container with "Hazardous Waste," the chemical name, and "Spill Debris." Manage this container as part of your routine hazardous waste stream.

Step-by-Step Disposal Protocol

The disposal of 4-Methyl-1,2-dithiolane-4-carboxylic acid must follow the "cradle-to-grave" principle for hazardous waste management, ensuring it is tracked from generation to final disposal.[12][13]

Experimental Protocol: Chemical Waste Segregation and Collection
  • Waste Characterization and Segregation:

    • Directive: Designate all waste containing 4-Methyl-1,2-dithiolane-4-carboxylic acid (pure compound, solutions, contaminated materials) as Hazardous Chemical Waste .[5]

    • Causality: This is the most protective classification, ensuring the waste is not improperly disposed of down the drain or in regular trash, which is strictly forbidden.[14]

    • Action: Collect this waste in a dedicated container. Do not mix it with other waste streams unless compatibility is confirmed. Specifically, keep it segregated from:

      • Bases: To prevent a potentially vigorous and exothermic neutralization reaction.[15]

      • Oxidizers: To avoid unpredictable and potentially violent reactions.[10]

      • Halogenated Solvents: To comply with common waste stream segregation policies that often dictate separate disposal routes for halogenated and non-halogenated organics.[16]

  • Containerization:

    • Directive: Select a waste container that is in good condition, compatible with acidic and organic compounds, and has a secure, leak-proof lid.

    • Causality: The carboxylic acid functional group can corrode certain materials. High-density polyethylene (HDPE) is an excellent choice for its chemical resistance.[4] A secure lid is mandatory to prevent spills and the release of vapors.[11]

    • Action: Use a clearly marked HDPE or glass bottle. Do not fill the container beyond 80-90% of its capacity to allow for vapor expansion and prevent spills during transport.[4][10]

  • Labeling:

    • Directive: As soon as the first drop of waste is added, label the container.

    • Causality: Proper labeling is a federal requirement and the most critical step in preventing accidental mixing of incompatible chemicals.[17]

    • Action: Affix a hazardous waste tag provided by your EHS department. The label must include, at a minimum:

      • The words "Hazardous Waste" .

      • The full chemical name: "4-Methyl-1,2-dithiolane-4-carboxylic acid" . If it is a mixture, list all components and their approximate percentages.

      • The associated hazards (e.g., Corrosive, Toxic ).

      • The date the container was first used or became full (as per your institution's policy).[15]

  • Storage in a Satellite Accumulation Area (SAA):

    • Directive: Store the sealed and labeled waste container at or near the point of generation in a designated SAA.

    • Causality: SAAs are designed to safely store limited quantities of waste in the laboratory until it can be collected, minimizing the risks associated with transporting hazardous materials through the facility.[15][17]

    • Action: Designate a specific location, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA. Keep the waste container closed at all times except when adding waste.[11] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]

  • Arranging for Final Disposal:

    • Directive: Once the waste container is full or you have finished the project generating the waste, arrange for pickup by your institution's EHS department.

    • Causality: EHS professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring regulatory compliance.[12][18]

    • Action: Follow your institution's procedure for requesting a waste pickup, which is often done through an online system.[5] Do not transport hazardous waste containers yourself.[5]

Disposal of Empty Containers

An "empty" container that held hazardous waste is also regulated.

  • Rinsing: Thoroughly empty the container. The first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[11]

  • For Highly Toxic Chemicals: If a substance is known to be acutely toxic, the first three rinses must be collected as hazardous waste.[11] While this compound is not explicitly listed as such, adopting this more stringent procedure is a prudent practice.

  • Final Disposal: After rinsing and air-drying, deface or remove the original chemical label.[5] The container can then typically be disposed of in the regular trash or recycled, per your institution's guidelines.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-1,2-dithiolane-4-carboxylic acid waste.

DisposalWorkflow cluster_prep Preparation & Generation cluster_protocol Disposal Protocol cluster_final Final Steps gen_waste Generate Waste Containing 4-Methyl-1,2-dithiolane- 4-carboxylic acid ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) characterize Step 1: Characterize as Hazardous Waste gen_waste->characterize spill Spill Occurs gen_waste->spill segregate Step 2: Segregate Waste (No Bases or Oxidizers) characterize->segregate Default Action containerize Step 3: Use Compatible Container (HDPE) segregate->containerize label_waste Step 4: Label Container with Hazardous Waste Tag containerize->label_waste store Step 5: Store in SAA (Keep Closed) label_waste->store pickup Arrange EHS Pickup store->pickup spill->characterize spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->containerize Collect Spill Debris

Caption: Disposal decision workflow for 4-Methyl-1,2-dithiolane-4-carboxylic acid.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Oreate AI. (2026). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet for a related compound (Pyridine-2-carboxylic acid).
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • BenchChem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices for Disposal of Chemicals from Laboratories. National Academies Press (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20069311, 4-Methyl-1,2-dithiolane-4-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for a related compound (1,2-Dithiolane-3-pentanoic acid, (+/-)-).
  • Spectrum Chemical Mfg. Corp. (2015). Safety Data Sheet for a related compound (A-LIPOIC ACID).
  • LookChem. (n.d.). 4-Methyl-1,2-dithiolane-4-carboxylic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for a related compound ((4S)-Methyl-[1][5][17]dioxathiolane 2,2-dioxide). Retrieved from a representative AK Scientific SDS.

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Flinn Scientific. (n.d.). Safety Reference.

Sources

Personal protective equipment for handling 4-Methyl-1,2-dithiolane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical importance of having clear, concise, and technically sound guidance for handling specialized reagents in a research and development setting. This document provides essential safety and logistical information for the handling of 4-Methyl-1,2-dithiolane-4-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of your work.

Understanding the Compound: 4-Methyl-1,2-dithiolane-4-carboxylic acid

Key Chemical Properties:

Property Value Source
Molecular Formula C5H8O2S2 [1][3]
Molecular Weight 164.25 g/mol [2][3]
Boiling Point 305.7 °C at 760 mmHg (Predicted) [1]
Flash Point 138.7 °C (Predicted) [1]
pKa 3.92 ± 0.20 (Predicted) [1]

| Storage | 2-8°C, sealed in a dry environment |[2] |

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Methyl-1,2-dithiolane-4-carboxylic acid. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Splash-proof chemical goggles and a face shieldRequired to protect against splashes of the chemical, which as a carboxylic acid, can cause serious eye damage.
Hand Protection Heavy-duty nitrile or other impervious glovesTo prevent skin contact. Given the compound's dual nature, gloves must be resistant to both acids and organic compounds.[4]
Body Protection A lab coat is the minimum requirement. An impervious apron should be worn when handling larger quantities (>10 mL).To protect against spills and splashes.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area. However, if there is a risk of aerosol generation or if the compound is handled outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.To prevent inhalation of any potential aerosols or vapors, especially given the unknown inhalation toxicity.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental reproducibility.

3.1. Engineering Controls: Creating a Safe Workspace

  • Fume Hood: All handling of 4-Methyl-1,2-dithiolane-4-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is to control potential exposure to vapors or dust.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.

3.2. Handling Procedure

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents and place them inside the chemical fume hood.

  • Weighing and Transfer:

    • Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood.

    • To prevent static discharge, use an anti-static gun if necessary.

    • Slowly transfer the solid to the reaction vessel.

  • Solution Preparation:

    • When dissolving the compound, always add the solid to the solvent.

    • If diluting a concentrated solution, always add the acid to the water (or other solvent), never the other way around, to prevent violent splashing.

  • During the Reaction:

    • Keep the reaction vessel closed to prevent the escape of any vapors.

    • Continuously monitor the reaction for any signs of unexpected changes.

  • Post-Handling:

    • Thoroughly clean the work area in the fume hood.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Methyl-1,2-dithiolane-4-carboxylic acid and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Solid Waste: Any unused solid 4-Methyl-1,2-dithiolane-4-carboxylic acid and any contaminated items (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: All solutions containing 4-Methyl-1,2-dithiolane-4-carboxylic acid should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-Methyl-1,2-dithiolane-4-carboxylic acid," and the approximate concentration and volume.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any of this chemical down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill:

    • For a small spill, neutralize with a suitable agent for carboxylic acids (e.g., sodium bicarbonate) and absorb with an inert material like vermiculite or sand.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • For a large spill, evacuate the area and contact your institution's EHS department immediately.

Workflow for Handling and Disposal of 4-Methyl-1,2-dithiolane-4-carboxylic acid

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh transfer Transfer to Vessel weigh->transfer dissolve Prepare Solution (Acid to Solvent) transfer->dissolve react Conduct Reaction dissolve->react clean_area Clean Work Area react->clean_area decon Decontaminate Equipment clean_area->decon segregate_solid Segregate Solid Waste clean_area->segregate_solid segregate_liquid Segregate Liquid Waste clean_area->segregate_liquid wash Wash Hands decon->wash wash->segregate_solid label_waste Label Waste Containers segregate_solid->label_waste segregate_liquid->label_waste store_waste Store in Satellite Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,2-dithiolane-4-carboxylic acid
Reactant of Route 2
4-Methyl-1,2-dithiolane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.